1,3-Dioxolan-2-one, 4-(chloromethyl)-
Description
The exact mass of the compound 4-(Chloromethyl)-1,3-dioxolan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76035. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Dioxolan-2-one, 4-(chloromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolan-2-one, 4-(chloromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
2463-45-8 |
|---|---|
Molecular Formula |
C4H5ClO3 |
Molecular Weight |
136.53 g/mol |
IUPAC Name |
4-chloro-1,3-dioxan-2-one |
InChI |
InChI=1S/C4H5ClO3/c5-3-1-2-7-4(6)8-3/h3H,1-2H2 |
InChI Key |
HSONPEIWAFGLCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)CCl |
Other CAS No. |
2463-45-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(chloromethyl)-1,3-dioxolan-2-one (CAS: 2463-45-8)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of 4-(chloromethyl)-1,3-dioxolan-2-one (CAS: 2463-45-8), a versatile chemical intermediate. This document collates essential information on its chemical and physical properties, synthesis, spectral data, and safety, presented in a clear and accessible format for laboratory and development applications.
Core Properties and Data
4-(chloromethyl)-1,3-dioxolan-2-one, also known as (chloromethyl)ethylene carbonate, is a cyclic carbonate with the chemical formula C₄H₅ClO₃.[1] It serves as a key building block in various organic syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(chloromethyl)-1,3-dioxolan-2-one is presented in the table below. Data has been compiled from various sources to provide a comprehensive overview.
| Property | Value | Source(s) |
| CAS Number | 2463-45-8 | [1][2][3] |
| Molecular Formula | C₄H₅ClO₃ | [1][3][4] |
| Molecular Weight | 136.53 g/mol | [1][3][4] |
| Melting Point | 67-69 °C | [2] |
| Boiling Point | 181.03°C (estimate) | [5] |
| Density | 1.3647 (estimate) | [5] |
| Refractive Index | 1.4320 (estimate) | [5] |
| InChI Key | LFEAJBLOEPTINE-UHFFFAOYSA-N | [1][2] |
| SMILES | ClCC1COC(=O)O1 | [3] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Purity | 95% | [2] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of 4-(chloromethyl)-1,3-dioxolan-2-one.
-
Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound, which is a valuable reference for identity confirmation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are available in the supplementary information of several research articles, confirming the structure of the molecule.[6][7][8] The key chemical shifts in ¹H NMR (CDCl₃, 400 MHz) are observed at approximately δ 4.98-4.93 (m, 1H, OCH), 4.59 (t, J = 8.6 Hz, 1H, OCH₂), 4.41 (q, 1H, OCH₂), and 3.80-3.71 (m, 2H, ClCH₂).[7]
Synthesis and Experimental Protocols
The primary and most widely reported method for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one is the cycloaddition of carbon dioxide (CO₂) to epichlorohydrin.[9][10] This reaction is typically catalyzed by various systems, including metal complexes and ionic liquids.[9][10]
General Experimental Protocol for Synthesis
A representative experimental protocol for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one via the cycloaddition of CO₂ to epichlorohydrin is as follows:
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer is used as the reaction vessel.
-
Charging of Reactants: The autoclave is charged with epichlorohydrin and the chosen catalyst (e.g., a metal complex or an ionic liquid).
-
Pressurization with CO₂: The reactor is sealed and then pressurized with carbon dioxide to the desired pressure.
-
Reaction Conditions: The mixture is heated to the specified temperature (typically ranging from 50-110°C) and stirred for a set reaction time.[10]
-
Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography. After the reaction is complete, the reactor is cooled, and the excess CO₂ is carefully vented.
-
Purification: The resulting product is purified by methods such as distillation or column chromatography to yield pure 4-(chloromethyl)-1,3-dioxolan-2-one.
Safety and Handling
4-(chloromethyl)-1,3-dioxolan-2-one is classified as harmful if swallowed.[4][11] It is also reported to cause skin and serious eye irritation.[12] When handling this chemical, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn.[12] Work should be conducted in a well-ventilated area, such as a fume hood.[12]
Toxicological Data: The oral LD50 in rats is reported as 80 mg/kg.[5][13] It is also noted to have experimental reproductive effects.[11][13] When heated to decomposition, it may emit toxic fumes of hydrogen chloride.[11][13] For long-term storage, it is recommended to keep the compound at a temperature between 10°C and 25°C.[4]
This technical guide provides a foundational understanding of 4-(chloromethyl)-1,3-dioxolan-2-one for professionals in research and drug development. For more detailed information, consulting the cited literature is recommended.
References
- 1. 4-Chloromethyl-1,3-dioxolan-2-one [webbook.nist.gov]
- 2. 4-(chloromethyl)-1,3-dioxolan-2-one | 2463-45-8 [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 4-(Chloromethyl)-1,3-dioxolan-2-one | 2463-45-8 | FC145402 [biosynth.com]
- 5. 1,3-Dioxolan-2-one, 4-(chloromethyl)- CAS#: 2463-45-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 1,3-Dioxolan-2-one, 4-(chloromethyl)- | 2463-45-8 [chemicalbook.com]
4-(chloromethyl)-1,3-dioxolan-2-one chemical structure and IUPAC name
An In-depth Technical Guide to 4-(chloromethyl)-1,3-dioxolan-2-one
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of 4-(chloromethyl)-1,3-dioxolan-2-one, a versatile building block in organic synthesis.
Chemical Structure and IUPAC Name
4-(chloromethyl)-1,3-dioxolan-2-one is a cyclic carbonate derivative. Its structure consists of a five-membered 1,3-dioxolane ring, featuring a ketone group at the second position and a chloromethyl substituent at the fourth position.
IUPAC Name: 4-(chloromethyl)-1,3-dioxolan-2-one[1]
The chemical structure is as follows:
Physicochemical Properties
A summary of the key quantitative data for 4-(chloromethyl)-1,3-dioxolan-2-one is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C4H5ClO3 | PubChem[2], NIST[1] |
| Molecular Weight | 136.53 g/mol | PubChem[2], Sigma-Aldrich |
| CAS Registry Number | 2463-45-8 | NIST[1], Sigma-Aldrich |
| Appearance | White to off-white solid | --- |
| Melting Point | 67-69 °C | Sigma-Aldrich |
| Boiling Point | 181.03 °C (rough estimate) | ChemBK[3] |
| Density | 1.3647 g/cm³ (rough estimate) | ChemBK[3] |
| InChI Key | LFEAJBLOEPTINE-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich |
| SMILES | ClCC1COC(=O)O1 | ChemSynthesis[4] |
Experimental Protocols
The synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one can be achieved through various routes. A prevalent method involves the cycloaddition of carbon dioxide to epichlorohydrin.
Synthesis from Epichlorohydrin and Carbon Dioxide: [5][6]
This reaction is typically catalyzed by a variety of systems, including metal complexes and ionic liquids.
-
Reactants: Epichlorohydrin (2-(chloromethyl)oxirane) and Carbon Dioxide (CO2).
-
Catalyst: Examples include dicationic ionic liquids with a co-catalyst like zinc bromide or other metal complexes.[5]
-
General Procedure:
-
The epichlorohydrin and catalyst system are charged into a suitable pressure reactor.
-
The reactor is pressurized with carbon dioxide.
-
The reaction mixture is heated and stirred for a specified period. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the specific catalyst used.
-
Upon completion, the reactor is cooled, and the excess CO2 is vented.
-
The product is then isolated and purified, typically by distillation or recrystallization.
-
Logical Relationships
The following diagram illustrates the key relationships between the chemical's name, its structural representations, and its primary identifiers.
References
- 1. 4-Chloromethyl-1,3-dioxolan-2-one [webbook.nist.gov]
- 2. (R)-4-(chloromethyl)-1,3-dioxolan-2-one | C4H5ClO3 | CID 16043658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Stereochemistry of (R)-4-(chloromethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and stereochemistry of (R)-4-(chloromethyl)-1,3-dioxolan-2-one, a valuable chiral building block in pharmaceutical and fine chemical synthesis. This document details the most effective synthetic routes, including enzymatic kinetic resolution and stereoselective synthesis from chiral precursors. It also provides detailed experimental protocols, quantitative data, and methods for stereochemical analysis.
Introduction
(R)-4-(chloromethyl)-1,3-dioxolan-2-one is a key chiral intermediate utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its stereochemical purity is often critical for the efficacy and safety of the final drug product. This guide explores the primary methods for obtaining this compound in high enantiomeric excess.
Synthetic Routes
Two principal strategies have emerged for the synthesis of enantiomerically pure (R)-4-(chloromethyl)-1,3-dioxolan-2-one:
-
Enzymatic Kinetic Resolution (EKR) of Racemic 4-(chloromethyl)-1,3-dioxolan-2-one: This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially hydrolyze one enantiomer of the racemic starting material, allowing for the separation of the desired enantiomer.
-
Stereoselective Synthesis from Chiral Precursors: This approach involves the use of an enantiomerically pure starting material, such as (S)-3-chloro-1,2-propanediol, to directly synthesize the target (R)-enantiomer.
The cycloaddition of carbon dioxide to epichlorohydrin is a common method for preparing the racemic 4-(chloromethyl)-1,3-dioxolan-2-one, which can then be subjected to kinetic resolution.[1][2][3][4]
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. In the case of 4-(chloromethyl)-1,3-dioxolan-2-one, lipases are effective catalysts for the selective hydrolysis of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.
A general workflow for this process is outlined below:
This protocol is based on the kinetic resolution of cyclic carbonates derived from glycerol.
Materials:
-
Racemic 4-(chloromethyl)-1,3-dioxolan-2-one
-
Immobilized Lipase (e.g., Novozym® 435)
-
Sodium Phosphate Buffer (0.1 M, pH 7.0)
-
Organic Solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Prepare a solution of racemic 4-(chloromethyl)-1,3-dioxolan-2-one in 0.1 M sodium phosphate buffer (pH 7.0) to a final concentration of 10 mmol/L.
-
Add the immobilized lipase (e.g., 4 mg/mL of Novozym® 435).
-
Stir the reaction mixture at a controlled temperature (e.g., 23 °C) for a specified time (e.g., 24 hours).
-
Monitor the reaction progress by periodically analyzing aliquots for conversion and enantiomeric excess (e.e.) of the remaining starting material using chiral GC or HPLC.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain a mixture of (R)-4-(chloromethyl)-1,3-dioxolan-2-one and the hydrolyzed (S)-enantiomer product.
-
Purify the (R)-4-(chloromethyl)-1,3-dioxolan-2-one from the mixture using column chromatography.
Quantitative Data:
| Enzyme | Conversion (%) | e.e. of (R)-product (%) | Enantiomeric Ratio (E) |
| Pig Liver Esterase | - | - | 38 |
| Novozym® 435 | ~50 | >95 | 49 |
Note: The enantiomeric ratio (E) is a measure of the enzyme's selectivity. Higher E values indicate better separation of the enantiomers.[5]
Stereoselective Synthesis from (S)-3-chloro-1,2-propanediol
An alternative route to (R)-4-(chloromethyl)-1,3-dioxolan-2-one involves the direct cyclization of an enantiomerically pure precursor, (S)-3-chloro-1,2-propanediol. This method avoids the resolution step and can potentially offer higher yields of the desired enantiomer. The cyclization is typically achieved using a phosgene equivalent, such as triphosgene or carbonyldiimidazole.
The logical flow of this synthetic approach is depicted below:
This is a general procedure inferred from standard methods for the synthesis of cyclic carbonates from diols.
Materials:
-
(S)-3-chloro-1,2-propanediol
-
Triphosgene
-
Pyridine or another suitable base
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve (S)-3-chloro-1,2-propanediol in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene in the same solvent to the cooled diol solution.
-
Add pyridine or another base dropwise to the reaction mixture to neutralize the HCl formed during the reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield (R)-4-(chloromethyl)-1,3-dioxolan-2-one.
Expected Quantitative Data:
Stereochemical Analysis
Accurate determination of the enantiomeric excess (e.e.) is crucial for validating the success of the stereoselective synthesis or resolution. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most common techniques for this analysis.
Chiral Gas Chromatography (GC)
A method for the enantiomeric separation of the structurally similar 4-chloromethyl-2,2-dimethyl-1,3-dioxolane has been established and can be adapted for the target compound.[6]
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Chiral Column: Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 1 min.
-
Ramp: 2.0 °C/min to 150 °C.
-
-
Sample Preparation: Dissolve the sample in methanol.
Method Performance (for the analogous dimethyl compound): [6]
| Parameter | Value |
| Resolution (Rs) | > 1.5 |
| Analysis Time | < 10 minutes |
| Linearity Range | 0.5 - 50.0 mg/L |
| Limit of Detection (LOD) | ~0.07 - 0.08 mg/L |
| Limit of Quantification (LOQ) | ~0.22 - 0.25 mg/L |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another powerful technique for enantiomeric separation. The selection of the chiral stationary phase (CSP) is critical and often requires screening of different columns. Polysaccharide-based (e.g., cellulose or amylose derivatives) and protein-based columns are common choices.
-
Column Screening: Screen a variety of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.) with different mobile phases (typically mixtures of hexane/isopropanol or other alcohol).
-
Mobile Phase Optimization: Once a column shows some separation, optimize the mobile phase composition (ratio of solvents, additives like trifluoroacetic acid or diethylamine) to improve resolution and analysis time.
-
Method Validation: Validate the optimized method for linearity, accuracy, precision, and robustness.
Conclusion
This technical guide has detailed the primary synthetic routes and analytical methodologies for obtaining enantiomerically pure (R)-4-(chloromethyl)-1,3-dioxolan-2-one. Both enzymatic kinetic resolution and stereoselective synthesis from chiral precursors offer viable pathways to this important building block. The choice of method will depend on factors such as the availability and cost of starting materials and enzymes, as well as the desired scale of production. The provided experimental protocols and analytical methods serve as a strong foundation for researchers and professionals in the field of drug development and fine chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized CO2 Cycloaddition to Epichlorohydrin Catalyzed by Ionic Liquid with Microwave and Ultrasonic Irradiation [ijtech.eng.ui.ac.id]
- 3. Frontiers | Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-(chloromethyl)-1,3-dioxolan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-(chloromethyl)-1,3-dioxolan-2-one, a valuable building block in synthetic organic chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.
Spectroscopic Data Summary
The spectroscopic data for 4-(chloromethyl)-1,3-dioxolan-2-one is summarized below, providing a quantitative snapshot of its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.98 - 4.93 | m | - | OCH |
| 4.59 | t | 8.6 | OCH₂ |
| 4.41 | q | - | OCH₂ |
| 3.80 - 3.71 | m | - | ClCH₂ |
¹³C NMR (Carbon-13) Data
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C=O (carbonate) |
| 77.5 | OCH |
| 68.0 | OCH₂ |
| 45.0 | ClCH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~1800 | C=O stretch (carbonate) |
| ~1170 | C-O-C stretch (ester) |
| ~1070 | C-O-C stretch (ether-like) |
| ~760 | C-Cl stretch |
Mass Spectrometry (MS)
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 10-20 mg of 4-(chloromethyl)-1,3-dioxolan-2-one is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher field) NMR spectrometer.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and shimmed for the sample.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is performed.
-
Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As 4-(chloromethyl)-1,3-dioxolan-2-one is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty salt plates or the clean ATR crystal is recorded.
-
The sample is then placed on the plates or crystal, and the sample spectrum is recorded.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection if it is sufficiently volatile, or more commonly, via a gas chromatography (GC) interface for separation and introduction.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used.
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-(chloromethyl)-1,3-dioxolan-2-one.
Caption: Workflow for the spectroscopic characterization of 4-(chloromethyl)-1,3-dioxolan-2-one.
Physical properties of 4-(chloromethyl)-1,3-dioxolan-2-one melting point and boiling point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of the compound 4-(chloromethyl)-1,3-dioxolan-2-one. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document summarizes available data, outlines experimental methodologies for property determination, and illustrates a key synthetic pathway.
Core Physical Properties: Melting and Boiling Points
The physical state and characteristic transition temperatures of 4-(chloromethyl)-1,3-dioxolan-2-one are crucial for its handling, purification, and application in synthetic chemistry. However, a review of available data from commercial suppliers and chemical databases reveals conflicting information regarding its melting point and, consequently, its physical state at ambient temperature.
Data Presentation
The table below summarizes the reported melting and boiling points for 4-(chloromethyl)-1,3-dioxolan-2-one. It is important to note the discrepancy in the reported melting points, which suggests that the compound may exist as either a low-melting solid or a liquid at room temperature. The boiling point is consistently reported as a rough estimate.
| Physical Property | Reported Value | Source Description | Physical State Implication |
| Melting Point | 67-69 °C | Commercial Supplier | Solid at room temperature |
| <-40 °C | Chemical Database[1] | Liquid at room temperature | |
| n/a | Chemical Synthesis Database[2] | Not provided | |
| Boiling Point | 181.03 °C | Chemical Database (rough estimate)[3][4] | Liquid at elevated temperature |
| n/a | Chemical Synthesis Database[2] | Not provided |
Note: "n/a" indicates that the data was not available from the cited source.
The significant difference in the reported melting points highlights the need for careful experimental verification of this property. Researchers utilizing this compound should consider the possibility of it being either a solid or a liquid and handle it accordingly. The appearance is generally described as a colorless to light yellow liquid[1][4].
Experimental Protocols for Physical Property Determination
While specific experimental protocols for determining the melting and boiling points of 4-(chloromethyl)-1,3-dioxolan-2-one are not detailed in the reviewed literature, standard methodologies for organic compounds can be applied.
Melting Point Determination (for solid samples)
A common and effective method for determining the melting point of a crystalline solid is using a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the crystalline 4-(chloromethyl)-1,3-dioxolan-2-one is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point.
-
Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.
Boiling Point Determination
For liquid samples, the boiling point can be determined using several methods, including simple distillation or the Thiele tube method.
Methodology (Thiele Tube):
-
Sample Preparation: A small volume (a few milliliters) of liquid 4-(chloromethyl)-1,3-dioxolan-2-one is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated, ensuring even heat distribution through convection.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Synthesis Pathway of 4-(chloromethyl)-1,3-dioxolan-2-one
A primary route for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one is the cycloaddition of carbon dioxide (CO2) to epichlorohydrin. This reaction is of significant interest as it utilizes CO2, a greenhouse gas, as a C1 feedstock. The process is typically catalyzed by various systems, including metal complexes and ionic liquids[5][6].
References
- 1. 1,3-Dioxolan-2-one, 4-(chloromethyl)- | 2463-45-8 [amp.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chembk.com [chembk.com]
- 4. 1,3-Dioxolan-2-one, 4-(chloromethyl)- CAS#: 2463-45-8 [m.chemicalbook.com]
- 5. Frontiers | Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Solubility Profile of 4-(chloromethyl)-1,3-dioxolan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(chloromethyl)-1,3-dioxolan-2-one is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a summary of the available data on the solubility of 4-(chloromethyl)-1,3-dioxolan-2-one, its physical properties, and a representative synthetic workflow.
While precise quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively documented in publicly available literature, qualitative solubility information can be inferred from synthetic and purification protocols.
Physical Properties of 4-(chloromethyl)-1,3-dioxolan-2-one
A compilation of the key physical properties of 4-(chloromethyl)-1,3-dioxolan-2-one is presented in the table below. These properties are essential for its handling and use in experimental settings.
| Property | Value |
| Molecular Formula | C4H5ClO3 |
| Molecular Weight | 136.53 g/mol |
| CAS Number | 2463-45-8 |
| Appearance | Colorless oil or liquid |
| Melting Point | 67-69 °C |
| Boiling Point | 181.03 °C (rough estimate) |
| Density | 1.3647 g/cm³ (rough estimate) |
| InChI Key | LFEAJBLOEPTINE-UHFFFAOYSA-N |
Qualitative Solubility in Common Organic Solvents
Based on documented synthesis and purification procedures, the solubility of 4-(chloromethyl)-1,3-dioxolan-2-one in various organic solvents can be qualitatively assessed.
High Solubility:
-
Chlorinated Solvents: Dichloromethane and dichloroethane are frequently used as solvents for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one, indicating good solubility in these media.
Moderate to Good Solubility:
-
Alcohols: Purification protocols often involve crystallization from mixed alcohol solvents, including methanol, ethanol, isopropanol, and tert-butanol.[1] This suggests that 4-(chloromethyl)-1,3-dioxolan-2-one is soluble in these alcohols, particularly at elevated temperatures.
Practical Implications:
The solubility characteristics of 4-(chloromethyl)-1,3-dioxolan-2-one are critical for its purification. For instance, its solubility in dichloromethane allows for its use as a reaction solvent, while its differential solubility in alcohols at different temperatures enables purification by crystallization.
Experimental Workflow: Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one
The following diagram illustrates a common synthetic route for the preparation of 4-(chloromethyl)-1,3-dioxolan-2-one. This workflow is based on procedures described in the scientific literature and patents.
Caption: Synthesis workflow for 4-(chloromethyl)-1,3-dioxolan-2-one.
References
Unlocking the Synthetic Potential: A Technical Guide to the Ring-Opening of 4-(Chloromethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-1,3-dioxolan-2-one, also known as chloromethyl ethylene carbonate, is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its structure, featuring a reactive chloromethyl group and a five-membered dioxolanone ring, presents a unique platform for a variety of chemical transformations. While nucleophilic substitution at the chloromethyl group is a well-explored avenue, the ring-opening potential of the dioxolanone ring offers a distinct set of synthetic possibilities, leading to the formation of valuable acyclic structures. This technical guide provides an in-depth exploration of the ring-opening reactions of 4-(chloromethyl)-1,3-dioxolan-2-one, summarizing key reaction pathways, providing experimental insights, and presenting mechanistic diagrams to facilitate a deeper understanding for researchers in the field.
Ring-Opening Reactions: A Gateway to Diverse Functionalities
The 1,3-dioxolan-2-one ring, a cyclic carbonate, is susceptible to cleavage under various conditions, including enzymatic, acidic, and basic catalysis. These reactions typically proceed via nucleophilic attack on the carbonyl carbon, leading to the opening of the five-membered ring and the formation of functionalized glycerol derivatives.
Enzymatic Ring-Opening
Enzymatic hydrolysis offers a mild and selective method for the ring-opening of 4-(chloromethyl)-1,3-dioxolan-2-one. Lipases and esterases are particularly effective in catalyzing the hydrolytic cleavage of the carbonate ester bond. This approach is especially valuable for kinetic resolutions, enabling the separation of enantiomers.
Experimental Protocol: Enzymatic Kinetic Resolution
A typical experimental setup for the enzymatic kinetic resolution of racemic 4-(chloromethyl)-1,3-dioxolan-2-one involves the following steps:
-
Reaction Setup: The substrate is dissolved in a suitable buffer solution (e.g., sodium phosphate buffer, 0.1 M, pH 7.0).
-
Enzyme Addition: A specific amount of a selected lipase or esterase (e.g., Pig Liver Esterase or Novozym® 435) is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 23°C) with gentle agitation for a specific duration (e.g., 24 hours).
-
Monitoring and Work-up: The progress of the reaction is monitored by techniques such as chiral HPLC. Upon completion, the products are extracted with an organic solvent and purified.
| Parameter | Condition |
| Substrate Concentration | 10 mmol/L |
| Buffer | 0.1 M Sodium Phosphate, pH 7.0 |
| Enzyme Concentration | 4 mg/mL |
| Temperature | 23°C |
| Reaction Time | 24 h |
Table 1: Typical Reaction Conditions for Enzymatic Kinetic Resolution of 4-(chloromethyl)-1,3-dioxolan-2-one.
The Synthetic Versatility of 4-(chloromethyl)-1,3-dioxolan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(chloromethyl)-1,3-dioxolan-2-one, also known as chloromethyl ethylene carbonate, is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its structure, which combines a reactive chloromethyl group with a cyclic carbonate moiety, makes it a versatile reagent for a wide array of chemical transformations. This guide provides an in-depth overview of its core applications, detailed experimental protocols, and its significant role in the synthesis of complex molecules, particularly within the pharmaceutical industry.
The primary utility of 4-(chloromethyl)-1,3-dioxolan-2-one stems from its ability to act as a potent electrophile. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of the dioxolanone ring into various molecular scaffolds. This feature is extensively exploited in the development of pharmaceuticals and other fine chemicals.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(chloromethyl)-1,3-dioxolan-2-one is presented below.
| Property | Value |
| CAS Number | 2463-45-8[1][2] |
| Molecular Formula | C₄H₅ClO₃[1][2][3][4] |
| Molecular Weight | 136.53 g/mol [1][2][3][4] |
| IUPAC Name | 4-(chloromethyl)-1,3-dioxolan-2-one[2] |
| Synonyms | Chloromethyl ethylene carbonate, Carbonic acid 3-chloropropylene ester[5] |
| Appearance | Colorless liquid |
Core Applications in Organic Synthesis
The unique bifunctional nature of 4-(chloromethyl)-1,3-dioxolan-2-one makes it a valuable intermediate for several key synthetic operations.
Synthesis via Carbon Dioxide Fixation
One of the most significant applications of 4-(chloromethyl)-1,3-dioxolan-2-one is its own synthesis, which represents an important route for carbon dioxide (CO₂) utilization. The compound is typically prepared via the cycloaddition of epichlorohydrin and CO₂.[6][7] This reaction is an excellent example of green chemistry, converting a greenhouse gas into a valuable chemical intermediate. The process is often catalyzed by various systems, including metal complexes, ionic liquids, or a combination of tertiary amines and halogenated alkali metal salts, which can achieve high yields and selectivity under moderate, solvent-free conditions.[6]
Caption: Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one via CO₂ fixation.
Electrophilic Alkylating Agent
The most prominent role of 4-(chloromethyl)-1,3-dioxolan-2-one in multi-step synthesis is as an alkylating agent. The presence of the electron-withdrawing carbonate group enhances the reactivity of the chloromethyl moiety towards nucleophilic attack. This allows for the facile covalent attachment of the dioxolanone ring to a wide range of nucleophiles, including phenols, amines, thiols, and carboxylates.
This reactivity is particularly valuable in the synthesis of prodrugs, where modifying a parent drug with the dioxolanone group can enhance its solubility, bioavailability, or create a cleavable promoiety. For instance, a related compound, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, is a key intermediate in the synthesis of sartans like Olmesartan medoxomil and Azilsartan medoxomil.[8]
Caption: Alkylation of various nucleophiles using 4-(chloromethyl)-1,3-dioxolan-2-one.
Intermediate in Pharmaceutical Synthesis
The 1,3-dioxolane and 1,3-dioxolan-2-one moieties are crucial structural features in numerous clinically important drugs.[9] While direct applications of 4-(chloromethyl)-1,3-dioxolan-2-one are proprietary, its structural analogs are key intermediates in the synthesis of antifungal agents and adrenoceptor antagonists.[9][10] For example, the synthesis of triazole antifungal agents like itraconazole and posaconazole involves coupling a functionalized dioxolane intermediate with a triazole-containing aromatic core.[9] These drugs inhibit the fungal enzyme 14α-demethylase, which is essential for ergosterol biosynthesis.[9]
The workflow for incorporating a dioxolane intermediate into a potential API is illustrated below.
Caption: General workflow for API modification using 4-(chloromethyl)-1,3-dioxolan-2-one.
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of 4-(chloromethyl)-1,3-dioxolan-2-one.
Protocol 1: Synthesis from Epichlorohydrin and CO₂
This protocol describes a general method for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one catalyzed by a metal complex.[7]
Materials:
-
Epichlorohydrin
-
Carbon Dioxide (CO₂)
-
Catalyst (e.g., Zinc or Cobalt Schiff base complex)
-
High-pressure stainless-steel autoclave reactor
Procedure:
-
Charge the autoclave reactor with epichlorohydrin and the catalyst (e.g., 0.1 mol% relative to the substrate).
-
Seal the reactor and purge it with low-pressure CO₂ two to three times to remove air.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 1.0 - 2.0 MPa).
-
Heat the reactor to the target temperature (e.g., 100-120 °C) with constant stirring.
-
Maintain the reaction for a specified time (e.g., 4-12 hours), monitoring the pressure.
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂.
-
The resulting crude product can be purified by vacuum distillation to yield pure 4-(chloromethyl)-1,3-dioxolan-2-one.
| Parameter | Condition | Yield (%) | Purity (%) |
| Temperature | 100 - 120 °C | >90 | >98 |
| CO₂ Pressure | 1.0 - 2.0 MPa | ||
| Catalyst Loading | 0.1 - 1.0 mol% | ||
| Reaction Time | 4 - 12 hours |
Note: Optimal conditions may vary depending on the specific catalyst system used.[6][7]
Protocol 2: O-Alkylation of a Phenolic Compound
This protocol provides a representative procedure for the alkylation of a phenol using 4-(chloromethyl)-1,3-dioxolan-2-one.
Materials:
-
Phenolic substrate (e.g., 4-nitrophenol)
-
4-(chloromethyl)-1,3-dioxolan-2-one
-
Base (e.g., anhydrous Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., anhydrous N,N-Dimethylformamide, DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.
-
Add a solution of 4-(chloromethyl)-1,3-dioxolan-2-one (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
4-(chloromethyl)-1,3-dioxolan-2-one should be handled with care in a well-ventilated fume hood. It is classified as a poison by ingestion and may have reproductive effects.[5][11] When heated to decomposition, it can emit toxic fumes of hydrogen chloride.[5][11] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
4-(chloromethyl)-1,3-dioxolan-2-one is a versatile and highly valuable reagent in organic synthesis. Its efficient preparation via CO₂ fixation aligns with the principles of green chemistry, while its reactivity as an alkylating agent provides a robust method for introducing the functionalized cyclic carbonate moiety into diverse molecular architectures. These attributes have established it as a key building block in the pharmaceutical and fine chemical industries, enabling the synthesis of complex and biologically active compounds. The protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the full synthetic potential of this powerful intermediate.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-Chloromethyl-1,3-dioxolan-2-one [webbook.nist.gov]
- 3. (R)-4-(chloromethyl)-1,3-dioxolan-2-one | C4H5ClO3 | CID 16043658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Chloromethyl)-1,3-dioxolan-2-one | 2463-45-8 | FC145402 [biosynth.com]
- 5. 1,3-Dioxolan-2-one, 4-(chloromethyl)- | 2463-45-8 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cas 2463-45-8,1,3-Dioxolan-2-one, 4-(chloromethyl)- | lookchem [lookchem.com]
Safety, handling, and toxicity information for 4-(chloromethyl)-1,3-dioxolan-2-one
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 4-(chloromethyl)-1,3-dioxolan-2-one
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.
Introduction
4-(chloromethyl)-1,3-dioxolan-2-one (CAS No: 2463-45-8) is a chemical intermediate used in various synthetic applications.[1] Its structure, incorporating a reactive chloromethyl group and a cyclic carbonate, makes it a versatile building block but also necessitates careful handling due to its inherent toxicity and reactivity. This guide synthesizes available data on its safety, handling, and toxicological profile to promote its safe use in a laboratory setting.
Hazard Identification and GHS Classification
The primary acute hazard associated with 4-(chloromethyl)-1,3-dioxolan-2-one is oral toxicity.[2][3] It is classified under the Globally Harmonized System (GHS) as acutely toxic if ingested.[2] While specific data for skin and eye irritation for this exact compound is limited, structurally similar compounds are known irritants, warranting caution.[4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Signal Word | Pictogram | Hazard Statement |
|---|
| Acute Toxicity, Oral | Category 4 | Warning | | H302: Harmful if swallowed[2] |
Table 2: GHS Precautionary Statements
| Type | Code | Statement |
|---|---|---|
| Prevention | P264 | Wash hands and any exposed skin thoroughly after handling.[2] |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. | |
| Storage | No specific storage statements provided. Standard safe chemical storage applies. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Physicochemical Properties
Understanding the physical properties of a substance is critical for safe handling and storage.
Table 3: Physicochemical Data for 4-(chloromethyl)-1,3-dioxolan-2-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₅ClO₃ | [2][5][6] |
| Molecular Weight | 136.53 g/mol | [5][6][7] |
| CAS Number | 2463-45-8 | [5][6][8] |
| Appearance | Colorless to light yellow Liquid | [3] |
| Melting Point | 67-69 °C | [8] |
| Boiling Point | 181.03 °C (rough estimate) | [3][9] |
| Density | 1.3647 g/cm³ (rough estimate) |[3][9] |
Toxicological Information
The primary toxicological concern is acute toxicity following ingestion.[3][6] It is described as a poison by ingestion.[3][6]
Health Effects:
-
Acute Oral Toxicity: The substance is harmful if swallowed, with a reported oral LD50 in rats of 80 mg/kg.[3]
-
Decomposition Hazards: When heated to decomposition, it may emit toxic fumes of hydrogen chloride (HCl).[3][6]
Table 4: Quantitative Toxicity Data
| Test | Species | Route | Value | Reference |
|---|
| LD50 | Rat | Oral | 80 mg/kg |[3] |
No detailed information regarding specific mechanisms of toxicity or signaling pathways was found in the available literature. The toxicity is likely related to the alkylating nature of the chloromethyl group or hydrolysis products.
Safe Handling, Storage, and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when working with this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10]
-
An eyewash station and safety shower must be readily accessible.[11]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[11] Avoid all personal contact.[12]
-
Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, use a NIOSH/MSHA-approved respirator.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[10]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.[10]
-
A storage temperature of 2-8°C is recommended.[3]
-
Keep containers tightly sealed and away from incompatible materials.[10]
Emergency and First Aid Procedures
First Aid Measures:
-
Ingestion: If swallowed, rinse mouth with water. Immediately call a poison control center or physician. Do not induce vomiting.[10]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[10] Remove contaminated clothing and wash before reuse.[10]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10]
Spill Management:
-
Evacuate personnel from the area.
-
Wear full PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
-
Do not allow the chemical to enter drains.[13]
Experimental Protocols: Methodology Overview
While the specific experimental details for the cited LD50 value are not available, a typical acute oral toxicity study would follow a standardized guideline, such as OECD Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).
General Protocol for an Acute Oral Toxicity Study (Illustrative):
-
Animal Selection: Healthy, young adult laboratory rats (e.g., Sprague-Dawley strain) are chosen and acclimated to laboratory conditions.
-
Dose Formulation: The test substance, 4-(chloromethyl)-1,3-dioxolan-2-one, is prepared in a suitable vehicle (e.g., corn oil or water) at predetermined concentrations.
-
Administration: A single dose of the substance is administered to the animals via oral gavage. The study typically uses a stepwise procedure with a group of animals (e.g., 3) at each step.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and physical appearance), and body weight changes. Intensive observation occurs for the first several hours post-dosing and continues daily for a total of 14 days.
-
Endpoint: The primary endpoint is mortality. The LD50 value is determined from the dose at which 50% of the test animals die.
-
Pathology: At the end of the observation period, a gross necropsy is performed on all surviving animals to identify any treatment-related pathological changes.
Workflow Visualization
While this system cannot generate image files, the following workflow for responding to a chemical spill can be rendered using any standard Graphviz DOT language interpreter.
Caption: Logical workflow for a chemical spill response.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,3-Dioxolan-2-one, 4-(chloromethyl)- CAS#: 2463-45-8 [m.chemicalbook.com]
- 4. 4-Chloro-1,3-dioxolan-2-one | C3H3ClO3 | CID 98075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1,3-Dioxolan-2-one, 4-(chloromethyl)- | 2463-45-8 [chemicalbook.com]
- 7. (R)-4-(chloromethyl)-1,3-dioxolan-2-one | C4H5ClO3 | CID 16043658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(chloromethyl)-1,3-dioxolan-2-one | 2463-45-8 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. hpc-standards.com [hpc-standards.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(chloromethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-(chloromethyl)-1,3-dioxolan-2-one, a key intermediate in pharmaceutical synthesis. Understanding the thermal properties of this compound is critical for ensuring safety, optimizing reaction conditions, and maintaining product purity during its use in drug development and manufacturing.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for assessing thermal stability. Based on data from related cyclic carbonates, a multi-stage decomposition is expected for 4-(chloromethyl)-1,3-dioxolan-2-one. The initial decomposition is likely to commence at temperatures around 200°C.
Table 1: Anticipated Thermogravimetric Analysis (TGA) Data for 4-(chloromethyl)-1,3-dioxolan-2-one
| Parameter | Expected Value |
| Onset Decomposition Temp. | ~ 200 - 220 °C |
| Decomposition Stage 1 | ~ 220 - 300 °C |
| Weight Loss (Stage 1) | Corresponds to loss of HCl and CO₂ |
| Decomposition Stage 2 | > 300 °C |
| Weight Loss (Stage 2) | Fragmentation of the remaining organic structure |
| Final Residue at 600°C | Minimal |
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry can be used to determine melting points and detect exothermic or endothermic decomposition events. For 4-(chloromethyl)-1,3-dioxolan-2-one, DSC would reveal its melting point and any energetic events associated with its decomposition.
Table 2: Expected Differential Scanning Calorimetry (DSC) Data for 4-(chloromethyl)-1,3-dioxolan-2-one
| Parameter | Expected Observation |
| Melting Point (Tₘ) | Sharp endothermic peak |
| Decomposition | Broad exothermic or endothermic peaks following melting |
| Enthalpy of Decomposition (ΔHₑ) | Can be calculated from the peak area |
Decomposition Pathway
When subjected to elevated temperatures, 4-(chloromethyl)-1,3-dioxolan-2-one is expected to decompose, releasing toxic fumes, including hydrogen chloride (HCl)[1]. The decomposition pathway likely involves the initial elimination of HCl, followed by the breakdown of the cyclic carbonate structure.
A plausible decomposition pathway can be initiated by the cleavage of the C-Cl bond, which is typically the most labile bond in such structures. This can be followed by a rearrangement and elimination of carbon dioxide, a common decomposition product of cyclic carbonates.
Caption: Proposed thermal decomposition pathway for 4-(chloromethyl)-1,3-dioxolan-2-one.
Experimental Protocols
The following are detailed methodologies for conducting thermal analysis of 4-(chloromethyl)-1,3-dioxolan-2-one. These protocols are designed with safety as a primary concern due to the potential evolution of corrosive and toxic gases.
Thermogravimetric Analysis (TGA) Experimental Protocol
This protocol outlines the steps for determining the thermal stability and decomposition profile of 4-(chloromethyl)-1,3-dioxolan-2-one using TGA.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Methodology Details:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-(chloromethyl)-1,3-dioxolan-2-one into an alumina crucible.
-
Instrumentation: Utilize a thermogravimetric analyzer, preferably coupled with a mass spectrometer (TGA-MS) or Fourier-transform infrared spectrometer (TGA-FTIR) for evolved gas analysis.
-
Purge Gas: Employ an inert purge gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature (approx. 25°C) to 600°C at a constant heating rate of 10°C/min.
-
Data Collection: Continuously monitor the sample weight as a function of temperature. If using an evolved gas analysis system, simultaneously collect mass spectra or infrared spectra of the off-gases.
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve. Analyze the derivative thermogravimetric (DTG) curve to identify the temperatures of maximum decomposition rates for each stage. Quantify the percentage weight loss at each decomposition step.
Differential Scanning Calorimetry (DSC) Experimental Protocol
This protocol details the procedure for characterizing the melting behavior and thermal decomposition energetics of 4-(chloromethyl)-1,3-dioxolan-2-one using DSC.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Methodology Details:
-
Sample Preparation: Weigh 2-5 mg of 4-(chloromethyl)-1,3-dioxolan-2-one into a hermetically sealed aluminum pan to contain any evolved gases and prevent contamination of the instrument.
-
Instrumentation: Use a calibrated differential scanning calorimeter.
-
Purge Gas: Maintain an inert atmosphere using nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to approximately 400°C at a heating rate of 10°C/min.
-
Data Collection: Record the heat flow to the sample as a function of temperature.
-
Data Analysis: Identify the melting point (Tₘ) from the onset of the endothermic melting peak. Determine the temperatures of any exothermic or endothermic events associated with decomposition. Calculate the enthalpy changes (ΔH) for these transitions by integrating the peak areas.
Applications in Drug Development
4-(chloromethyl)-1,3-dioxolan-2-one is a valuable building block in the synthesis of various pharmaceuticals. Its bifunctional nature, containing both a reactive chloromethyl group and a cyclic carbonate, allows for its use in constructing complex molecular architectures. A notable application is in the synthesis of oxazolidinone antibiotics, such as Linezolid, which are effective against multi-drug-resistant bacteria. A thorough understanding of its thermal stability is paramount to ensure the safety and efficiency of these synthetic processes on an industrial scale.
Safety Considerations
Given its chlorinated nature and the potential to release HCl upon decomposition, 4-(chloromethyl)-1,3-dioxolan-2-one should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All heating and decomposition experiments should be conducted in a well-ventilated fume hood to avoid inhalation of toxic fumes. In case of a spill, it should be absorbed with an inert material and disposed of as hazardous chemical waste.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one
Topic: Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from Epichlorohydrin and CO2
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Chloromethyl)-1,3-dioxolan-2-one, also known as chloromethyl ethylene carbonate, is a valuable chemical intermediate. Its utility stems from the presence of two reactive functional groups: a cyclic carbonate and a chloromethyl group. This structure makes it a versatile building block in organic synthesis. The synthesis of cyclic carbonates through the cycloaddition of carbon dioxide (CO2) to epoxides is a prime example of green and atom-economical chemistry.[1] This reaction utilizes CO2, an abundant and non-toxic C1 feedstock, to produce high-value chemicals.[2] These cyclic carbonates are widely used as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers and pharmaceuticals.[3] This document provides a detailed overview of the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO2, focusing on catalytic systems, experimental protocols, and reaction mechanisms.
Reaction Scheme and Catalysis
The core reaction is the [3+2] cycloaddition of carbon dioxide to epichlorohydrin. This process is typically catalyzed to achieve high yields and selectivity under manageable conditions. A variety of catalysts have been developed, including metal complexes, organic bases, and, most notably, ionic liquids (ILs).[1][2][4]
Ionic liquids are particularly effective due to their negligible vapor pressure, thermal stability, and tunable nature.[2] Often, a co-catalyst such as zinc bromide is used in conjunction with ionic liquids to enhance catalytic activity.[3] The general mechanism involves a nucleophilic attack on the epoxide ring, followed by the insertion of CO2 and subsequent ring closure.
Catalytic Reaction Mechanism
The synthesis is typically facilitated by a catalyst that promotes the ring-opening of the epoxide. The following diagram illustrates a generally accepted mechanism for the cycloaddition reaction catalyzed by an ionic liquid with a halide anion (e.g., Br⁻).
Summary of Experimental Data
The efficiency of the synthesis is highly dependent on the choice of catalyst, temperature, pressure, and reaction time. The following table summarizes quantitative data from various studies.
| Catalyst | Co-catalyst | Temp. (°C) | Pressure (MPa) | Time (h) | Yield / Conversion | Selectivity (%) | Reference |
| 1-Alkyl-3-methyl imidazolium salts | ZnBr₂ | 60 - 140 | 0.928 | 6 | - (Conversion) | ~100 | [3] |
| 1-(2-hydroxyethyl)-3-methylimidazolium bromide | None | 90 | 0.65 | 2 | 94% (Yield) | 97 | [5] |
| Amine-functionalized ionic liquid (AFIL) | None | 80 | 0.1 (Atmospheric) | 6 | 94% (Yield) | - | [2] |
| Imidazolium-organoboron catalyst (IBC8) | DMAP | 100 | 1.6 | 2 | 97% (Yield) | 98.9 | [6] |
| ZIF-8 | None | - | - | 18 | 96% (Yield) | 97 | [5] |
Detailed Experimental Protocols
Below are representative protocols for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one in a batch reactor.
Protocol 1: Ionic Liquid Catalyzed Synthesis
This protocol is adapted from procedures utilizing ionic liquids as catalysts.[2][3]
Materials:
-
Epichlorohydrin (10 mmol, 0.925 g)
-
Amine-functionalized ionic liquid (AFIL) catalyst (1 mol%, 0.1 mmol)[2]
-
Carbon Dioxide (CO2), high purity
-
50 mL stainless steel autoclave with a magnetic stirrer
Procedure:
-
Reactor Charging: Add epichlorohydrin (10 mmol) and the AFIL catalyst (0.1 mmol) to the 50 mL stainless steel autoclave.[2]
-
Purging: Seal the autoclave and purge it several times with low-pressure CO2 to remove air.
-
Pressurization: Pressurize the reactor with CO2 to the desired pressure (e.g., atmospheric pressure, 0.1 MPa).[2]
-
Heating and Reaction: Heat the autoclave to the target temperature (e.g., 80°C) while stirring the mixture (e.g., 300 rpm).[2][3]
-
Reaction Monitoring: Maintain the reaction conditions for a set duration (e.g., 3-6 hours). The yield can be monitored over time by taking samples, if the reactor allows.[2]
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess CO2 in a fume hood.
-
Product Analysis: Open the reactor and collect the product mixture. Analyze the product yield and purity using gas chromatography (GC) or infrared (IR) spectroscopy. The formation of the cyclic carbonate can be confirmed by a characteristic carbonyl band around 1800 cm⁻¹ in the IR spectrum.[3]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis protocol.
Applications in Research and Drug Development
4-(Chloromethyl)-1,3-dioxolan-2-one is an important intermediate in the synthesis of pharmaceuticals and fine chemicals.[3] The chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of the dioxolanone moiety into larger molecules. This is particularly relevant in drug development, where cyclic carbonates can act as protected forms of diols or as reactive precursors for creating other functional groups. For instance, related dioxolone structures are key intermediates in the synthesis of antiviral and antibiotic medications.[7]
Conclusion
The synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO2 represents a highly efficient and environmentally conscious chemical process. The use of advanced catalysts, particularly ionic liquids, allows for high yields and selectivities under relatively mild conditions. The detailed protocols and compiled data in this note serve as a valuable resource for researchers aiming to utilize this versatile intermediate in their synthetic endeavors, from fundamental research to complex pharmaceutical manufacturing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids [frontiersin.org]
- 3. kiche.or.kr [kiche.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. Optimized CO2 Cycloaddition to Epichlorohydrin Catalyzed by Ionic Liquid with Microwave and Ultrasonic Irradiation [ijtech.eng.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
Application Notes and Protocols for the Catalytic Cycloaddition of CO2 to Epichlorohydrin
For the Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one
This document provides detailed application notes and experimental protocols for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one via the catalytic cycloaddition of carbon dioxide (CO2) to epichlorohydrin. This synthesis is a prime example of green chemistry, utilizing CO2 as a renewable C1 feedstock in a 100% atom-economical reaction. The resulting product is a valuable intermediate in the pharmaceutical and fine chemical industries.
Introduction
The chemical fixation of carbon dioxide is a critical area of research aimed at mitigating greenhouse gas emissions while producing valuable chemicals. One of the most successful strategies is the cycloaddition of CO2 to epoxides, yielding cyclic carbonates. 4-(chloromethyl)-1,3-dioxolan-2-one, the product of CO2 addition to epichlorohydrin, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its versatile reactivity allows for the introduction of a five-membered heterocyclic ring into larger molecules, a common motif in many drug candidates. This document is intended for researchers, scientists, and professionals in drug development, providing the necessary information to effectively perform and optimize this important reaction.
Reaction Overview and Mechanism
The cycloaddition of CO2 to epichlorohydrin is a catalyzed reaction that proceeds through a multi-step mechanism. Generally, the process involves the activation of the epoxide by a Lewis acid or hydrogen bond donor, followed by a nucleophilic attack to open the epoxide ring. The resulting intermediate then reacts with CO2, and a subsequent intramolecular cyclization yields the desired cyclic carbonate.
The general mechanism involves:
-
Epoxide Activation: A catalyst, often a metal-based Lewis acid or an organocatalyst, coordinates with the oxygen atom of the epichlorohydrin, polarizing the C-O bond and making the carbon atoms more susceptible to nucleophilic attack.
-
Nucleophilic Ring-Opening: A nucleophile, which can be a halide anion from a co-catalyst (like a quaternary ammonium salt) or a part of the catalyst itself, attacks one of the carbon atoms of the activated epoxide ring, leading to its opening.
-
CO2 Insertion: The resulting halo-alkoxide intermediate attacks a molecule of carbon dioxide.
-
Intramolecular Cyclization: The molecule then undergoes an intramolecular cyclization to form the five-membered ring of 4-(chloromethyl)-1,3-dioxolan-2-one, regenerating the nucleophile for the next catalytic cycle.
Data Presentation: Catalyst Performance
The choice of catalyst is crucial for the efficient synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one. A variety of catalytic systems have been developed, each with its own set of optimal reaction conditions. The following tables summarize the performance of different catalysts under various conditions.
Table 1: Performance of Various Catalytic Systems
| Catalyst | Co-catalyst/Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Amine-functionalized ionic liquid (AFIL) | None (solvent-free) | 80 | 0.1 | 6 | >95 | 94 | >99 | [2] |
| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) | None (solvent-free) | 100 | 2.0 | 4 | 98.5 | 98.5 | >99 | [3] |
| Zinc bromide (ZnBr2) | 1,3-bis(3-methylimidazolium-1-yl)hexane dibromide | 50-110 | - | - | - | - | - | [4] |
| Silica supported dinuclear catalyst Cu2(OAc)2/SiO2 | 4-(dimethylamino)pyridine (DMAP) | 80 | 2 | 14 | 90 | - | 100 | [5] |
| 1-(2-hydroxyethyl)-3-methylimidazolium bromide | None (solvent-free) | 90 | 0.65 | 2 | 90 | 94 | 97 | [6] |
| Zirconium-doped Zeolitic Imidazolate Framework (Zr/ZIF-8) | None (solvent-free) | 80 | 1.1 | 12 | 93 | 68 | - | [7] |
| Azo-Schiff base metal complexes | None (solvent-free) | 100 | 1.0 | 24 | ~95 | ~95 | >99 | [8] |
Experimental Protocols
This section provides a general protocol for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one. It is important to note that specific conditions may need to be optimized depending on the chosen catalytic system.
General Procedure for Catalytic Cycloaddition
Materials:
-
Epichlorohydrin (ECH)
-
Catalyst (e.g., ionic liquid, metal complex)
-
Co-catalyst (if required)
-
Carbon Dioxide (high purity)
-
Solvent (if required, though solvent-free is often preferred)
-
High-pressure stainless-steel autoclave reactor with magnetic stirring
-
Temperature and pressure controllers
Protocol:
-
Reactor Preparation: Ensure the autoclave reactor is clean and dry. For a typical reaction, a 50 mL or 100 mL reactor is suitable.
-
Charging the Reactor:
-
Sealing and Purging: Seal the reactor and purge it several times with low-pressure CO2 to remove any air.
-
Pressurization: Pressurize the reactor with CO2 to the desired reaction pressure (e.g., 0.1 - 2.0 MPa).[2][5]
-
Reaction:
-
Cooling and Depressurization:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully and slowly vent the excess CO2.
-
-
Product Isolation and Purification:
-
Open the reactor and transfer the crude product mixture.
-
If a solid catalyst was used, it can be separated by filtration or centrifugation.
-
If an ionic liquid was used, the product can often be extracted with a suitable solvent like diethyl ether, followed by filtration to remove the ionic liquid.[2]
-
The crude product can be purified by vacuum distillation.
-
Product Characterization
The identity and purity of the synthesized 4-(chloromethyl)-1,3-dioxolan-2-one can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a strong carbonyl (C=O) stretching band around 1800 cm-1 is characteristic of the cyclic carbonate.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.
Visualizations
Reaction Pathway
Caption: General mechanism for the catalytic cycloaddition of CO2 to epichlorohydrin.
Experimental Workflow
References
- 1. Page loading... [guidechem.com]
- 2. Frontiers | Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids [frontiersin.org]
- 3. kiche.or.kr [kiche.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Optimized CO2 Cycloaddition to Epichlorohydrin Catalyzed by Ionic Liquid with Microwave and Ultrasonic Irradiation [ijtech.eng.ui.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Experimental protocol for the purification of 4-(chloromethyl)-1,3-dioxolan-2-one by distillation
Application Note: Purification of 4-(chloromethyl)-1,3-dioxolan-2-one by Vacuum Distillation
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental protocol for the purification of 4-(chloromethyl)-1,3-dioxolan-2-one using vacuum distillation. This method is crucial for removing non-volatile impurities and other contaminants with significantly different boiling points, yielding a product of high purity suitable for further synthetic applications.
Physicochemical Properties & Safety Data
A summary of the key physical and chemical properties of 4-(chloromethyl)-1,3-dioxolan-2-one is presented below. This data is essential for planning the distillation process and for the safe handling of the compound. Note that some physical properties are estimates, and conflicting data exists regarding its physical state at room temperature. While some sources describe it as a colorless to light yellow liquid, others provide a melting point of 67-69°C.[1][2] The protocol assumes the compound is in a liquid or low-melting solid state.
Table 1: Physicochemical Data for 4-(chloromethyl)-1,3-dioxolan-2-one
| Property | Value | Source |
| Molecular Formula | C₄H₅ClO₃ | [1][3] |
| Molecular Weight | 136.53 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Estimated Boiling Point | 181.03°C (at atmospheric pressure) | [1][5] |
| Reported Boiling Point | 91-93°C at 2 mmHg (for a similar compound) | [6][7][8] |
| Estimated Density | 1.3647 g/cm³ | [1][5] |
| Estimated Refractive Index | 1.4320 | [1][5] |
| Storage Temperature | 2-8°C | [1] |
Safety Precautions:
-
Hazard: 4-(chloromethyl)-1,3-dioxolan-2-one is poisonous by ingestion.[1] When heated to decomposition, it may emit toxic hydrogen chloride fumes.[1]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Handle all chemicals with care and consult the Material Safety Data Sheet (MSDS) before starting any work.
Experimental Protocol: Vacuum Distillation
This protocol details the purification of crude 4-(chloromethyl)-1,3-dioxolan-2-one. Distillation under reduced pressure is recommended to prevent thermal decomposition, which can occur at the high temperatures required for atmospheric distillation.[6][9]
2.1 Materials and Equipment
-
Crude 4-(chloromethyl)-1,3-dioxolan-2-one
-
Round-bottom flask (distillation flask)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flasks (multiple, for collecting fractions)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Manometer or vacuum gauge
-
Glass wool for insulation (optional)
-
Anhydrous sodium sulfate or magnesium sulfate (for optional pre-treatment)
2.2 Pre-Distillation Preparation (Optional Aqueous Workup)
If the crude product contains water-soluble impurities or residual acids from synthesis, a preliminary aqueous workup is advisable.[9]
-
Transfer the crude product to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Shake gently, venting frequently.
-
Separate the organic layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to reduce the amount of dissolved water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent. The filtrate is now ready for distillation.
2.3 Vacuum Distillation Procedure
-
Apparatus Assembly: Assemble the vacuum distillation apparatus securely in a fume hood. Ensure all glass joints are properly sealed with vacuum grease. Place a magnetic stir bar in the distillation flask.
-
Charging the Flask: Charge the distillation flask with the crude 4-(chloromethyl)-1,3-dioxolan-2-one. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum. The initial bubbling of dissolved gases should be allowed to subside.
-
Heating and Distillation: Once a stable, low pressure is achieved (e.g., 2-10 mmHg), begin gently heating the distillation flask using the heating mantle while stirring.
-
Fraction Collection:
-
Forerun: Collect the first few drops of distillate in a separate receiving flask. This fraction will contain any low-boiling impurities.
-
Main Fraction: As the temperature of the vapor stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask to collect the pure product. For structurally similar compounds, a boiling point of 91-93°C at 2 mmHg has been reported.[7][8] The exact temperature will be pressure-dependent.
-
Residue: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive residues. Leave a small amount of liquid in the distillation flask.
-
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure before disconnecting the flasks.
2.4 Post-Distillation Handling
-
Transfer the purified product from the receiving flask to a clean, dry, and properly labeled storage bottle.
-
Store the purified 4-(chloromethyl)-1,3-dioxolan-2-one at 2-8°C as recommended to maintain its stability.[1]
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the purification of 4-(chloromethyl)-1,3-dioxolan-2-one.
Caption: Workflow for the purification of 4-(chloromethyl)-1,3-dioxolan-2-one.
References
- 1. 1,3-Dioxolan-2-one, 4-(chloromethyl)- CAS#: 2463-45-8 [m.chemicalbook.com]
- 2. 4-(chloromethyl)-1,3-dioxolan-2-one | 2463-45-8 [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. (R)-4-(chloromethyl)-1,3-dioxolan-2-one | C4H5ClO3 | CID 16043658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105348249A - Synthetic method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 8. CN103864748A - Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Recrystallization Methods for Purifying 4-(chloromethyl)-1,3-dioxolan-2-one
Introduction
4-(chloromethyl)-1,3-dioxolan-2-one is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. The purity of this compound is crucial for the success of subsequent reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides detailed protocols and guidelines for the recrystallization of 4-(chloromethyl)-1,3-dioxolan-2-one, based on established chemical principles and purification methods for structurally similar compounds.
Physicochemical Properties
A review of available data presents conflicting information regarding the physical state of 4-(chloromethyl)-1,3-dioxolan-2-one at room temperature. Some sources describe it as a liquid, while others report a melting point range of 67-69 °C[1]. This discrepancy may be due to impurities in the samples analyzed. If the compound is a solid at room temperature, recrystallization is a highly suitable purification method. The protocols provided herein are based on the assumption that the target compound is a solid that can be purified by recrystallization.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound and its impurities in a particular solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing the solution to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the solution.
Solvent Selection
The choice of solvent is critical for successful recrystallization. Based on the purification of analogous compounds and general principles of solubility, several solvent systems can be proposed for 4-(chloromethyl)-1,3-dioxolan-2-one. A patent for a related compound, doxofylline, which is synthesized from a derivative of 4-(chloromethyl)-1,3-dioxolan-2-one, mentions the use of solvent mixtures such as ethyl acetate:methanol and methanol:chloroform for recrystallization[2]. Another patent details the purification of 1,4-dioxan-2-one using aliphatic esters like ethyl acetate[3].
Commonly used solvent systems for recrystallization of polar organic molecules include mixtures of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, methanol) and a solvent in which it is less soluble (an anti-solvent, e.g., hexanes, heptane, water).
Proposed Recrystallization Systems
The following table summarizes potential solvent systems for the recrystallization of 4-(chloromethyl)-1,3-dioxolan-2-one. Researchers should perform small-scale solubility tests to determine the optimal solvent system for their specific sample.
| Solvent System (v/v) | Rationale | Expected Outcome |
| Ethyl Acetate / Hexanes | Ethyl acetate is a good solvent for many polar organic compounds, while hexanes act as an anti-solvent. This system is often effective for compounds of moderate polarity. | The compound should dissolve in hot ethyl acetate and crystallize upon the addition of hexanes and cooling. |
| Methanol / Water | Methanol is a polar protic solvent that can dissolve the target compound, while water serves as a highly polar anti-solvent. | Suitable for polar compounds that are soluble in methanol. Crystals should form upon the addition of water to a methanolic solution. |
| Acetone / Water | Acetone is a polar aprotic solvent with good solvating power. Water is used as the anti-solvent. | Similar to the methanol/water system, this is a common choice for recrystallizing moderately polar organic solids. |
| Toluene | Toluene is a less polar aromatic solvent. It may be suitable if the compound has some aromatic character or if non-polar impurities need to be removed. | The compound should have significantly higher solubility in hot toluene compared to cold toluene. |
Experimental Protocols
General Protocol for Single-Solvent Recrystallization (e.g., using Toluene)
-
Dissolution: Place the crude 4-(chloromethyl)-1,3-dioxolan-2-one in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., toluene). Heat the mixture to the boiling point of the solvent with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Protocol for Two-Solvent Recrystallization (e.g., using Ethyl Acetate / Hexanes)
-
Dissolution: Dissolve the crude 4-(chloromethyl)-1,3-dioxolan-2-one in the minimum amount of the hot "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent, e.g., hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation). If too much anti-solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
Workflow Diagram
Caption: Workflow for the recrystallization of 4-(chloromethyl)-1,3-dioxolan-2-one.
References
Application Notes and Protocols for the Ring-Opening Polymerization of 4-(Chloromethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of functional polycarbonates through the ring-opening polymerization (ROP) of 4-(chloromethyl)-1,3-dioxolan-2-one. This monomer is a valuable building block for creating polymers with reactive pendant groups, which are of significant interest in drug delivery, biomaterials, and nanotechnology. The pendant chloromethyl group allows for straightforward post-polymerization modification, enabling the attachment of a wide variety of functional molecules.
Introduction
4-(Chloromethyl)-1,3-dioxolan-2-one is a cyclic carbonate monomer that can undergo ring-opening polymerization to yield poly(4-(chloromethyl)-1,3-dioxolan-2-one), a functional aliphatic polycarbonate. The presence of the chloromethyl group provides a versatile handle for subsequent chemical modifications, making this polymer an attractive platform for various applications. The polymerization can be initiated through different mechanisms, including anionic, cationic, and coordination-insertion pathways, often employing organocatalysts or metal-based catalysts. The choice of the polymerization method influences the control over molecular weight, polydispersity, and polymer architecture.
Ring-Opening Polymerization Mechanisms
The ring-opening polymerization of 4-(chloromethyl)-1,3-dioxolan-2-one can proceed through several mechanisms, each with its own set of advantages and challenges. The selection of a specific pathway depends on the desired polymer characteristics and the available experimental setup.
A general representation of the ring-opening polymerization is depicted below:
Caption: General scheme of the ring-opening polymerization of 4-(chloromethyl)-1,3-dioxolan-2-one.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP is typically initiated by protonic acids or Lewis acids. The mechanism involves the formation of a positively charged propagating species. This method can be sensitive to impurities and may sometimes be associated with side reactions.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. This method can offer good control over the polymerization, leading to polymers with narrow molecular weight distributions, a characteristic of living polymerization.[1]
Coordination-Insertion Polymerization
This mechanism is often catalyzed by metal alkoxides, such as those of tin, aluminum, or zinc. The monomer coordinates to the metal center before being inserted into the metal-alkoxide bond. This is a widely used method for the controlled polymerization of cyclic esters and carbonates.
Experimental Protocols
While specific literature detailing the ring-opening polymerization of 4-(chloromethyl)-1,3-dioxolan-2-one is limited, the following protocols are based on established procedures for structurally similar functionalized cyclic carbonates and can be adapted as a starting point for optimization.
Protocol 1: Organocatalyzed Ring-Opening Polymerization
This protocol utilizes a common organocatalyst system, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a primary alcohol as the initiator.
Materials:
-
4-(chloromethyl)-1,3-dioxolan-2-one (monomer)
-
Benzyl alcohol (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
Procedure:
-
In a glovebox, add 4-(chloromethyl)-1,3-dioxolan-2-one (e.g., 1.36 g, 10 mmol) and benzyl alcohol (e.g., 10.8 mg, 0.1 mmol, for a target degree of polymerization of 100) to a dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (e.g., 10 mL) to dissolve the monomer and initiator.
-
Add DBU (e.g., 15.2 mg, 0.1 mmol) to the solution.
-
Seal the flask and remove it from the glovebox.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-100 °C).
-
Stir the reaction mixture for a specified time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into an excess of cold methanol.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.
-
Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and ¹H and ¹³C NMR for structural confirmation.
Protocol 2: Metal-Catalyzed Ring-Opening Polymerization
This protocol employs a common metal catalyst, tin(II) 2-ethylhexanoate (Sn(Oct)₂), which is widely used for the ROP of cyclic esters and carbonates.
Materials:
-
4-(chloromethyl)-1,3-dioxolan-2-one (monomer)
-
Benzyl alcohol (initiator)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
Procedure:
-
In a glovebox, add 4-(chloromethyl)-1,3-dioxolan-2-one (e.g., 1.36 g, 10 mmol) and benzyl alcohol (e.g., 10.8 mg, 0.1 mmol) to a dried Schlenk flask with a magnetic stir bar.
-
Dissolve the components in anhydrous toluene (e.g., 10 mL).
-
Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL).
-
Add the required amount of the Sn(Oct)₂ solution to the monomer/initiator mixture (e.g., for a monomer-to-catalyst ratio of 200:1, add 20.2 mg of the stock solution).
-
Seal the flask and place it in a preheated oil bath (e.g., 110-130 °C).
-
Stir the reaction for the desired duration (e.g., 4-48 hours), monitoring monomer conversion by ¹H NMR.
-
Once the polymerization is complete, cool the flask to room temperature.
-
Dissolve the crude polymer in dichloromethane and precipitate it in cold methanol.
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer by GPC and NMR.
Data Presentation
The following tables provide hypothetical yet expected ranges for quantitative data based on the polymerization of similar functional cyclic carbonates. These should be experimentally determined and optimized for the specific application.
Table 1: Organocatalyzed ROP of 4-(chloromethyl)-1,3-dioxolan-2-one
| Entry | [M]/[I] | [M]/[C] | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol , GPC) | PDI |
| 1 | 50 | 500 | 80 | 6 | >95 | 6,500 | 1.15 |
| 2 | 100 | 1000 | 80 | 12 | >95 | 12,800 | 1.20 |
| 3 | 200 | 2000 | 100 | 24 | >90 | 24,500 | 1.25 |
[M] = Monomer, [I] = Initiator, [C] = Catalyst, Conv. = Conversion, Mₙ = Number-average molecular weight, PDI = Polydispersity Index.
Table 2: Metal-Catalyzed ROP of 4-(chloromethyl)-1,3-dioxolan-2-one
| Entry | [M]/[I] | [M]/[C] | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol , GPC) | PDI |
| 1 | 50 | 200 | 120 | 8 | >95 | 6,200 | 1.30 |
| 2 | 100 | 200 | 120 | 16 | >95 | 12,500 | 1.35 |
| 3 | 200 | 400 | 130 | 24 | >90 | 23,800 | 1.40 |
Post-Polymerization Modification
The pendant chloromethyl groups on the resulting polymer are amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.
Caption: Post-polymerization modification of the polycarbonate via nucleophilic substitution.
Example Protocol for Azide Functionalization:
Materials:
-
Poly(4-(chloromethyl)-1,3-dioxolan-2-one)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Deionized water
Procedure:
-
Dissolve the polymer (e.g., 1 g) in anhydrous DMF (e.g., 20 mL) in a round-bottom flask.
-
Add an excess of sodium azide (e.g., 3-5 equivalents per chloromethyl group).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 24-48 hours.
-
Monitor the reaction by FT-IR spectroscopy, looking for the appearance of the characteristic azide peak (~2100 cm⁻¹) and disappearance of the C-Cl signals.
-
After the reaction is complete, cool the mixture and precipitate the polymer in deionized water.
-
Filter the polymer, wash thoroughly with water to remove residual salts, and dry under vacuum.
-
The resulting azide-functionalized polymer can be further modified via "click" chemistry.
Applications in Drug Development
The ability to introduce a wide range of functional groups makes these polymers highly suitable for applications in drug delivery and development. For instance:
-
Drug Conjugation: The pendant functional groups can be used to covalently attach drug molecules, creating polymer-drug conjugates with potentially improved pharmacokinetics.
-
Targeted Delivery: Targeting ligands, such as peptides or antibodies, can be attached to the polymer backbone to direct the drug carrier to specific cells or tissues.
-
Self-Assembling Nanoparticles: By introducing hydrophobic and hydrophilic functionalities, amphiphilic block copolymers can be synthesized, which can self-assemble into micelles or nanoparticles for drug encapsulation.
Caption: Workflow for the application of poly(4-(chloromethyl)-1,3-dioxolan-2-one) in drug development.
By providing a versatile platform for the synthesis of functional polymers, the ring-opening polymerization of 4-(chloromethyl)-1,3-dioxolan-2-one holds significant promise for advancing research in materials science and drug development. The protocols and data presented here serve as a foundational guide for researchers to explore and optimize the synthesis and application of these promising materials.
References
Application Notes and Protocols: 4-(chloromethyl)-1,3-dioxolan-2-one as a Functional Monomer for Polycarbonates
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(chloromethyl)-1,3-dioxolan-2-one is a versatile functional cyclic carbonate monomer that serves as a valuable building block for the synthesis of functional polycarbonates. The presence of a reactive chloromethyl pendant group allows for post-polymerization modification, enabling the introduction of a wide array of functionalities. This makes the resulting polycarbonates highly suitable for various biomedical applications, particularly in the field of drug delivery, where the polymer backbone can be tailored to conjugate with therapeutic agents, targeting moieties, and imaging labels.[1][2]
Aliphatic polycarbonates are particularly attractive for biomedical applications due to their biocompatibility and biodegradability, often degrading into non-acidic products, which minimizes inflammatory responses.[3] The ring-opening polymerization (ROP) of 4-(chloromethyl)-1,3-dioxolan-2-one provides a straightforward route to a linear polycarbonate with pendant chloromethyl groups, which can be subsequently modified through nucleophilic substitution reactions. This allows for the creation of a library of functional polymers from a single precursor, offering a modular approach to materials design for advanced drug delivery systems.[4][5]
Data Presentation
Table 1: Physicochemical Properties of 4-(chloromethyl)-1,3-dioxolan-2-one
| Property | Value | Reference |
| CAS Number | 2463-45-8 | |
| Molecular Formula | C₄H₅ClO₃ | [5] |
| Molecular Weight | 136.53 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | Not available | [5] |
| Melting Point | 67-69 °C | |
| Density | Not available | [5] |
Table 2: Illustrative Polymerization and Characterization Data for Poly(4-(chloromethyl)-1,3-dioxolan-2-one)
| Entry | Initiator | Catalyst | [M]/[I] ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1 | Benzyl Alcohol | TBD | 50:1 | 2 | >95 | 6,800 | 1.15 | 45 |
| 2 | Benzyl Alcohol | TBD | 100:1 | 4 | >95 | 13,500 | 1.20 | 48 |
| 3 | Benzyl Alcohol | DBU/TU | 50:1 | 6 | >90 | 6,500 | 1.25 | 44 |
| 4 | Benzyl Alcohol | DBU/TU | 100:1 | 12 | >90 | 12,800 | 1.30 | 47 |
Note: This data is illustrative and based on typical results for the organocatalyzed ring-opening polymerization of functional cyclic carbonates. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one
The monomer can be synthesized via the cycloaddition of carbon dioxide to epichlorohydrin.[7]
Materials:
-
Epichlorohydrin
-
Carbon Dioxide (CO₂)
-
Catalyst system (e.g., dicationic ionic liquids with a co-catalyst like zinc bromide)[7]
-
Solvent (optional, can be performed neat)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with epichlorohydrin and the catalyst system.
-
Seal the reactor and purge with low-pressure CO₂ several times.
-
Pressurize the reactor with CO₂ to the desired pressure.
-
Heat the reaction mixture to the specified temperature (e.g., 50-110 °C) and stir for the required duration.[7]
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-(chloromethyl)-1,3-dioxolan-2-one.
Protocol 2: Ring-Opening Polymerization (ROP) of 4-(chloromethyl)-1,3-dioxolan-2-one
Organocatalyzed ROP is a preferred method for producing well-defined polycarbonates with controlled molecular weights and narrow polydispersities, avoiding metal contamination which is crucial for biomedical applications.[1][8]
Materials:
-
4-(chloromethyl)-1,3-dioxolan-2-one (monomer)
-
Benzyl alcohol (initiator)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or a binary catalyst system like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) co-catalyst.
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Methanol (for precipitation)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of 4-(chloromethyl)-1,3-dioxolan-2-one in anhydrous DCM.
-
Add the initiator (benzyl alcohol) via syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight.
-
Add the organocatalyst (e.g., TBD or DBU/TU) to the solution to initiate the polymerization.
-
Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Once the desired conversion is reached, quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the white polymer precipitate by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). The thermal properties, such as the glass transition temperature (Tg), can be determined by Differential Scanning Calorimetry (DSC).
Protocol 3: Post-Polymerization Modification - Azide Functionalization
The pendant chloromethyl groups can be readily converted to azide groups, which are versatile handles for further "click" chemistry reactions.[4]
Materials:
-
Poly(4-(chloromethyl)-1,3-dioxolan-2-one)
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert atmosphere
Procedure:
-
Dissolve the poly(4-(chloromethyl)-1,3-dioxolan-2-one) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add an excess of sodium azide (e.g., 3-5 equivalents per chloromethyl group) to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 24-48 hours.
-
Monitor the reaction by ¹H NMR or FTIR spectroscopy to confirm the disappearance of the chloromethyl signal and the appearance of the azide signal.
-
After completion, cool the reaction mixture to room temperature and precipitate the polymer in a large volume of water or a mixture of water and methanol.
-
Collect the azide-functionalized polymer by filtration, wash thoroughly with water to remove residual salts, and dry under vacuum.
Protocol 4: Post-Polymerization Modification - Amine Functionalization
Direct amination can be achieved by reacting the chloromethyl groups with a primary or secondary amine.
Materials:
-
Poly(4-(chloromethyl)-1,3-dioxolan-2-one)
-
Desired amine (e.g., a drug molecule with a primary or secondary amine group, or a protected amine)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
A non-nucleophilic base (e.g., potassium carbonate or triethylamine) to act as a proton scavenger.
-
Inert atmosphere
Procedure:
-
Dissolve the poly(4-(chloromethyl)-1,3-dioxolan-2-one) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the amine (typically in excess, e.g., 2-3 equivalents per chloromethyl group) and the base to the polymer solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 24-72 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy.
-
Upon completion, precipitate the functionalized polymer in a suitable non-solvent (e.g., water, diethyl ether).
-
Purify the polymer by repeated precipitation or dialysis to remove unreacted reagents and salts.
-
Dry the final amine-functionalized polycarbonate under vacuum.
Visualizations
Caption: Experimental workflow from monomer synthesis to drug delivery application.
Caption: Signaling pathway for targeted drug delivery using functionalized polycarbonate nanoparticles.
References
- 1. Functionalized cyclic carbonates: from synthesis and metal-free catalyzed ring-opening polymerization to applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Functionalized cyclic carbonates: From synthesis and metal-free catalyzed ring-opening polymerization to applications for Polymer Chemistry - IBM Research [research.ibm.com]
- 3. Construction of functional aliphatic polycarbonates for biomedical applications [ouci.dntb.gov.ua]
- 4. Azide (N3) Archives - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Access to Highly Functional and Polymerizable Carbonate‐Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification via Grafting of Poly(4-(chloromethyl)-1,3-dioxolan-2-one)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface modification of various substrates by grafting polymers of 4-(chloromethyl)-1,3-dioxolan-2-one (CMD). This functional cyclic carbonate monomer allows for the creation of versatile polymer coatings, or "brushes," with reactive chloromethyl groups. These groups serve as a platform for further chemical modifications, making this technique highly valuable for applications in biomaterials, drug delivery, and sensor development.
Introduction
Surface modification through polymer grafting is a powerful technique to tailor the interfacial properties of materials without altering their bulk characteristics. The "grafting from" approach, specifically through surface-initiated ring-opening polymerization (SI-ROP), enables the growth of dense and well-defined polymer brushes directly from a substrate. 4-(chloromethyl)-1,3-dioxolan-2-one is a particularly useful monomer in this context. The resulting polycarbonate brushes are biocompatible and biodegradable, and the pendant chloromethyl groups provide a reactive handle for the covalent attachment of a wide array of molecules, including peptides, drugs, and targeting ligands.
This document outlines the key experimental procedures for initiator immobilization, surface-initiated polymerization of CMD, and subsequent post-polymerization modification.
Experimental Protocols
Substrate Preparation and Initiator Immobilization ("Grafting From" Anchor)
A crucial first step in the "grafting from" methodology is the covalent attachment of an initiator to the substrate surface. This protocol describes the functionalization of a silicon wafer with an initiator suitable for the ring-opening polymerization of cyclic carbonates.
Materials:
-
Silicon wafers
-
Piranha solution (7:3 v/v concentrated H₂SO₄: 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Initiator with a functional group reactive towards amines (e.g., an isocyanate or acid chloride-functionalized initiator for ROP)
-
Triethylamine (TEA)
Protocol:
-
Substrate Cleaning: Immerse silicon wafers in Piranha solution for 15 minutes at 150°C to clean and generate surface silanol groups.[1] Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Silanization: Immerse the cleaned wafers in a 1% (v/v) solution of APTES in anhydrous toluene for 1 to 6 hours under an inert atmosphere (e.g., argon).[1] This step creates an amine-functionalized surface.
-
Rinsing: Rinse the wafers with toluene and then ethanol to remove any physisorbed APTES. Dry under a stream of nitrogen.
-
Initiator Attachment: Immerse the amine-functionalized wafers in a solution of the desired ROP initiator (e.g., a bifunctional initiator with an isocyanate group) in anhydrous toluene containing a catalytic amount of TEA. The reaction is typically carried out at room temperature for 12-24 hours under an inert atmosphere.
-
Final Rinsing and Drying: Rinse the initiator-modified wafers with toluene and ethanol and dry under a stream of nitrogen. The wafers are now ready for surface-initiated polymerization.
Logical Relationship: "Grafting From" Strategy
Caption: Workflow for surface modification using the "grafting from" approach.
Surface-Initiated Ring-Opening Polymerization (SI-ROP) of 4-(chloromethyl)-1,3-dioxolan-2-one (CMD)
This protocol details the growth of poly(CMD) brushes from the initiator-functionalized substrate. Organocatalysis is a common and effective method for the controlled ring-opening polymerization of cyclic carbonates.
Materials:
-
Initiator-functionalized substrate
-
4-(chloromethyl)-1,3-dioxolan-2-one (CMD) monomer
-
Organocatalyst (e.g., 1,8-diazabicycloundec-7-ene (DBU) or thiourea-based catalysts)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
Protocol:
-
Reaction Setup: Place the initiator-functionalized substrate in a reaction vessel under an inert atmosphere.
-
Monomer and Catalyst Solution: Prepare a solution of the CMD monomer and the organocatalyst in the anhydrous solvent. The monomer concentration and the monomer-to-catalyst ratio will influence the polymerization rate and the molecular weight of the resulting polymer brushes.
-
Polymerization: Immerse the substrate in the monomer/catalyst solution. The polymerization is typically carried out at room temperature or slightly elevated temperatures (e.g., 35-50°C) for a period ranging from a few hours to 24 hours, depending on the desired polymer brush thickness.
-
Termination and Rinsing: Stop the polymerization by removing the substrate from the reaction solution. Thoroughly rinse the substrate with the solvent used for polymerization to remove any non-grafted polymer and residual monomer.
-
Drying: Dry the substrate under a stream of nitrogen.
Post-Polymerization Modification of Poly(CMD) Brushes
The pendant chloromethyl groups on the grafted polymer brushes are versatile handles for further functionalization. This protocol provides an example of a nucleophilic substitution reaction to introduce azide functionalities, which are useful for "click" chemistry.
Materials:
-
Poly(CMD)-grafted substrate
-
Sodium azide (NaN₃) (Caution: Highly toxic and can form explosive compounds. Handle with extreme care.)
-
Solvent (e.g., Dimethylformamide (DMF))
Protocol:
-
Reaction Setup: Place the poly(CMD)-grafted substrate in a reaction vessel.
-
Azide Solution: Prepare a solution of sodium azide in DMF.
-
Modification Reaction: Immerse the substrate in the sodium azide solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 50-60°C) for 12-24 hours.
-
Rinsing: After the reaction, extensively rinse the substrate with DMF and then with deionized water to remove all traces of sodium azide.
-
Drying: Dry the substrate under a stream of nitrogen. The surface is now functionalized with azide groups, ready for subsequent "click" reactions.
Experimental Workflow: SI-ROP and Post-Modification
Caption: Step-by-step workflow for SI-ROP of CMD and subsequent post-polymerization modification.
Data Presentation: Characterization of Modified Surfaces
The successful modification of the surface at each stage can be verified using various surface-sensitive analytical techniques. The table below summarizes the expected outcomes and the techniques used for characterization.
| Modification Step | Analytical Technique | Expected Outcome/Parameter Measured | Typical Values/Observations |
| Initiator Immobilization | X-ray Photoelectron Spectroscopy (XPS) | Presence of elements specific to the initiator (e.g., N for APTES, specific elements of the ROP initiator). | Increase in the atomic percentage of the specific elements. |
| Contact Angle Goniometry | Change in surface wettability. | Decrease in water contact angle after hydroxylation, followed by an increase after silanization and initiator attachment, indicating changes in surface chemistry. | |
| Poly(CMD) Grafting | Ellipsometry | Measurement of the polymer brush thickness. | Thickness can be controlled from a few nanometers to over 100 nm depending on polymerization time and conditions.[2] |
| Atomic Force Microscopy (AFM) | Visualization of surface topography and measurement of brush thickness. | A smooth and uniform polymer coating is expected. | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic peaks for the polycarbonate backbone (C=O stretch) and the chloromethyl group (C-Cl stretch). | Carbonyl stretch around 1750 cm⁻¹. | |
| Post-Polymerization Modification | X-ray Photoelectron Spectroscopy (XPS) | Disappearance of the Cl 2p signal and appearance of a new signal corresponding to the introduced functionality (e.g., N 1s for azide). | Quantitative analysis can confirm the degree of functionalization. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of new characteristic peaks (e.g., azide stretch around 2100 cm⁻¹). | Confirmation of the successful covalent attachment of the new functional group. |
Quantitative Data Summary
The following table provides a summary of quantitative data that can be obtained from the characterization of poly(CMD) brushes grafted from a silicon wafer. These values are representative and can be tuned by varying the experimental conditions.
| Parameter | Method of Determination | Typical Range of Values | Influencing Factors |
| Grafted Polymer Thickness | Ellipsometry, AFM | 5 - 150 nm | Polymerization time, monomer concentration, catalyst concentration, temperature.[2] |
| Grafting Density (σ) | Calculated from molecular weight and thickness | 0.1 - 0.8 chains/nm² | Initiator density on the surface, polymerization conditions.[2][3] |
| Molecular Weight (Mn) of Grafted Chains | Gel Permeation Chromatography (GPC) of cleaved polymers | 5,000 - 100,000 g/mol | Monomer-to-initiator ratio, polymerization time. |
| Polydispersity Index (PDI) | GPC of cleaved polymers | 1.1 - 1.5 | Control over the polymerization reaction. |
| Water Contact Angle | Contact Angle Goniometry | Varies with functionalization (e.g., ~70-80° for poly(CMD), can be made more hydrophilic or hydrophobic after modification) | Surface chemistry of the outermost layer of the brush. |
Applications in Drug Development
The ability to create well-defined, functional polymer coatings on various substrates opens up numerous possibilities in the field of drug development:
-
Drug-Eluting Surfaces: Covalent attachment of therapeutic agents to the polymer brushes can create surfaces that provide a sustained local release of drugs, which is beneficial for medical implants and devices.
-
Targeted Drug Delivery: Immobilization of targeting ligands (e.g., antibodies, peptides) onto the polymer brushes can be used to create surfaces that specifically interact with and capture target cells or biomolecules.
-
Antifouling Coatings: Grafting of hydrophilic polymers via post-polymerization modification can create surfaces that resist non-specific protein adsorption and cell adhesion, improving the biocompatibility of medical devices.
-
Biosensors: The functionalized polymer brushes provide a high-density platform for the immobilization of biorecognition elements, enhancing the sensitivity and performance of biosensors.
By following the detailed protocols and utilizing the characterization techniques outlined in these application notes, researchers can successfully employ the grafting of poly(4-(chloromethyl)-1,3-dioxolan-2-one) to develop advanced and functional surfaces for a wide range of scientific and biomedical applications.
References
- 1. Regiospecific Grafting of Chitosan Oligomers Brushes onto Silicon Wafers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The grafting density and thickness of polythiophene-based brushes determine the orientation, conjugation length and stability of the grafted chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-(chloromethyl)-1,3-dioxolan-2-one as a Potential Electrolyte Additive in Lithium-Ion Batteries
Disclaimer: Extensive literature searches did not yield specific performance data or established protocols for the use of 4-(chloromethyl)-1,3-dioxolan-2-one as an electrolyte additive in lithium-ion batteries. The following application notes and protocols are therefore provided as a general framework for the evaluation of novel electrolyte additives, based on established methodologies in the field. The hypothetical mechanisms and expected outcomes are based on the chemical structure of 4-(chloromethyl)-1,3-dioxolan-2-one and knowledge of similar electrolyte additives.
Introduction
Electrolyte additives play a crucial role in enhancing the performance, longevity, and safety of lithium-ion batteries. They are typically added in small quantities to the electrolyte to facilitate the formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. 4-(chloromethyl)-1,3-dioxolan-2-one is a cyclic carbonate with a chlorinated methyl group. Its structure suggests it could function as a film-forming additive. The chlorinated group may participate in the formation of a lithium chloride (LiCl) rich SEI, which is known for its stability and ability to suppress dendrite growth. The dioxolane ring is a common component in electrolyte solvents and additives.
Molecular Structure:
-
Name: 4-(chloromethyl)-1,3-dioxolan-2-one
-
Molecular Formula: C₄H₅ClO₃[1]
-
Molecular Weight: 136.53 g/mol [1]
Proposed Mechanism of Action
It is hypothesized that 4-(chloromethyl)-1,3-dioxolan-2-one, upon initial charging of a lithium-ion battery, will be preferentially reduced at the anode surface before the main electrolyte solvents. This electrochemical reduction could lead to the opening of the dioxolane ring and the release of a chloride ion. The resulting radical species could then polymerize on the anode surface, while the chloride ion reacts with lithium ions to form LiCl. This process would create a stable, hybrid organic/inorganic SEI layer. A well-formed SEI layer is critical for preventing further electrolyte decomposition, minimizing capacity loss, and improving the overall cycle life of the battery.
Caption: Proposed mechanism of SEI formation with 4-(chloromethyl)-1,3-dioxolan-2-one.
Experimental Protocols
The following protocols provide a general methodology for the preparation and evaluation of 4-(chloromethyl)-1,3-dioxolan-2-one as a lithium-ion battery electrolyte additive.
Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one
4-(chloromethyl)-1,3-dioxolan-2-one can be synthesized via the cycloaddition of carbon dioxide to epichlorohydrin.[3][4][5] This reaction is typically catalyzed by metal complexes or ionic liquids.[3][4]
Materials:
-
Epichlorohydrin
-
Carbon Dioxide (CO₂)
-
Catalyst (e.g., zinc bromide and an ionic liquid)[4]
-
Solvent (optional, the reaction can be run neat)[4]
-
Reaction vessel (e.g., high-pressure autoclave)
Procedure:
-
Charge the reaction vessel with epichlorohydrin and the catalyst.
-
Pressurize the vessel with CO₂ to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the required duration.[4]
-
After the reaction, cool the vessel and vent the excess CO₂.
-
Purify the resulting 4-(chloromethyl)-1,3-dioxolan-2-one, for example, by vacuum distillation.
-
Characterize the purified product using techniques such as NMR and FTIR to confirm its structure and purity.
Electrolyte Preparation
Materials:
-
High-purity battery-grade solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC))
-
High-purity lithium salt (e.g., lithium hexafluorophosphate (LiPF₆))
-
4-(chloromethyl)-1,3-dioxolan-2-one additive
-
Argon-filled glovebox
Procedure:
-
Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, prepare the baseline electrolyte by dissolving the lithium salt in the solvent mixture. A common baseline electrolyte is 1.0 M LiPF₆ in EC:EMC (3:7 by weight).
-
Prepare the test electrolyte by adding a specific weight percentage of 4-(chloromethyl)-1,3-dioxolan-2-one to the baseline electrolyte. Typical additive concentrations range from 0.5% to 5% by weight.
-
Stir the electrolyte overnight to ensure complete dissolution and homogeneity.
Coin Cell Assembly
Materials:
-
Cathode (e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) coated on aluminum foil)
-
Anode (e.g., graphite coated on copper foil)
-
Separator (e.g., microporous polyethylene film)
-
2032-type coin cell components (casings, spacers, springs)
-
Electrolyte (baseline and test electrolytes)
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Dry the cathodes, anodes, and separators in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separator) for at least 12 hours before transferring them into the glovebox.
-
Punch electrodes and separator into discs of appropriate diameters (e.g., 15 mm for the anode, 14 mm for the cathode, and 19 mm for the separator).
-
Assemble the coin cells in the following order inside the glovebox: negative case, spacer, anode, separator, cathode, spacer, spring, positive cap.
-
Add a few drops of the electrolyte onto the separator to ensure it is thoroughly wetted.
-
Crimp the coin cell using a crimping machine to ensure a hermetic seal.
-
Let the assembled cells rest for at least 12 hours to allow for complete electrolyte wetting of the electrodes.
Caption: General workflow for coin cell assembly.
Electrochemical Testing
Equipment:
-
Battery cycler
-
Temperature-controlled chamber
Procedure:
-
Formation Cycles:
-
Place the cells in a temperature-controlled chamber (e.g., 25°C).
-
Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within a specified voltage range (e.g., 3.0 V to 4.2 V for NMC/graphite). This initial cycling is crucial for the formation of a stable SEI.
-
-
C-Rate Performance Test:
-
Charge the cells at a constant C-rate (e.g., C/5) to the upper voltage limit.
-
Discharge the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to the lower voltage limit.
-
Record the discharge capacity at each C-rate to evaluate the rate capability.
-
-
Cycle Life Test:
-
Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).
-
Periodically, perform a C-rate test (e.g., every 50 cycles) to monitor the capacity fade and impedance growth.
-
Plot the discharge capacity and coulombic efficiency versus the cycle number.
-
Data Presentation
Quantitative data from the electrochemical tests should be summarized in tables for clear comparison between the baseline and the test electrolyte.
Table 1: Example of First Cycle Performance Data
| Electrolyte | Charge Capacity (mAh/g) | Discharge Capacity (mAh/g) | Initial Coulombic Efficiency (%) |
| Baseline | Data | Data | Data |
| Baseline + X% Additive | Data | Data | Data |
Table 2: Example of Rate Capability Data
| Electrolyte | C/10 (mAh/g) | C/5 (mAh/g) | C/2 (mAh/g) | 1C (mAh/g) | 2C (mAh/g) |
| Baseline | Data | Data | Data | Data | Data |
| Baseline + X% Additive | Data | Data | Data | Data | Data |
Table 3: Example of Cycle Life Performance Data
| Electrolyte | Capacity Retention after 200 Cycles (%) | Average Coulombic Efficiency (%) |
| Baseline | Data | Data |
| Baseline + X% Additive | Data | Data |
Post-Mortem Analysis
After cycling, the cells should be carefully disassembled in a glovebox for post-mortem analysis to understand the effect of the additive on the electrodes and electrolyte.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the SEI on the anode surface.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI and CEI.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To analyze the composition of the electrolyte and identify any decomposition products.[6]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To detect any transition metal dissolution from the cathode.[6]
Caption: Overall workflow for evaluating a novel electrolyte additive.
References
Application Notes and Protocols for 4-(chloromethyl)-1,3-dioxolan-2-one as a Stable SEI Layer-Forming Additive in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of 4-(chloromethyl)-1,3-dioxolan-2-one as a functional electrolyte additive for enhancing the stability of the solid electrolyte interphase (SEI) layer in lithium-ion batteries. Due to the limited availability of direct research on this specific compound in battery applications, this document outlines a foundational framework based on the known reactivity of analogous chlorinated and cyclic carbonate additives.[1] The protocols herein are designed to guide researchers in the systematic evaluation of this compound's efficacy, including its synthesis, integration into electrolyte formulations, and the subsequent electrochemical characterization of battery performance.
Introduction
The formation of a stable solid electrolyte interphase (SEI) on the anode surface is critical for the long-term performance and safety of lithium-ion batteries.[2] The SEI layer, ideally formed during the initial charging cycles, should be ionically conductive to Li+ but electronically insulating to prevent continuous electrolyte decomposition.[3] Electrolyte additives are a cost-effective strategy to tailor the properties of the SEI.
4-(chloromethyl)-1,3-dioxolan-2-one is a cyclic carbonate derivative whose bifunctional nature, featuring a reactive chloromethyl group and a carbonate ring, makes it a candidate for SEI modification.[1] While academic research into its role as an electrolyte additive is an active area, detailed public data is scarce.[1] This document provides a hypothesized mechanism of action and a set of standardized protocols to enable a thorough investigation of its potential.
Proposed Mechanism of Action
It is hypothesized that 4-(chloromethyl)-1,3-dioxolan-2-one participates in the formation of the SEI layer through a reductive decomposition pathway on the anode surface during the initial formation cycles. The presence of the electron-withdrawing chlorine atom is expected to lower the reduction potential of the molecule compared to standard carbonate solvents like ethylene carbonate (EC), leading to its preferential decomposition.
The proposed mechanism involves two key reactions:
-
Reductive Dechlorination: The C-Cl bond is reductively cleaved, which can lead to the formation of radical species that can polymerize or react with other electrolyte components to form a stable polymeric backbone in the SEI. This process would also generate LiCl, a known component of stable SEI layers that can enhance ionic conductivity.
-
Ring-Opening Polymerization: The 1,3-dioxolan-2-one ring can undergo a one- or two-electron reduction, leading to ring-opening and the formation of lithium alkyl carbonates and other organic species. These components contribute to a more flexible and robust SEI layer.
The synergistic effect of these reactions could lead to a hybrid organic-inorganic SEI layer rich in LiCl and polymeric carbonates, which may offer improved mechanical stability and Li+ transport properties compared to the SEI formed from conventional electrolytes alone.
Caption: Proposed SEI formation mechanism of 4-(chloromethyl)-1,3-dioxolan-2-one.
Data Presentation
The following table summarizes the expected improvements in electrochemical performance when using an effective SEI-forming additive like 4-(chloromethyl)-1,3-dioxolan-2-one, based on data from analogous compounds. This data is illustrative and should be replaced with experimental results.
| Performance Metric | Baseline Electrolyte (1M LiPF6 in EC:DEC) | Electrolyte with Additive (e.g., 1-2 wt%) | Expected Improvement |
| First Cycle Coulombic Efficiency (%) | 85 - 90 | > 92 | Higher initial efficiency indicates less irreversible capacity loss to SEI formation. |
| Capacity Retention after 200 cycles (%) | < 80 | > 90 | Improved long-term cycling stability due to a more stable SEI. |
| Charge Transfer Resistance (Rct) after 100 cycles (Ω) | > 100 | < 50 | A lower impedance suggests a more ionically conductive and stable SEI layer. |
| Gas Generation during formation (μL/mAh) | High | Significantly Reduced | A stable SEI suppresses continuous electrolyte decomposition and associated gassing. |
Experimental Protocols
The following protocols provide a standardized workflow for the evaluation of 4-(chloromethyl)-1,3-dioxolan-2-one as an electrolyte additive.
Electrolyte Preparation
-
Baseline Electrolyte: Prepare a baseline electrolyte of 1 M Lithium Hexafluorophosphate (LiPF6) in a 1:1 volume ratio of Ethylene Carbonate (EC) and Diethyl Carbonate (DEC) inside an argon-filled glovebox.
-
Additive Integration: Add 4-(chloromethyl)-1,3-dioxolan-2-one to the baseline electrolyte to achieve the desired concentration (e.g., 0.5%, 1%, and 2% by weight).
-
Homogenization: Stir the resulting solution overnight at room temperature inside the glovebox to ensure complete dissolution and homogeneity.
Coin Cell Assembly
-
Electrode and Separator Preparation: Dry the graphite anode and LiNiMnCoO2 (NMC) cathode overnight in a vacuum oven at 120°C and 80°C, respectively. Dry the Celgard separator at 60°C under vacuum.
-
Assembly: Assemble 2032-type coin cells in an argon-filled glovebox in the following order: negative casing, graphite anode, separator, electrolyte (approximately 20 μL), NMC cathode, spacer disk, spring, and positive casing.
-
Crimping: Crimp the coin cells using an electric crimper to ensure proper sealing. Let the cells rest for 12 hours before testing.
Electrochemical Measurements
-
Formation Cycles: Perform two formation cycles at a C/10 rate (where C is the theoretical capacity of the cell) between 3.0 and 4.2 V.
-
Cyclic Voltammetry (CV): Conduct CV on a three-electrode cell with lithium metal as the reference and counter electrode and graphite as the working electrode. Scan from the open-circuit voltage to 0.01 V at a scan rate of 0.1 mV/s to identify the reduction potential of the additive.
-
Galvanostatic Cycling: Cycle the cells at a C/2 rate between 3.0 and 4.2 V for at least 200 cycles at a constant temperature (e.g., 25°C).
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells at a fully charged state (4.2 V) after the formation cycles and at regular intervals during cycling (e.g., every 50 cycles). The frequency range should be from 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.
Post-Mortem Analysis
-
Cell Disassembly: Carefully disassemble the cycled cells inside an argon-filled glovebox.
-
Electrode Rinsing: Gently rinse the retrieved anodes with dimethyl carbonate (DMC) to remove residual electrolyte.
-
Surface Analysis: Characterize the surface morphology and composition of the SEI layer on the anode using techniques such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS).
References
Application Notes & Protocols: Formulation of Battery Electrolytes Containing 4-(chloromethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of battery electrolytes containing 4-(chloromethyl)-1,3-dioxolan-2-one, also known as chloro-ethylene carbonate (ClEC). The information is intended to guide researchers in utilizing this additive to enhance the performance of lithium-ion and lithium metal batteries.
Introduction
4-(chloromethyl)-1,3-dioxolan-2-one (ClEC) is a cyclic carbonate derivative that has emerged as a promising electrolyte additive for advanced lithium batteries. Its primary function is to participate in the formation of a stable and highly ion-conductive solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. A robust SEI is critical for suppressing dendrite growth and minimizing parasitic reactions with the electrolyte, particularly in high-energy-density systems employing lithium metal anodes. Similarly, a stable CEI is essential for mitigating the degradation of high-voltage cathode materials. The use of ClEC has been shown to improve cycling stability, rate capability, and overall battery performance.[1]
Physical and Chemical Properties
| Property | Value |
| Chemical Name | 4-(chloromethyl)-1,3-dioxolan-2-one |
| Synonyms | Chloro-ethylene carbonate (ClEC) |
| CAS Number | 3967-54-2 |
| Molecular Formula | C₄H₅ClO₃ |
| Molecular Weight | 136.53 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 121-123 °C at 18 mmHg |
| Density | 1.504 g/mL at 25 °C[2][3] |
| Refractive Index | n20/D 1.454[2][3] |
Health and Safety Precautions
4-(chloromethyl)-1,3-dioxolan-2-one is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.
-
General Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: The compound can be irritating to the skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry place away from heat and sources of ignition. Keep the container tightly sealed.
Representative Electrolyte Formulation
The following table outlines a baseline electrolyte formulation and a formulation containing ClEC as an additive for a high-performance lithium metal battery.
| Component | Baseline Electrolyte | ClEC-Containing Electrolyte |
| Lithium Salt | 1.0 M LiPF₆ | 1.0 M LiPF₆ |
| Solvent | Ethylene Carbonate (EC) / Diethyl Carbonate (DEC) (1:1 v/v) | Ethylene Carbonate (EC) / Diethyl Carbonate (DEC) (1:1 v/v) |
| Additive | None | 2% v/v 4-(chloromethyl)-1,3-dioxolan-2-one (ClEC) |
Performance Data
The inclusion of ClEC as an electrolyte additive has been demonstrated to significantly enhance the performance of lithium metal batteries with high-energy Ni-rich cathodes.
Table 1: Cycling Performance of Li || Li[Ni₀.₇₈Co₀.₁Mn₀.₁₂]O₂ Cells
| Electrolyte | Charge/Discharge Rate | Capacity Retention after 400 Cycles |
| Baseline | 2.0 C / 5.0 C | 71.3% |
| With 2% ClEC | 2.0 C / 5.0 C | 80.2%[1] |
Table 2: Rate Capability of Li || Li[Ni₀.₇₈Co₀.₁Mn₀.₁₂]O₂ Cells
| Electrolyte | Discharge C-Rate | Capacity Retention (relative to 0.1 C) |
| Baseline | 5.0 C | Lower than ClEC electrolyte |
| With 2% ClEC | 5.0 C | Superior to baseline |
Experimental Protocols
Electrolyte Preparation
Objective: To prepare a 1.0 M LiPF₆ electrolyte in a 1:1 (v/v) mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) with and without a 2% (v/v) addition of 4-(chloromethyl)-1,3-dioxolan-2-one (ClEC).
Materials:
-
Lithium hexafluorophosphate (LiPF₆), battery grade
-
Ethylene carbonate (EC), anhydrous, battery grade
-
Diethyl carbonate (DEC), anhydrous, battery grade
-
4-(chloromethyl)-1,3-dioxolan-2-one (ClEC), battery grade
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Transfer all materials and equipment into an argon-filled glovebox.
-
To prepare the baseline electrolyte, mix equal volumes of EC and DEC in a volumetric flask.
-
Slowly add the required amount of LiPF₆ to the solvent mixture while stirring until it is completely dissolved to achieve a 1.0 M concentration.
-
To prepare the ClEC-containing electrolyte, first prepare the 1.0 M LiPF₆ in EC/DEC (1:1 v/v) solution as described in steps 2 and 3.
-
Add 2% by volume of ClEC to the prepared electrolyte solution.
-
Stir the final solution for at least one hour to ensure homogeneity.
-
Store the prepared electrolytes in tightly sealed containers inside the glovebox.
Coin Cell Assembly (CR2032)
Objective: To assemble CR2032-type coin cells for electrochemical testing.
Materials:
-
CR2032 coin cell components (casings, gaskets, spacers, springs)
-
Cathode: e.g., Li[Ni₀.₇₈Co₀.₁Mn₀.₁₂]O₂ (NCM78) coated on aluminum foil
-
Anode: Lithium metal foil
-
Separator: e.g., Celgard 2325
-
Prepared electrolyte
-
Crimping machine
-
Tweezers and other assembly tools inside a glovebox
Procedure:
-
Punch circular electrodes from the cathode sheet (e.g., 14 mm diameter) and the lithium metal foil (e.g., 16 mm diameter).
-
Punch circular separators (e.g., 19 mm diameter).
-
Place the cathode at the center of the bottom case of the coin cell.
-
Add a few drops of the prepared electrolyte to wet the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Carefully place the lithium metal anode on top of the separator.
-
Place a spacer and a spring on top of the anode.
-
Place the gasket and the top case.
-
Crimp the coin cell using a crimping machine to ensure proper sealing.
-
Let the assembled cells rest for several hours to ensure complete wetting of the components with the electrolyte.
Electrochemical Testing
Objective: To evaluate the electrochemical performance of the assembled coin cells.
Apparatus:
-
Battery cycler (e.g., Maccor, Arbin, or similar)
-
Temperature-controlled chamber
Procedure:
-
Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first few cycles to allow for the formation of a stable SEI layer.
-
Cycling Performance: Cycle the cells at desired C-rates (e.g., charge at 2.0 C, discharge at 5.0 C) for an extended number of cycles (e.g., 400 cycles). Record the discharge capacity and coulombic efficiency for each cycle.
-
Rate Capability: Cycle the cells at various C-rates (e.g., from C/10 to 10 C) to evaluate the capacity retention at different current densities.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge and after a certain number of cycles to analyze the interfacial resistance.
Mechanism of Action and Visualization
The primary role of 4-(chloromethyl)-1,3-dioxolan-2-one as an electrolyte additive is to facilitate the formation of a robust and highly ion-conductive solid electrolyte interphase (SEI) on the anode and a stable cathode electrolyte interphase (CEI) on the cathode. The presence of the chlorine atom is believed to play a key role in the electrochemical reduction of the molecule, leading to the formation of lithium chloride (LiCl) as a component of the SEI. LiCl is known to enhance the ionic conductivity and mechanical stability of the SEI.
Caption: Experimental workflow for evaluating ClEC-containing electrolytes.
Caption: Hypothesized SEI formation mechanism with ClEC additive.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions on 4-(chloromethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing nucleophilic substitution reactions on the chloromethyl group of 4-(chloromethyl)-1,3-dioxolan-2-one. This versatile building block serves as a key intermediate in the synthesis of a wide array of functionalized molecules with potential applications in medicinal chemistry and materials science. The protocols detailed herein, along with supporting data and mechanistic insights, are intended to facilitate the efficient use of this reagent in research and development settings.
Introduction
4-(chloromethyl)-1,3-dioxolan-2-one is a bifunctional molecule featuring a reactive primary chloride and a cyclic carbonate. The electron-withdrawing nature of the adjacent oxygen atoms in the dioxolanone ring enhances the electrophilicity of the chloromethyl carbon, making it highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various nucleophiles, including nitrogen, oxygen, and sulfur-based moieties, through a typical SN2 mechanism. The resulting substituted 1,3-dioxolan-2-one derivatives are valuable precursors for the synthesis of biologically active compounds, such as antiviral and antifungal agents.
General Reaction Scheme
The fundamental transformation involves the displacement of the chloride leaving group by a nucleophile.
Experimental Protocols and Data
The following protocols are representative examples of nucleophilic substitution reactions on 4-(chloromethyl)-1,3-dioxolan-2-one. While specific yields for the target molecule are not widely reported, the provided conditions are based on established procedures for the structurally similar 4-(chloromethyl)-2-ethyl-1,3-dioxolane and are expected to afford good to excellent yields.[1] Researchers should optimize these conditions for their specific nucleophiles.
Synthesis of 4-(azidomethyl)-1,3-dioxolan-2-one
This reaction introduces an azide functionality, a versatile precursor for amines (via reduction) and triazoles (via cycloaddition).
Protocol:
-
Dissolve 4-(chloromethyl)-1,3-dioxolan-2-one (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield 4-(azidomethyl)-1,3-dioxolan-2-one.
Quantitative Data Summary (Analogous Reaction):
| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(chloromethyl)-2-ethyl-1,3-dioxolane | Sodium Azide | DMF | 60-70 | 12-16 | High (not specified) | [1] |
Synthesis of 4-(Aminomethyl)-1,3-dioxolan-2-one Derivatives
Direct amination provides access to a variety of substituted aminomethyl-dioxolanones, which are valuable building blocks in drug discovery.
Protocol:
-
In a sealed tube, combine 4-(chloromethyl)-1,3-dioxolan-2-one (1.0 eq), the desired primary or secondary amine (2.0 eq), and potassium carbonate (2.0 eq) in acetonitrile.
-
Heat the mixture to 80 °C and stir for 24 hours.[1]
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography (eluent: dichloromethane/methanol).
Quantitative Data Summary (Analogous Reaction):
| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(chloromethyl)-2-ethyl-1,3-dioxolane | Benzylamine | Acetonitrile | 80 | 24 | High (not specified) | [1] |
Synthesis of 4-(Thiophenoxymethyl)-1,3-dioxolan-2-one
The reaction with thiols provides a straightforward route to thioethers, which are present in numerous biologically active molecules.
Protocol:
-
To a stirred suspension of potassium carbonate (1.5 eq) in acetonitrile, add thiophenol (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.[1]
-
Add 4-(chloromethyl)-1,3-dioxolan-2-one (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
After completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Quantitative Data Summary (Analogous Reaction):
| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(chloromethyl)-2-ethyl-1,3-dioxolane | Thiophenol | Acetonitrile | Room Temp. | 8-12 | High (not specified) | [1] |
Spectroscopic Data for 4-(chloromethyl)-1,3-dioxolan-2-one and a Derivative:
| Compound | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | Reference |
| 4-(chloromethyl)-1,3-dioxolan-2-one | 4.98-4.93 (m, 1H), 4.59 (t, J = 8.6 Hz, 1H), 4.41 (dd, J = 8.3, 6.0 Hz, 1H), 3.80-3.71 (m, 2H) | 154.3, 74.4, 67.1, 43.7 | [2][3] |
| 4-(phenoxymethyl)-1,3-dioxolan-2-one | 7.36-7.27 (m, 2H), 7.01 (t, J = 7.4 Hz, 1H), 6.90 (d, J = 8.0 Hz, 2H), 5.04-4.99 (m, 1H), 4.59 (t, J = 8.5 Hz, 1H), 4.51 (q, 1H), 4.24-4.10 (m, 2H) | 157.8, 154.7, 129.8, 122.1, 114.7, 74.2, 66.9, 66.3 | [3] |
Applications in Drug Development
The 1,3-dioxolane moiety is a key structural feature in several clinically important drugs. The ability to functionalize 4-(chloromethyl)-1,3-dioxolan-2-one makes it a valuable starting material for the synthesis of novel therapeutic agents.
Antiviral Agents: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Derivatives of 1,3-dioxolane are found in a class of antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs). These drugs are crucial in the treatment of retroviral infections like HIV.[4]
Mechanism of Action: NRTIs function as chain terminators during the reverse transcription of viral RNA into DNA. After being phosphorylated to their active triphosphate form within the host cell, they are incorporated into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the dioxolane ring prevents the formation of the next phosphodiester bond, thereby halting DNA synthesis and viral replication.[5][6]
Antifungal Agents: Azole Derivatives
The 1,3-dioxolane ring is also a core component of several azole antifungal drugs, such as itraconazole and posaconazole. These drugs are effective against a broad spectrum of fungal pathogens.
Mechanism of Action: Azole antifungals inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these drugs compromise the integrity and function of the fungal cell membrane, leading to cell death.[7]
Experimental Workflow
A general workflow for the synthesis and purification of substituted 1,3-dioxolan-2-ones is depicted below.
References
- 1. journals.asm.org [journals.asm.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Mechanism of Action and In Vitro Activity of 1′,3′-Dioxolanylpurine Nucleoside Analogues against Sensitive and Drug-Resistant Human Immunodeficiency Virus Type 1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 7. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
Application Notes and Protocols: Derivatization of 4-(chloromethyl)-1,3-dioxolan-2-one for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxolan-2-one moiety is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The versatility of this heterocyclic system, combined with its favorable physicochemical properties, makes it an attractive starting point for the development of novel therapeutics. 4-(chloromethyl)-1,3-dioxolan-2-one is a particularly useful building block as the chloromethyl group provides a reactive handle for the introduction of diverse functionalities through nucleophilic substitution. This allows for the systematic exploration of chemical space and the optimization of pharmacological activity.
Derivatives of the 1,3-dioxolane core have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, as well as the ability to modulate multidrug resistance.[1][2] This highlights the potential of a library of compounds derived from 4-(chloromethyl)-1,3-dioxolan-2-one to yield novel drug candidates with diverse therapeutic applications.
These application notes provide detailed protocols for the derivatization of 4-(chloromethyl)-1,3-dioxolan-2-one with various nucleophiles and outline the potential applications of the resulting compound library in drug discovery.
Potential Biological Activities of 1,3-Dioxolane Derivatives
While specific quantitative data for derivatives of 4-(chloromethyl)-1,3-dioxolan-2-one are not extensively available in the public domain, the broader class of 1,3-dioxolane derivatives has shown promise in several therapeutic areas. The following table summarizes some of the observed biological activities, providing a strong rationale for the exploration of derivatives of the target scaffold.
| Biological Activity | Class of 1,3-Dioxolane Derivative | Observed Effect |
| Antibacterial & Antifungal | Substituted 1,3-dioxolanes | Several derivatives have shown significant activity against various bacterial (e.g., S. aureus, P. aeruginosa) and fungal (e.g., C. albicans) strains.[2] |
| Multidrug Resistance (MDR) Modulation | Phenyl-substituted 1,3-dioxolanes and 1,3-dioxanes | Certain derivatives have been shown to reverse multidrug resistance in cancer cells, potentially by interacting with efflux pumps like P-glycoprotein.[1] |
| Antiviral | General 1,3-dioxolane structures | The 1,3-dioxolane ring is a key structural feature in several nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of viral infections. |
| Bronchodilator | Theophylline derivative | The drug Doxofylline, a bronchodilator, is synthesized using a 2-(chloromethyl)-1,3-dioxolane derivative. |
Experimental Protocols
The following protocols describe the general procedures for the derivatization of 4-(chloromethyl)-1,3-dioxolan-2-one with representative amine, phenol, and thiol nucleophiles. These reactions are typically carried out via an SN2 mechanism.[3]
Protocol 1: Synthesis of 4-(Aminomethyl)-1,3-dioxolan-2-one Derivatives
This protocol describes the reaction of 4-(chloromethyl)-1,3-dioxolan-2-one with a primary or secondary amine.
Materials:
-
4-(chloromethyl)-1,3-dioxolan-2-one
-
Primary or secondary amine of choice (e.g., piperidine, aniline)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-(chloromethyl)-1,3-dioxolan-2-one (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile or DMF.
-
Add the amine of choice (1.1 - 1.5 eq) to the solution.
-
Add a base such as potassium carbonate or triethylamine (1.5 - 2.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 60-80 °C.
-
Stir the reaction for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 4-(Phenoxymethyl)-1,3-dioxolan-2-one Derivatives (Williamson Ether Synthesis)
This protocol outlines the synthesis of ether derivatives by reacting 4-(chloromethyl)-1,3-dioxolan-2-one with a phenol.
Materials:
-
4-(chloromethyl)-1,3-dioxolan-2-one
-
Phenol of choice (e.g., phenol, 4-methoxyphenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the phenoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol of choice (1.1 eq) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
In a separate flask, dissolve 4-(chloromethyl)-1,3-dioxolan-2-one (1.0 eq) in anhydrous DMF.
-
Slowly add the solution of 4-(chloromethyl)-1,3-dioxolan-2-one to the prepared phenoxide solution at room temperature.
-
Heat the reaction mixture to 50-70 °C and stir for 6-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 4-(Thiophenylmethyl)-1,3-dioxolan-2-one Derivatives
This protocol details the synthesis of thioether derivatives from 4-(chloromethyl)-1,3-dioxolan-2-one and a thiol.
Materials:
-
4-(chloromethyl)-1,3-dioxolan-2-one
-
Thiol of choice (e.g., thiophenol, benzyl thiol)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the thiol of choice (1.1 eq) and dissolve it in ethanol or DMF.
-
Add a base such as potassium carbonate (1.5 eq) or an aqueous solution of sodium hydroxide to the mixture and stir for 20-30 minutes at room temperature to form the thiolate.
-
Add a solution of 4-(chloromethyl)-1,3-dioxolan-2-one (1.0 eq) in a minimal amount of the reaction solvent.
-
Stir the reaction mixture at room temperature to 50 °C for 2-8 hours. Monitor the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and deionized water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Derivatization workflow of 4-(chloromethyl)-1,3-dioxolan-2-one.
Caption: Generic kinase signaling pathway inhibition.
References
- 1. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?
A1: Low yield in the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO2 is a common issue. The most critical factor is the catalytic system. Different catalysts exhibit vastly different activities under various conditions.[1][2]
-
Catalyst Choice: The synergy between a catalyst and a co-catalyst (e.g., an ionic liquid and a zinc salt) can be crucial.[1] Ensure the catalyst is active and not poisoned.
-
CO2 Pressure: The reaction involves the fixation of CO2; therefore, maintaining adequate pressure (e.g., 1 MPa) is essential to drive the reaction forward.[1]
-
Temperature: An optimal temperature is required. While higher temperatures can increase the reaction rate, they may also lead to side reactions or catalyst degradation. A typical range to explore is 80-110°C.[1]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction progress over time (e.g., 2, 4, 6 hours) can help determine the optimal endpoint.[1]
Q2: I am observing significant byproduct formation. What are the likely side reactions?
A2: The primary side reactions include the polymerization of epichlorohydrin or the product itself, especially at elevated temperatures.[3] The presence of impurities or moisture can also lead to undesired pathways. Using a highly selective catalyst is the best strategy to minimize byproducts.
Q3: The final product appears to be decomposing during vacuum distillation. How can this be prevented?
A3: Thermal decomposition during purification is a known challenge, as 4-(chloromethyl)-1,3-dioxolan-2-one can be unstable at high temperatures.[3]
-
Reduce Distillation Temperature: Use a high-vacuum system (e.g., below 2 mmHg) to lower the boiling point.[4]
-
Alternative Purification: Consider crystallization as a milder alternative to distillation. A crude product can be dissolved in a suitable alcoholic solvent (like methanol or isopropanol), crystallized at low temperatures (-10 to 0 °C), and filtered to yield a high-purity product.[3][5] This method can significantly reduce thermal degradation.
Q4: How do I choose the right catalyst for my synthesis?
A4: Catalyst selection depends on the desired reaction conditions (temperature, pressure, solvent-free) and performance metrics (yield, selectivity, turnover frequency). Recent research highlights the efficacy of systems like dicationic ionic liquids with ZnBr2 or lanthanum-based heterogeneous catalysts.[1][6] It is recommended to review recent literature and select a catalyst system that aligns with your laboratory's capabilities and reaction scale.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of various catalytic systems and conditions on the yield of 4-(chloromethyl)-1,3-dioxolan-2-one from the cycloaddition of CO2 and epichlorohydrin.
| Catalyst System | Co-catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Tpyp | None | 100 | 1 | 4 | 17.4 | [1] |
| ZnTpyp-IL | None | 100 | 1 | 4 | 97.1 | [1] |
| [C6(mim)2]Br2 | ZnBr2 | 110 | N/A | 10 | High Yield | [1] |
| LaCl3-HCPs | TBAB | 80 | 1 | 12 | >99 | [6] |
Note: This data is compiled from different studies and is intended for comparative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis via CO2 Cycloaddition
This protocol is adapted from high-yield procedures reported in the literature.[1]
Materials:
-
Epichlorohydrin (ECH)
-
Catalyst (e.g., ZnTpyp-IL or [C6(mim)2]Br2/ZnBr2)
-
Carbon Dioxide (CO2), high purity
Procedure:
-
To a high-pressure stainless-steel autoclave reactor, add epichlorohydrin and the catalyst system.
-
Seal the reactor and purge it with low-pressure CO2 two to three times to remove air.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 1 MPa).[1]
-
Begin stirring and heat the reactor to the target temperature (e.g., 100-110°C).[1]
-
Maintain the reaction conditions for the specified time (e.g., 4-10 hours).[1]
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess CO2 in a fume hood.
-
Open the reactor and collect the crude product mixture for purification.
Protocol 2: Purification by Crystallization
This protocol is a recommended alternative to high-temperature distillation to avoid product degradation.[3][5]
Materials:
-
Crude 4-(chloromethyl)-1,3-dioxolan-2-one
-
Methanol (or other C1-C4 alcohol)
Procedure:
-
Dissolve the crude product in a minimal amount of methanol at room temperature.
-
Cool the solution to between -10 and 0°C in an ice-salt or cooling bath.[5]
-
Allow the solution to stand without agitation for 0-24 hours to facilitate crystal growth.[3][5]
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified product under vacuum to remove residual solvent. The expected purity can be greater than 99%.[5]
Visualizations
Caption: General experimental workflow for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Eureka | Patsnap [eureka.patsnap.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN103864748A - Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Catalyst selection to improve yield and selectivity for 4-(chloromethyl)-1,3-dioxolan-2-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one. This key chemical intermediate is synthesized through the cycloaddition of carbon dioxide (CO2) with epichlorohydrin. This guide focuses on catalyst selection to optimize yield and selectivity, offering troubleshooting advice and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. For ionic liquids, moisture can be a significant issue. | - Ensure the catalyst is fresh and has been stored under the recommended anhydrous conditions. - For ionic liquids, dry the catalyst under vacuum before use. - Consider synthesizing or purchasing a fresh batch of catalyst. |
| Insufficient CO2 Pressure: The reaction requires a certain threshold of CO2 pressure to proceed efficiently. | - Verify the integrity of the reactor seals to ensure there are no leaks. - Increase the CO2 pressure incrementally to the optimal level reported for the specific catalyst system (typically ranging from atmospheric to 2500 kPa).[1] | |
| Low Reaction Temperature: The reaction rate is highly dependent on temperature. | - Increase the reaction temperature to the optimal range for the chosen catalyst (often between 80°C and 140°C).[2] | |
| Low Selectivity (Presence of Byproducts) | Formation of Polycarbonate: High temperatures can sometimes favor the formation of polycarbonate byproducts. | - Optimize the reaction temperature; avoid excessively high temperatures. - The selectivity for the five-membered cyclic carbonate is generally high, with negligible amounts of byproducts like polycarbonate.[2] |
| Side Reactions of Epichlorohydrin: Impurities in the epichlorohydrin starting material can lead to unwanted side reactions. | - Use high-purity epichlorohydrin. Consider distillation of the starting material if impurities are suspected. | |
| Catalyst Deactivation (in subsequent runs) | Product Inhibition: The cyclic carbonate product can sometimes adsorb to the catalyst surface, blocking active sites. | - After each run, thoroughly wash the catalyst to remove any adsorbed product. For solid-supported catalysts, extraction of the adsorbed product can recover catalytic activity.[3] |
| Moisture Poisoning: Water in the reaction system can deactivate certain catalysts, particularly ionic liquids. | - Ensure all reactants and the reactor are thoroughly dried before use. - Use anhydrous solvents if a solvent is required for the reaction. | |
| Difficulty in Product Purification | Residual Catalyst: Homogeneous catalysts like ionic liquids can be challenging to separate from the product. | - For ionic liquids, the product can be extracted with a non-polar solvent like diethyl ether, followed by filtration to remove the catalyst.[4] - If feasible, consider using a heterogeneous catalyst to simplify separation. |
| Similar Boiling Points of Product and Byproducts: Distillation may not be effective if byproducts have boiling points close to the desired product. | - Employ vacuum distillation to lower the boiling points and potentially improve separation. - Consider alternative purification methods such as column chromatography or crystallization.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high yield and selectivity in this synthesis?
A1: Catalyst selection and the optimization of reaction parameters are paramount. The choice of catalyst, particularly the anion in the case of ionic liquids, significantly influences reactivity.[2] Additionally, reaction temperature, CO2 pressure, and reaction time must be carefully optimized for the chosen catalyst system to maximize yield and selectivity.
Q2: Can this reaction be performed without a solvent?
A2: Yes, one of the significant advantages of using catalysts like ionic liquids is that the reaction can often be carried out under solvent-free conditions, which offers environmental and economic benefits.[2][7]
Q3: How does the structure of the ionic liquid catalyst affect the reaction?
A3: For imidazolium-based ionic liquids, both the cation and the anion play a role. Longer alkyl chains on the imidazolium cation and more nucleophilic anions (e.g., Br-, Cl-) tend to show better reactivity.[2] Some ionic liquids are designed with dual functionality, incorporating both an ionic liquid component and an organic base to enhance catalytic activity.[4]
Q4: Is a co-catalyst necessary for this reaction?
A4: While many ionic liquid catalysts are effective on their own, the addition of a co-catalyst, such as zinc bromide (ZnBr2), can significantly enhance the reaction rate and yield.[2] The Lewis acidic co-catalyst is thought to coordinate with the epoxide, making it more susceptible to nucleophilic attack.
Q5: What are the typical reaction conditions for this synthesis?
A5: Reaction conditions vary depending on the catalyst used. However, typical ranges are:
-
Temperature: 60°C to 140°C[2]
-
CO2 Pressure: Atmospheric pressure to 2500 kPa[1]
-
Reaction Time: 1 to 48 hours[2]
-
Catalyst Loading: Typically 1-5 mol% relative to the epoxide.
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using techniques such as Gas Chromatography (GC) to determine the conversion of epichlorohydrin and the yield of the product.[4] React-IR spectroscopy can also be used for in-situ monitoring of the formation of the cyclic carbonate.[2]
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO2.
| Catalyst | Co-catalyst | Temperature (°C) | Pressure (kPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| [BMIM]Br | None | 100 | 1000 | 4 | 92 | >99 | 92 | [8] |
| [HMIM]Br | None | 120 | 2000 | 4 | 93.5 | >99 | 93.5 | [8] |
| [OMIM]Cl | None | 80 | 928 | 6 | 72.3 | ~100 | 72.3 | [2] |
| [BMIM]Cl | ZnBr2 | 80 | 928 | 6 | 95.1 | ~100 | 95.1 | [2] |
| Amine-functionalized IL (AFIL) | None | 80 | Atmospheric | 3 | - | - | 85 | [4] |
| Poly(2-vinylpyridine) | None | 57 | Atmospheric | - | - | High | High | [9] |
| Gd-TPTC-NH-[BMIM]Br | None | 80 | 1000 | 12 | >99 | >99 | >99 | [10] |
Experimental Protocols
Protocol 1: Synthesis using Imidazolium-Based Ionic Liquid Catalyst
This protocol is a general procedure based on the use of 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a catalyst.
Materials:
-
Epichlorohydrin (high purity)
-
1-Butyl-3-methylimidazolium bromide ([BMIM]Br)
-
Carbon Dioxide (high purity)
-
High-pressure stainless steel autoclave with a magnetic stirrer
-
Gas chromatograph for analysis
Procedure:
-
Reactor Setup: Ensure the autoclave is clean and dry. Add epichlorohydrin (e.g., 10 mmol) and [BMIM]Br (e.g., 0.1 mmol, 1 mol%) to the reactor.
-
Purging: Seal the reactor and purge it several times with CO2 to remove any air.
-
Pressurization: Pressurize the reactor with CO2 to the desired pressure (e.g., 1 MPa) at room temperature.
-
Reaction: Heat the reactor to the desired temperature (e.g., 100°C) with constant stirring.
-
Monitoring: Maintain the reaction for the desired duration (e.g., 4 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO2.
-
Product Isolation: Open the reactor and add diethyl ether to the reaction mixture to precipitate the ionic liquid.
-
Purification: Filter the mixture to remove the catalyst. The filtrate, containing the product, can be concentrated under reduced pressure. Further purification can be achieved by vacuum distillation.
-
Analysis: Analyze the product yield and purity using Gas Chromatography.
Protocol 2: Synthesis using a Co-catalyst System ([BMIM]Cl with ZnBr2)
This protocol utilizes a more active catalytic system with a Lewis acid co-catalyst.
Materials:
-
Epichlorohydrin (high purity)
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)
-
Zinc Bromide (ZnBr2), anhydrous
-
Carbon Dioxide (high purity)
-
High-pressure stainless steel autoclave with a magnetic stirrer
Procedure:
-
Reactor Setup: To a clean and dry autoclave, add epichlorohydrin (e.g., 5 mL), [BMIM]Cl (e.g., 2 mmol), and anhydrous ZnBr2 (e.g., 2 mmol).
-
Purging and Pressurization: Seal the reactor, purge with CO2, and then pressurize to the desired pressure (e.g., 928 kPa).
-
Reaction: Heat the reactor to the target temperature (e.g., 80°C) and stir for the specified time (e.g., 6 hours).
-
Work-up: After cooling and depressurizing, the product can be isolated as described in Protocol 1. The addition of the co-catalyst often leads to higher conversion in a shorter time.[2]
Diagrams
Caption: Reaction mechanism for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one.
Caption: General experimental workflow for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one.
References
- 1. researchgate.net [researchgate.net]
- 2. kiche.or.kr [kiche.or.kr]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. Frontiers | Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized CO2 Cycloaddition to Epichlorohydrin Catalyzed by Ionic Liquid with Microwave and Ultrasonic Irradiation [ijtech.eng.ui.ac.id]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Ionic liquid post-modified carboxylate-rich MOFs for efficient catalytic CO2 cycloaddition under solvent-free conditions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Side reactions and byproduct formation in the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the most common side reactions and byproducts in the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one?
The primary synthesis route for 4-(chloromethyl)-1,3-dioxolan-2-one is the cycloaddition of carbon dioxide (CO₂) to epichlorohydrin. While this reaction can be highly selective, several side reactions can occur, leading to the formation of byproducts and a reduction in yield. The most prevalent side reactions include:
-
Polymerization: Under certain conditions, particularly at higher temperatures, epichlorohydrin can polymerize to form polyethers. The catalyst system and reaction temperature play a crucial role in minimizing this side reaction.
-
Polycarbonate Formation: Copolymerization of epichlorohydrin and CO₂ can lead to the formation of polycarbonates. The choice of catalyst and reaction conditions are critical to favor the formation of the desired five-membered cyclic carbonate over polycarbonate chains.[1]
-
Hydrolysis: The product, 4-(chloromethyl)-1,3-dioxolan-2-one, is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This reaction opens the dioxolanone ring to form 3-chloro-1,2-propanediol. It is crucial to use anhydrous conditions and neutralize any acidic or basic residues before purification.
-
Formation of Isomers: In some synthetic routes not involving CO2 cycloaddition, isomeric byproducts may form. However, in the cycloaddition pathway, this is less common.
2. My reaction yield is low. What are the potential causes and how can I improve it?
Low yields are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The yield of 4-(chloromethyl)-1,3-dioxolan-2-one is highly dependent on temperature, CO₂ pressure, and reaction time.
-
Temperature: Higher temperatures can favor the formation of byproducts such as polycarbonates and polyethers. It is essential to optimize the temperature for the specific catalyst system being used. For instance, some catalyst systems show a decrease in selectivity at temperatures above 110°C.
-
CO₂ Pressure: Sufficient CO₂ pressure is necessary to drive the reaction towards the desired product. Low pressure can result in incomplete conversion of epichlorohydrin.
-
-
Catalyst Inactivity or Inappropriate Choice: The catalyst is a critical component of this synthesis.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or solvent.
-
Catalyst Selection: The choice of catalyst significantly impacts both conversion and selectivity. Different catalysts exhibit varying activities and propensities for side reactions.
-
-
Presence of Water: Moisture in the reactants or solvent can lead to the hydrolysis of the product, reducing the final yield. Ensure all reagents and equipment are thoroughly dried.
-
Inefficient Purification: Product loss can occur during workup and purification steps. This can be due to decomposition during distillation or incomplete extraction.
3. The purified product is discolored. What is the cause and how can I obtain a colorless product?
Discoloration of the final product often indicates the presence of impurities, which can arise from:
-
High-Temperature Decomposition: Overheating during distillation can cause decomposition of the product or high-boiling impurities, leading to coloration. Vacuum distillation at the lowest possible temperature is recommended to mitigate this.
-
Residual Catalyst: Some catalysts or their degradation products may be colored and carry over during purification. An appropriate workup procedure, such as washing with a neutralizing solution, can help remove these.
-
Side-Product Formation: Certain high molecular weight byproducts formed during the reaction can be colored. Efficient fractional distillation is key to separating these from the desired product.
4. My product seems to be decomposing during vacuum distillation. How can I prevent this?
4-(chloromethyl)-1,3-dioxolan-2-one can be sensitive to heat, especially in the presence of acidic or basic impurities. To minimize decomposition during distillation:
-
Neutralize Before Distillation: It is critical to neutralize any residual acidic or basic catalyst from the reaction mixture before heating. This can be achieved by washing the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) followed by a brine wash.
-
Use a Lower Distillation Temperature: Employ a high vacuum to lower the boiling point of the product, thus reducing the required distillation temperature.
-
Minimize Heating Time: Use an efficient distillation setup, such as a short-path apparatus, to reduce the residence time of the compound at high temperatures.
-
Use a Heating Mantle with Stirring: Ensure even heating by using a heating mantle with a magnetic stirrer to prevent localized overheating.
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one.
Table 1: Effect of Temperature on Epichlorohydrin (ECH) Conversion and Product Selectivity
| Temperature (°C) | ECH Conversion (%) | Product Selectivity (%) | Notes |
| 80 | 90 | >99 | Optimal temperature for high selectivity with certain catalyst systems.[2] |
| 90 | 97 | 97 | High conversion and selectivity observed. |
| 110 | 99 | 90 | Conversion is high, but selectivity starts to decrease. |
| 140 | >99 | Lower | Increased formation of byproducts like polycarbonates is often observed.[1] |
Data is compiled from various sources and is representative of typical trends. Actual results will vary depending on the specific catalyst and other reaction conditions.
Table 2: Effect of CO₂ Pressure on Reaction Yield
| CO₂ Pressure (MPa) | Epichlorohydrin Conversion (%) | Product Yield (%) | Notes |
| 0.5 | ~25 | Moderate | Lower pressure results in lower conversion. |
| 2.0 | >90 | High | Sufficient pressure for high conversion and yield with appropriate catalysts.[2] |
| 4.0 | High | May Decrease | Very high pressures do not always lead to better yields and can sometimes inhibit the reaction rate with certain catalysts. |
Data is generalized from literature and specific outcomes depend on the catalyst system and temperature.
Experimental Protocols
Key Experiment: Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one via CO₂ Cycloaddition
This protocol is a general guideline and may require optimization based on the specific catalyst used.
Materials:
-
Epichlorohydrin (ECH)
-
Catalyst (e.g., ionic liquid, metal complex)
-
Carbon Dioxide (CO₂)
-
Anhydrous solvent (optional, some reactions are performed neat)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup:
-
A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer is charged with epichlorohydrin and the catalyst. If a solvent is used, it is added at this stage.
-
The reactor is sealed and purged several times with low-pressure CO₂ to remove air.
-
-
Reaction:
-
The reactor is pressurized with CO₂ to the desired pressure.
-
The reaction mixture is heated to the target temperature with vigorous stirring.
-
The reaction is allowed to proceed for a set amount of time, monitoring the pressure and temperature.
-
-
Work-up:
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess CO₂ is carefully vented.
-
The crude reaction mixture is transferred to a separatory funnel.
-
If the reaction was performed neat, an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) is added.
-
The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
-
The organic layer is dried over an anhydrous drying agent.
-
-
Purification:
-
The drying agent is removed by filtration.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to obtain pure 4-(chloromethyl)-1,3-dioxolan-2-one.
-
Visualizations
References
Preventing polymerization of 4-(chloromethyl)-1,3-dioxolan-2-one during distillation
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the polymerization of 4-(chloromethyl)-1,3-dioxolan-2-one during distillation.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-(chloromethyl)-1,3-dioxolan-2-one polymerizing during distillation?
A1: 4-(chloromethyl)-1,3-dioxolan-2-one is susceptible to thermal stress. At elevated temperatures required for atmospheric distillation, the compound can undergo thermal decomposition or polymerization. The presence of impurities, such as residual acid from synthesis, can also catalyze polymerization. The reactive chloromethyl group may also contribute to instability at higher temperatures.
Q2: What are the signs of polymerization during distillation?
A2: Signs of polymerization include a sudden increase in the viscosity of the distillation residue, the formation of a solid or gel-like substance in the distillation flask, a decrease or complete stop of the distillate collection, and a rapid rise in the temperature of the distillation pot.
Q3: How can I prevent polymerization during distillation?
A3: The most effective method to prevent polymerization is to reduce the distillation temperature by performing the distillation under vacuum. Additionally, the use of a polymerization inhibitor is highly recommended. It is also crucial to neutralize any acidic impurities before distillation.
Q4: What type of polymerization inhibitor should I use?
A4: For compounds susceptible to thermally induced polymerization, radical scavengers are often effective. Phenolic inhibitors such as hydroquinone, or butylated hydroxytoluene (BHT), are commonly used. While specific studies on 4-(chloromethyl)-1,3-dioxolan-2-one are limited, a solid free radical scavenger has been shown to be effective in the distillation of the similar compound, 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.[1]
Q5: How much inhibitor should I add?
A5: The optimal concentration of the inhibitor can vary. For a related compound, a concentration of 0.5-2% by mass relative to the crude product was used.[1] It is advisable to start with a low concentration (e.g., 0.1-0.5% by weight) and optimize as needed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Sudden stop of distillation and formation of a viscous residue. | Onset of polymerization. | Immediately stop heating. If possible, cool the distillation flask. Do not heat to dryness. In future distillations, use a lower temperature (higher vacuum) and add a polymerization inhibitor. |
| Product is discolored. | Thermal decomposition. | Use a lower distillation temperature by applying a higher vacuum. Ensure the heating mantle is not set too high and that there is efficient stirring to prevent localized overheating. |
| Low yield of distillate. | Inefficient distillation setup or polymerization. | Use a short-path distillation apparatus to minimize product loss. Ensure all joints are properly sealed to maintain a high vacuum. Check for signs of polymerization in the distillation flask. |
| Inconsistent boiling point. | Fluctuating vacuum or presence of volatile impurities. | Ensure the vacuum pump is operating correctly and the system is free of leaks. Collect a forerun fraction to remove more volatile impurities before collecting the main product fraction. |
Experimental Protocol: Vacuum Distillation of 4-(chloromethyl)-1,3-dioxolan-2-one
This protocol provides a general method for the purification of 4-(chloromethyl)-1,3-dioxolan-2-one by vacuum distillation, incorporating measures to prevent polymerization.
1. Pre-treatment of the Crude Product: a. If the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one involved an acidic catalyst, it is crucial to neutralize it. Wash the crude product with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine (saturated NaCl solution). b. Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. c. Filter to remove the drying agent. d. Remove any low-boiling solvents using a rotary evaporator.
2. Addition of Inhibitor: a. To the crude 4-(chloromethyl)-1,3-dioxolan-2-one, add a polymerization inhibitor. Based on analogous compounds, a solid free radical scavenger such as hydroquinone can be used.[1] b. The recommended starting concentration is 0.1-0.5% by weight of the crude product.
3. Vacuum Distillation Setup: a. Assemble a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss. b. Use a magnetic stirrer in the distillation flask for smooth boiling. c. Connect the apparatus to a vacuum pump with a cold trap. d. Ensure all connections are well-sealed to maintain a stable vacuum.
4. Distillation Procedure: a. Begin stirring the crude product. b. Gradually apply vacuum to the system. A pressure of 2 mmHg has been reported for a similar compound.[1] c. Gently heat the distillation flask using a heating mantle or an oil bath. d. Collect any forerun (low-boiling impurities) in a separate receiving flask. e. Once the temperature stabilizes at the expected boiling point of the product at the applied pressure (for a similar compound, 91-93 °C at 2 mmHg), switch to a clean receiving flask to collect the pure 4-(chloromethyl)-1,3-dioxolan-2-one.[1] f. Crucially, do not distill to dryness. Leave a small amount of residue in the distillation flask to prevent the formation of potentially explosive peroxides and to minimize the risk of vigorous decomposition of the residue. g. After collecting the product, turn off the heating and allow the system to cool down before slowly releasing the vacuum.
Quantitative Data Summary
| Parameter | Value | Compound | Source |
| Distillation Temperature | 91-93 °C | 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone | [1] |
| Distillation Pressure | 2 mmHg | 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone | [1] |
| Inhibitor Concentration | 0.5-2% by mass | 4,5-dimethyl-1,3-dioxole-2-ketone (precursor) | [1] |
Visual Troubleshooting and Logic Diagrams
References
Technical Support Center: Purification of 4-(Chloromethyl)-1,3-dioxolan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of residual catalysts from crude 4-(chloromethyl)-1,3-dioxolan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one that may need to be removed?
A1: The synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one, typically from epichlorohydrin and carbon dioxide, can be catalyzed by a variety of substances. Common catalysts include metal complexes, ionic liquids, quaternary ammonium salts, and acid catalysts.[1][2][3][4] The choice of catalyst impacts the selection of the purification method.
Q2: What is the first step I should take to remove a catalyst after the reaction is complete?
A2: A preliminary aqueous workup is often the recommended first step. This typically involves washing the crude reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components, followed by a wash with brine (saturated NaCl solution) to reduce the water content in the organic layer.[5][6]
Q3: How can I determine if the catalyst has been successfully removed?
A3: Several analytical techniques can be used to detect residual catalyst. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods like Gas Chromatography (GC) and Liquid Chromatography (LC).[7] The choice of method depends on the nature of the catalyst.
Q4: My product appears to be degrading during purification. What could be the cause and how can I prevent it?
A4: 4-(chloromethyl)-1,3-dioxolan-2-one can be sensitive to high temperatures and residual acid. Decomposition during distillation is a common issue. To mitigate this, ensure all acidic catalysts are thoroughly neutralized with a mild base like sodium bicarbonate during the workup.[5] Employing vacuum distillation will lower the boiling point and thus the required temperature, minimizing thermal degradation.[5][8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Residual Acid Catalyst Detected After Aqueous Workup
-
Possible Cause: Insufficient neutralization.
-
Solution:
-
Repeat the wash with a saturated sodium bicarbonate solution.
-
Gently stir the biphasic mixture for 15-30 minutes to ensure complete neutralization.
-
Check the pH of the aqueous layer to confirm it is neutral or slightly basic.
-
Consider a wash with a very dilute NaOH solution if the acidity persists, but be cautious as a strong base could potentially degrade the product.[6]
-
Problem 2: Emulsion Formation During Aqueous Workup
-
Possible Cause: Presence of surfactants or fine solid particles.
-
Solution:
-
Add a small amount of brine to the separatory funnel to help break the emulsion.
-
Allow the mixture to stand for an extended period.
-
If the emulsion persists, filter the mixture through a pad of Celite or glass wool.
-
Centrifugation can also be an effective method for separating the layers.[9]
-
Problem 3: Low Purity After a Single Distillation
-
Possible Cause: Impurities with boiling points close to the product.
-
Solution:
-
Fractional Distillation: Employ a more efficient distillation column, such as a Vigreux or packed column, to improve separation.[5]
-
Flash Column Chromatography: If distillation is ineffective, flash column chromatography using silica gel can separate the product from impurities with different polarities.[5]
-
Crystallization: For solid impurities or if the product itself is crystalline, crystallization from an appropriate solvent system can be a highly effective purification method.[10]
-
Data Presentation
Table 1: Comparison of Purification Methods for Catalyst Removal
| Purification Method | Catalyst Type Primarily Removed | Advantages | Disadvantages | Typical Purity |
| Aqueous Workup | Acid catalysts, water-soluble salts | Simple, fast, removes polar impurities | May not remove non-polar catalysts, risk of emulsion | >90% |
| Vacuum Distillation | Non-volatile catalysts (metal salts, some ionic liquids) | Effective for thermally stable products, removes high-boiling impurities | Potential for product decomposition at high temperatures | 95-99% |
| Flash Chromatography | Wide range of catalysts | High resolution, good for removing structurally similar impurities | Time-consuming, requires solvent, potential product loss on the column | >99% |
| Crystallization | Catalysts that are soluble in the mother liquor | Can yield very high purity product, scalable | Product must be a solid, requires finding a suitable solvent system | >99.5% |
Experimental Protocols
Protocol 1: General Aqueous Workup for Catalyst Neutralization
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic layer using a rotary evaporator to remove the solvent.
Protocol 2: Purification by Vacuum Distillation
-
Assemble a vacuum distillation apparatus, including a cold trap to protect the vacuum pump. A short path distillation head is recommended.
-
Place the crude, dried product in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin gentle heating using a heating mantle or oil bath.
-
Collect and discard any low-boiling forerun.
-
Collect the main fraction at the expected boiling point and pressure. For 4-(chloromethyl)-1,3-dioxolan-2-one, the boiling point is approximately 90-95 °C at 0.1 mmHg.
-
Discontinue distillation before the flask is completely dry to prevent the formation of peroxides.
Visualizations
Caption: Experimental workflow for the purification of 4-(chloromethyl)-1,3-dioxolan-2-one.
Caption: Decision tree for troubleshooting catalyst removal based on catalyst type.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03465G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. CN107892681B - Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. CN103864748A - Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
Troubleshooting low yield in the cycloaddition of epichlorohydrin and CO2
Welcome to the technical support center for the cycloaddition of epichlorohydrin and CO2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My cycloaddition reaction is showing low to no conversion of epichlorohydrin. What are the primary factors I should investigate?
A1: Low conversion can stem from several factors. The most critical parameters to re-evaluate are:
-
Reaction Temperature: The reaction is highly sensitive to temperature. While higher temperatures generally increase conversion, excessively high temperatures can lead to side reactions and reduced selectivity for the desired cyclic carbonate.[1][2]
-
CO2 Pressure: Adequate CO2 pressure is crucial as it influences the concentration of dissolved CO2 in the reaction mixture.[3][4]
-
Catalyst Activity: The choice and concentration of the catalyst are paramount. Catalyst deactivation or insufficient catalyst loading can significantly hinder the reaction rate.
-
Purity of Reactants: Impurities in epichlorohydrin or the CO2 stream can poison the catalyst or lead to undesired side reactions.
Q2: I'm observing the formation of byproducts alongside the desired cyclic carbonate. How can I improve the selectivity?
A2: Poor selectivity is often linked to reaction conditions. To improve it:
-
Optimize Temperature: As mentioned, high temperatures can favor the formation of byproducts like oligomers or polycarbonates.[2] A systematic temperature screening is recommended to find the optimal balance between conversion and selectivity.
-
Catalyst Choice: The nature of the catalyst and any co-catalyst plays a significant role in directing the reaction towards the desired product. Some catalysts may have a higher propensity for side reactions.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to the degradation of the product or the formation of byproducts.
Q3: My catalyst seems to lose activity upon recycling. What could be the cause and how can I mitigate this?
A3: Catalyst deactivation is a common issue. Potential causes include:
-
Leaching of Active Species: The active components of the catalyst may leach into the reaction mixture during the reaction or work-up.
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites of the catalyst.
-
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose.[2]
-
Mechanical Stress: For heterogeneous catalysts, physical degradation can occur during stirring or recovery.
To mitigate these issues, consider catalyst washing and drying procedures, using a guard bed to remove impurities, and operating at the lowest effective temperature.
Q4: Can the choice of solvent affect the reaction yield?
A4: Yes, the solvent can have a significant impact. While many cycloaddition reactions are performed under solvent-free conditions, a solvent can influence the solubility of CO2 and the stability of the catalyst. For instance, polar aprotic solvents are often used. However, it's important to note that the presence of certain solvents, like water in small amounts, can sometimes have a beneficial effect on the reaction, depending on the catalyst system.[5]
Troubleshooting Guide: Low Yield
If you are experiencing low yields of the desired cyclic carbonate, follow this systematic troubleshooting guide.
| Symptom | Possible Cause | Suggested Action |
| Low Epichlorohydrin Conversion | Inadequate Temperature | Systematically increase the reaction temperature in increments (e.g., 10 °C) and monitor the conversion. Be mindful that excessive temperatures can decrease selectivity.[1][3] |
| Insufficient CO2 Pressure | Ensure the reaction vessel is properly sealed and increase the CO2 pressure. Higher pressure increases CO2 concentration in the reaction phase.[3][4] | |
| Low Catalyst Loading or Activity | Increase the catalyst loading.[6] If using a recycled catalyst, consider regeneration or using a fresh batch. Verify the activity of the catalyst with a standard reaction. | |
| Presence of Inhibitors/Impurities | Purify the epichlorohydrin and ensure the CO2 is of high purity. Water content can be critical and should be controlled. | |
| High Conversion but Low Selectivity | Reaction Temperature is Too High | Decrease the reaction temperature. While this may lower the conversion rate, it can significantly improve selectivity by reducing side reactions.[1][2] |
| Inappropriate Catalyst/Co-catalyst | Screen different catalysts or co-catalysts. The nucleophilicity of the anion in ionic liquid catalysts, for example, can affect selectivity.[3] | |
| Prolonged Reaction Time | Optimize the reaction time. Monitor the reaction progress and stop it once the maximum yield of the desired product is achieved to avoid subsequent byproduct formation.[6] | |
| Inconsistent Results | Poor Control of Reaction Parameters | Ensure consistent and accurate control of temperature, pressure, and stirring rate. |
| Catalyst Heterogeneity/Inconsistent Preparation | If using a heterogeneous catalyst, ensure it is well-dispersed in the reaction mixture. For self-prepared catalysts, verify the consistency of the synthesis protocol. | |
| Substrate Purity Variation | Use epichlorohydrin from a consistent source or purify it before use. |
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes quantitative data from various studies on the effect of key reaction parameters on the yield of the cycloaddition of epichlorohydrin and CO2.
| Catalyst System | Temperature (°C) | Pressure (MPa) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| 1-(2-hydroxyethyl)-3-methylimidazolium bromide | 90 | 0.65 | 2 | 2 | 94 | [1] |
| 1-(2-hydroxyethyl)-3-methylimidazolium bromide | 110 | 0.65 | 2 | - | 89 | [1] |
| HMimBr | 125 | 2.0 | - | - | 93.5 | [1] |
| [Bmim][Cl] | 60 | 1.5 | - | - | ~60 | [1] |
| Amine-functionalized ionic liquid | 80 | 0.1 | 1 | 6 | 94 | [6] |
| ZnBr2/BMImCl | 140 | 4.5 | 5 | 48 | High Conversion | [3] |
| Cu2(OAc)2/SiO2 with DMAP | 80 | 2.0 | - | 4 | 39 | [7] |
Experimental Protocols
General Procedure for Cycloaddition of Epichlorohydrin and CO2
This protocol is a generalized procedure based on common methodologies. Specific parameters should be optimized for your particular catalyst system and setup.
-
Reactor Setup:
-
Place a magnetic stir bar in a high-pressure stainless steel autoclave reactor.
-
Add the catalyst (e.g., 0.1-5 mol% relative to epichlorohydrin) to the reactor.
-
Add epichlorohydrin (e.g., 10 mmol) to the reactor.
-
-
Reaction Execution:
-
Seal the autoclave.
-
Purge the reactor with low-pressure CO2 three times to remove air.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 0.1-5 MPa).
-
Heat the reactor to the desired temperature (e.g., 80-140 °C) with constant stirring.
-
-
Reaction Work-up and Analysis:
-
After the desired reaction time, cool the reactor to room temperature.
-
Slowly vent the excess CO2.
-
Open the reactor and take a sample of the reaction mixture.
-
Analyze the sample by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of epichlorohydrin and the yield of the cyclic carbonate product. An internal standard (e.g., dodecane) can be used for quantitative GC analysis.[6]
-
If a heterogeneous catalyst is used, it can be recovered by filtration or centrifugation, washed with a suitable solvent (e.g., diethyl ether), and dried for reuse.
-
Visualizations
Troubleshooting Workflow
References
- 1. Optimized CO2 Cycloaddition to Epichlorohydrin Catalyzed by Ionic Liquid with Microwave and Ultrasonic Irradiation [ijtech.eng.ui.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. kiche.or.kr [kiche.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids [frontiersin.org]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: 4-(chloromethyl)-1,3-dioxolan-2-one (CEC) in Electrolyte Formulations
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(chloromethyl)-1,3-dioxolan-2-one (chloroethylene carbonate, CEC) in electrolyte formulations for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 4-(chloromethyl)-1,3-dioxolan-2-one (CEC) in lithium-ion battery electrolytes?
A1: 4-(chloromethyl)-1,3-dioxolan-2-one is primarily used as an electrolyte additive to improve the performance and lifespan of lithium-ion batteries. It aids in the formation of a stable solid electrolyte interphase (SEI) on the surface of the anode, particularly graphitic anodes. This passivating layer helps to prevent the continued decomposition of the electrolyte solvents, thereby enhancing the battery's cycling stability and efficiency.
Q2: What are the known stability issues associated with CEC in electrolyte formulations?
A2: The main stability concerns with CEC are its potential to decompose or polymerize during storage and use. This instability can be exacerbated by the presence of impurities from its synthesis, such as dichlorinated byproducts and acidic residues. Additionally, like other carbonate-based electrolyte components, CEC can be susceptible to degradation at elevated temperatures and in the presence of moisture or reactive species within the electrolyte, such as hydrofluoric acid (HF) that can be formed from the decomposition of the lithium salt (e.g., LiPF6).
Q3: How can I ensure the initial quality and purity of the CEC I am using?
A3: It is crucial to source high-purity CEC from a reputable supplier. Upon receipt, it is good practice to verify the purity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of significant impurity peaks may indicate a lower-grade product that could compromise your experiments. For long-term storage, it is advisable to store CEC in a cool, dry, and inert atmosphere to minimize degradation.
Q4: What are the likely decomposition products of CEC in an electrolyte?
A4: While specific studies detailing the complete decomposition pathways of CEC are limited, based on its chemical structure and the behavior of similar halogenated carbonate additives, likely degradation products could include vinylene carbonate (VC), ethylene carbonate (EC), and various chlorinated organic compounds. The presence of acidic species can catalyze the ring-opening and subsequent reactions of the dioxolanone ring. Thermal decomposition may lead to the release of toxic chloride-containing fumes.
Troubleshooting Guide
Problem 1: I am observing inconsistent electrochemical performance (e.g., rapid capacity fading, low coulombic efficiency) after adding CEC to my electrolyte.
-
Question: Could the CEC be the source of the problem? Answer: Yes, impure or degraded CEC can negatively impact electrochemical performance. Impurities can interfere with the formation of a stable SEI, leading to continuous electrolyte decomposition on the electrode surface.
-
Question: How can I verify if my CEC is impure? Answer: Analyze the CEC raw material using GC-MS or NMR. Compare the results to a certificate of analysis or a reference sample. Look for unexpected peaks that could correspond to synthesis byproducts or degradation products.
-
Question: What should I do if I suspect my CEC is impure? Answer: If you suspect impurities, you can attempt to purify the CEC. A potential method involves treatment with a solid inorganic base (e.g., sodium bicarbonate) to neutralize acidic impurities, followed by filtration and vacuum distillation. However, it is often more practical to obtain a new, high-purity batch from a reliable supplier.
Problem 2: My electrolyte formulation containing CEC changes color or forms a precipitate over time.
-
Question: What could be causing the change in appearance of my electrolyte? Answer: Color changes or precipitate formation are often indicators of chemical reactions and degradation within the electrolyte. This could be due to the decomposition of CEC, its reaction with other electrolyte components, or polymerization.
-
Question: Are there specific conditions that accelerate this degradation? Answer: Yes, elevated temperatures, exposure to moisture, and the presence of acidic species (like HF from LiPF6 hydrolysis) can significantly accelerate the degradation of carbonate solvents, including CEC.
-
Question: How can I mitigate this issue? Answer: Ensure that your electrolyte preparation and storage are conducted in a controlled, inert atmosphere (e.g., an argon-filled glovebox) with very low moisture levels (<10 ppm). Store the prepared electrolyte in a cool and dark place. Consider using additives that can scavenge HF if LiPF6 is your salt.
Data Presentation
Table 1: Factors Influencing the Stability of 4-(chloromethyl)-1,3-dioxolan-2-one (CEC) in Electrolytes
| Factor | Effect on CEC Stability | Mitigation Strategies |
| Purity | Impurities from synthesis (e.g., dichlorinated byproducts, acidic residues) can catalyze decomposition and polymerization. | Source high-purity CEC; perform incoming quality control; consider purification if necessary. |
| Temperature | Elevated temperatures accelerate the rate of decomposition of carbonate-based compounds. | Store CEC and prepared electrolytes in a cool environment. Avoid prolonged exposure to high temperatures during experiments. |
| Moisture | Water can react with LiPF6 to form hydrofluoric acid (HF), which can in turn catalyze the degradation of CEC. | Prepare and store electrolytes in an inert, dry atmosphere (e.g., glovebox). Use anhydrous solvents and salts. |
| Lithium Salt | The decomposition of LiPF6 can produce Lewis acids (e.g., PF5) and HF, which can react with and degrade CEC. | Consider using alternative lithium salts with better thermal and chemical stability if compatible with your system. Use of HF scavengers can also be beneficial. |
Experimental Protocols
Protocol 1: Quantification of 4-(chloromethyl)-1,3-dioxolan-2-one in Electrolyte Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Work in an inert atmosphere (e.g., argon-filled glovebox).
-
Prepare a stock solution of your electrolyte containing a known concentration of CEC.
-
Create a series of calibration standards by diluting the stock solution with a suitable anhydrous solvent (e.g., dimethyl carbonate, ethyl acetate) to cover the expected concentration range.
-
Prepare your unknown electrolyte sample by diluting it with the same solvent to fall within the calibration range.
-
-
GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
-
Data Analysis:
-
Identify the retention time and mass spectrum of CEC from a pure standard.
-
For quantitative analysis, create a calibration curve by plotting the peak area of a characteristic ion of CEC against the concentration of the calibration standards.
-
Determine the concentration of CEC in your unknown sample by using the calibration curve.
-
Mandatory Visualization
Caption: Plausible decomposition pathways of CEC in a LiPF6-based electrolyte.
Caption: Troubleshooting workflow for CEC stability issues in electrolytes.
Technical Support Center: Degradation of 4-(chloromethyl)-1,3-dioxolan-2-one (CMDO) in Battery Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing 4-(chloromethyl)-1,3-dioxolan-2-one (CMDO) as an electrolyte additive in battery research.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving CMDO.
Issue 1: Rapid Capacity Fading in High-Voltage Cells
-
Symptoms: A battery utilizing a CMDO-containing electrolyte exhibits a significant drop in capacity after a few cycles, particularly when charging to high voltages (e.g., > 4.3 V vs. Li/Li⁺).
-
Possible Cause: The chlorinated carbonate structure of CMDO is designed to enhance stability at high voltages.[1] However, aggressive charging protocols or contaminants in the electrolyte can lead to its decomposition. The electron-withdrawing nature of the chlorine atom, while intended to improve oxidative stability, can also make the molecule susceptible to specific degradation reactions under extreme conditions.
-
Troubleshooting Steps:
-
Verify Voltage Window: Confirm that the cycling voltage window is appropriate for the cathode material and electrolyte combination.
-
Reduce Charging Rate: Employ a lower C-rate during charging to minimize stress on the electrolyte.
-
Electrolyte Purity Check: Ensure the purity of the electrolyte solvents and lithium salt. Water and other protic impurities can initiate the decomposition of both the salt and additives.
-
Post-Mortem Analysis: If the issue persists, conduct a post-mortem analysis of the cell. Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the aged electrolyte for decomposition products and X-ray Photoelectron Spectroscopy (XPS) to examine the cathode surface for signs of excessive film formation or degradation.
-
Issue 2: Increased Impedance and Poor Rate Capability
-
Symptoms: The battery shows high internal resistance, leading to poor performance at high charge or discharge rates.
-
Possible Cause: While CMDO is expected to contribute to a stable Solid Electrolyte Interphase (SEI) on the anode, its degradation products could lead to the formation of a thick or resistive SEI. One potential degradation pathway for chlorinated carbonates is dehydrochlorination, which could lead to the formation of unsaturated species that subsequently polymerize on the electrode surface.[2] This polymeric layer, if not well-controlled, could impede lithium-ion transport.
-
Troubleshooting Steps:
-
Optimize Additive Concentration: Systematically vary the concentration of CMDO in the electrolyte. An optimal concentration will form a protective SEI without causing excessive polymerization.
-
Formation Cycling Protocol: Adjust the formation cycling protocol. A slower formation rate can lead to the creation of a more uniform and stable SEI.
-
Electrochemical Impedance Spectroscopy (EIS): Use EIS to characterize the impedance of the cell and identify the source of the increased resistance (e.g., SEI, charge transfer).
-
Surface Analysis: Employ XPS and Scanning Electron Microscopy (SEM) to analyze the morphology and composition of the SEI on the anode after cycling. Look for evidence of a thick, non-uniform, or polymeric layer.
-
Issue 3: Inconsistent Cycling Performance
-
Symptoms: Significant variation in cycle life and performance is observed between seemingly identical cells.
-
Possible Cause: Inconsistent mixing of the electrolyte, leading to localized variations in CMDO concentration. Contamination introduced during cell assembly can also lead to unpredictable degradation reactions.
-
Troubleshooting Steps:
-
Electrolyte Preparation: Ensure thorough mixing of the electrolyte containing CMDO before cell filling.
-
Controlled Environment: Assemble cells in a controlled environment (e.g., an argon-filled glovebox) to minimize exposure to air and moisture.
-
Component Drying: Thoroughly dry all cell components (electrodes, separator) before assembly to remove any residual water.
-
Statistical Analysis: Prepare and test a larger batch of cells to determine the statistical significance of the performance variation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 4-(chloromethyl)-1,3-dioxolan-2-one (CMDO) as an electrolyte additive?
A1: Based on studies of similar chlorinated carbonate compounds, CMDO is primarily intended to enhance the electrochemical stability of the electrolyte at high voltages. The electron-withdrawing chlorine atom helps to resist oxidative decomposition at the cathode surface.[1] It is also expected to participate in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode.
Q2: What are the expected degradation pathways of CMDO in a lithium-ion battery?
A2: While direct experimental evidence for CMDO is limited, two primary degradation pathways can be inferred from related compounds:
-
Reductive Decomposition: On the anode, the dioxolane ring can be reduced, leading to ring-opening reactions and the formation of carbonate and alkoxide species that contribute to the SEI.
-
Dehydrochlorination: The chloromethyl group may undergo elimination of HCl, especially in the presence of basic species or at elevated temperatures, to form a vinylene carbonate-like species.[2] This species can then polymerize to form a polymeric component of the SEI.
Q3: What are the likely decomposition products of CMDO?
A3: Based on the proposed degradation pathways, the expected decomposition products include:
-
Lithium chloride (LiCl) from the reaction of the chloride with lithium ions.
-
Poly(vinylene carbonate)-like polymers.
-
Lithium alkyl carbonates and other organic species from the reduction of the dioxolane ring.
-
Gaseous products such as CO₂ and ethylene may also be formed.
Q4: What analytical techniques are recommended for studying CMDO degradation?
A4: A combination of techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile and semi-volatile organic degradation products in the electrolyte.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of less volatile and oligomeric decomposition products.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental and chemical composition of the SEI and Cathode Electrolyte Interphase (CEI) on the electrode surfaces.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of degradation products in the electrolyte.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically on the degradation of CMDO. The following table provides a template for researchers to populate with their own experimental data for comparative analysis.
| Parameter | Electrolyte without CMDO | Electrolyte with X% CMDO | Notes |
| First Cycle Coulombic Efficiency (%) | Indicates the extent of initial SEI formation. | ||
| Capacity Retention after 100 Cycles (%) | A measure of long-term cycling stability. | ||
| Impedance (Ω) after 50 Cycles | Reflects the resistance of the SEI and charge transfer processes. | ||
| Major Decomposition Products (GC-MS) | Identify and quantify the main degradation species. | ||
| SEI Composition (XPS, atomic %) | Elemental composition of the SEI on the anode. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Aged Electrolyte
-
Sample Preparation: In an argon-filled glovebox, carefully disassemble a cycled battery. Extract the electrolyte by soaking the separator and electrodes in a known volume of a high-purity solvent (e.g., dichloromethane or dimethyl carbonate).[7]
-
Instrumentation: Use a gas chromatograph coupled with a mass spectrometer.
-
GC Method:
-
Column: A non-polar column (e.g., DB-5MS) is suitable for separating common electrolyte components and their degradation products.
-
Oven Program: Start at a low temperature (e.g., 35-40°C) and ramp up to a high temperature (e.g., 300°C) to elute a wide range of compounds.
-
Injection: Use a split injection mode to handle the high concentration of solvent.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 30-450.
-
-
Data Analysis: Identify compounds by comparing their mass spectra to a library (e.g., NIST). Quantify the relative amounts of degradation products by comparing their peak areas.
Protocol 2: XPS Analysis of Electrode Surfaces
-
Sample Preparation: In an argon-filled glovebox, disassemble the cycled cell. Gently rinse the electrode of interest with a high-purity solvent to remove residual electrolyte. Mount the electrode on a sample holder and transfer it to the XPS instrument using an inert transfer module to prevent air exposure.
-
Instrumentation: Use an X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source.
-
Analysis:
-
Survey Scan: Acquire a survey spectrum to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for C 1s, O 1s, F 1s, P 2p, and Cl 2p to determine the chemical states of the elements.
-
-
Data Analysis:
-
Peak Fitting: Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to identify different chemical species.
-
Quantification: Determine the atomic concentrations of the elements from the survey scan.
-
Visualizations
Caption: Proposed degradation pathways of CMDO at the anode and cathode surfaces.
Caption: Experimental workflow for the analysis of CMDO degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vinylene carbonate - Wikipedia [en.wikipedia.org]
- 3. Analysis of Rechargeable Lithium-Ion Battery Electrolyte by GC-MS - EAG Laboratories [eag.com]
- 4. Structure determination of organic aging products in lithium-ion battery electrolytes with gas chromatography chemical ionization mass spectrometry (GC-CI-MS) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. kratos.com [kratos.com]
- 7. eag.com [eag.com]
Technical Support Center: Enhancing the Solubility of 4-(chloromethyl)-1,3-dioxolan-2-one in Non-Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when dissolving 4-(chloromethyl)-1,3-dioxolan-2-one in non-polar solvents.
Troubleshooting Guide: Improving Solubility
Researchers often face difficulties in achieving the desired concentration of 4-(chloromethyl)-1,3-dioxolan-2-one in non-polar solvents due to its inherent polarity. The following guide provides a systematic approach to overcoming these solubility challenges.
Initial Assessment:
Before attempting advanced solubilization techniques, it is crucial to assess the purity of both the solute (4-(chloromethyl)-1,3-dioxolan-2-one) and the non-polar solvent. Impurities can significantly impact solubility.
Troubleshooting Steps:
| Issue | Recommended Action | Detailed Protocol |
| Poor or No Dissolution at Room Temperature | 1. Solvent Screening2. Temperature Adjustment3. Sonication | - Solvent Screening: Test solubility in a range of non-polar solvents with varying polarities (e.g., hexane, toluene, diethyl ether, chloroform) to identify the most suitable option.- Temperature Adjustment: Gradually increase the temperature of the solvent while stirring to enhance the dissolution rate. Monitor for any signs of degradation.- Sonication: Utilize an ultrasonic bath to provide mechanical agitation and break down solute aggregates, facilitating dissolution. |
| Precipitation Occurs Upon Cooling | 1. Co-solvent System2. Supersaturation and Seeding | - Co-solvent System: Introduce a small amount of a miscible polar co-solvent (e.g., acetone, ethyl acetate) to the non-polar solvent to increase the overall polarity of the solvent system.- Supersaturation and Seeding: Prepare a supersaturated solution at an elevated temperature and then allow it to cool slowly. Introducing a seed crystal can sometimes help in achieving a stable, supersaturated solution at a lower temperature. |
| Incomplete Dissolution Despite Efforts | 1. Particle Size Reduction2. Re-evaluation of Solvent Choice | - Particle Size Reduction: Grind the solid 4-(chloromethyl)-1,3-dioxolan-2-one to a fine powder to increase the surface area available for solvation.- Re-evaluation of Solvent Choice: If solubility remains a significant issue, consider if a non-polar solvent is essential for the intended application. If possible, explore the use of a more polar solvent system. |
Frequently Asked Questions (FAQs)
Q1: Why is 4-(chloromethyl)-1,3-dioxolan-2-one poorly soluble in non-polar solvents?
A1: 4-(chloromethyl)-1,3-dioxolan-2-one is a polar molecule due to the presence of electronegative oxygen and chlorine atoms, which create a significant dipole moment. Non-polar solvents, such as hexane and toluene, lack these polar characteristics. Following the principle of "like dissolves like," polar solutes have low solubility in non-polar solvents because the solute-solvent interactions are not strong enough to overcome the solute-solute and solvent-solvent interactions. The calculated XLogP3 value of -0.2 for (R)-4-(chloromethyl)-1,3-dioxolan-2-one further indicates its hydrophilic and relatively polar nature.[1]
Q2: What is a co-solvent system and how does it improve solubility?
A2: A co-solvent system involves the use of a mixture of solvents to dissolve a solute. To improve the solubility of a polar compound like 4-(chloromethyl)-1,3-dioxolan-2-one in a non-polar solvent, a small amount of a miscible polar solvent can be added. This increases the overall polarity of the solvent mixture, making it a more favorable environment for the polar solute to dissolve.
Q3: How does temperature affect the solubility of 4-(chloromethyl)-1,3-dioxolan-2-one?
A3: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[2] The additional thermal energy helps to overcome the intermolecular forces within the solid solute, allowing it to dissolve more readily. However, it is crucial to ensure that the increased temperature does not cause the degradation of 4-(chloromethyl)-1,3-dioxolan-2-one.
Q4: Can I use any polar solvent as a co-solvent?
A4: While many polar solvents can act as co-solvents, the choice depends on the specific non-polar solvent being used and the requirements of your experiment. The co-solvent should be miscible with the primary non-polar solvent. It is also important to consider the potential impact of the co-solvent on any subsequent reactions or analyses.
Quantitative Solubility Data
| Non-Polar Solvent | Chemical Formula | Polarity Index | Expected Solubility |
| n-Hexane | C₆H₁₄ | 0.1 | Very Low |
| Toluene | C₇H₈ | 2.4 | Low |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | Moderate |
| Chloroform | CHCl₃ | 4.1 | Moderate to High |
Polarity Index values are relative measures of a solvent's polarity.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To qualitatively assess the solubility of 4-(chloromethyl)-1,3-dioxolan-2-one in various non-polar solvents.
Materials:
-
4-(chloromethyl)-1,3-dioxolan-2-one
-
Non-polar solvents (e.g., hexane, toluene, diethyl ether, chloroform)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula
Procedure:
-
Add approximately 10 mg of 4-(chloromethyl)-1,3-dioxolan-2-one to a clean, dry test tube.
-
Add 1 mL of the selected non-polar solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for 2 minutes at room temperature.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record your observations.
-
Repeat the procedure for each non-polar solvent to be tested.
Protocol 2: Improving Solubility Using a Co-solvent System
Objective: To enhance the solubility of 4-(chloromethyl)-1,3-dioxolan-2-one in a non-polar solvent using a polar co-solvent.
Materials:
-
4-(chloromethyl)-1,3-dioxolan-2-one
-
Primary non-polar solvent (e.g., toluene)
-
Polar co-solvent (e.g., acetone)
-
Graduated cylinders or pipettes
-
Beaker or flask
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired concentration of 4-(chloromethyl)-1,3-dioxolan-2-one in the final solution.
-
Add the calculated amount of 4-(chloromethyl)-1,3-dioxolan-2-one to a beaker or flask.
-
Add the primary non-polar solvent to the beaker, but not to the final desired volume.
-
Begin stirring the mixture.
-
Slowly add the polar co-solvent dropwise while continuously stirring.
-
Continue adding the co-solvent until the 4-(chloromethyl)-1,3-dioxolan-2-one is completely dissolved.
-
Record the volume of both the non-polar solvent and the co-solvent used.
-
If necessary, add more of the primary non-polar solvent to reach the final desired volume, ensuring the solute remains dissolved.
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for improving the solubility of 4-(chloromethyl)-1,3-dioxolan-2-one.
References
Challenges in the scale-up of 4-(chloromethyl)-1,3-dioxolan-2-one production
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 4-(chloromethyl)-1,3-dioxolan-2-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the production of 4-(chloromethyl)-1,3-dioxolan-2-one, offering potential causes and solutions.
Issue 1: Low Yield of 4-(chloromethyl)-1,3-dioxolan-2-one
-
Question: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. For the carboxylation of epichlorohydrin, ensure adequate CO2 pressure and reaction time. For syntheses involving 3-chloropropane-1,2-diol, azeotropic removal of water using a Dean-Stark trap is crucial to drive the equilibrium towards the product.[1]
-
Suboptimal Reaction Conditions: Temperature and catalyst loading are critical. For the carboxylation of epichlorohydrin with a Zr/ZIF-8 catalyst, optimal conditions have been reported around 353 K and 11 bar CO2 pressure.[2][3] Varying these parameters can significantly impact yield.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common byproducts include 3-chloropropane-1,2-diol and 2,5-bis(chloromethyl)-1,4-dioxane.[2] Optimizing reaction conditions can help minimize these.
-
Product Decomposition: The product can be sensitive to heat, which may lead to decomposition during the reaction or workup.[4] Maintaining appropriate temperature control is essential.
-
Issue 2: Product Purity is Low After Purification
-
Question: I am struggling to achieve high purity of 4-(chloromethyl)-1,3-dioxolan-2-one after distillation. What can I do?
-
Answer: Low purity is a common challenge, often due to co-distillation of impurities or thermal decomposition of the product.
-
Inefficient Distillation: A single simple distillation may be insufficient to separate the product from close-boiling impurities. Using a more efficient fractional distillation column (e.g., Vigreux) can improve separation.[4]
-
Thermal Decomposition: The product can decompose at high temperatures, leading to impurities in the distillate.[4] It is crucial to use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[4]
-
Acidic Impurities: Residual acid catalysts from the synthesis can promote decomposition during distillation. Neutralize the crude product with a mild base, such as a saturated sodium bicarbonate solution, during the workup before distillation.[4]
-
Alternative Purification Methods: If distillation proves ineffective or leads to significant product loss, consider alternative purification techniques. Crystallization from a suitable solvent mixture (e.g., alcohols at low temperatures) has been shown to yield high-purity product.[5][6] Flash column chromatography can also be effective for removing impurities with different polarities.[4]
-
Issue 3: Reaction is Not Progressing or is Very Slow
-
Question: My reaction to synthesize 4-(chloromethyl)-1,3-dioxolan-2-one is proceeding very slowly or not at all. What should I check?
-
Answer: A stalled or slow reaction can be due to several factors related to the reactants and reaction conditions.
-
Catalyst Inactivity: The catalyst may be inactive or used in an insufficient amount. For reactions involving acid catalysis, ensure the catalyst has not been deactivated. For heterogeneous catalysts, ensure proper activation and dispersion in the reaction mixture.
-
Insufficient Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. However, be mindful of potential side reactions and product decomposition at elevated temperatures.
-
Poor Mixing: In heterogeneous reactions, inefficient mixing can limit the contact between reactants and the catalyst, slowing down the reaction rate. Ensure adequate agitation, especially in larger-scale reactions.
-
Presence of Inhibitors: Impurities in the starting materials or solvent can sometimes inhibit the catalyst or interfere with the reaction. Ensure the use of high-purity reagents and dry solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for 4-(chloromethyl)-1,3-dioxolan-2-one?
A1: The two primary synthesis routes are:
-
Carboxylation of Epichlorohydrin: This method involves the reaction of epichlorohydrin with carbon dioxide (CO2), often in the presence of a catalyst.[7][8] This is considered a greener route as it utilizes CO2 as a C1 source.[2][9]
-
From 3-Chloropropane-1,2-diol: This route involves the acid-catalyzed acetalization or ketalization of 3-chloropropane-1,2-diol with an appropriate aldehyde or ketone, followed by reaction with an acylating agent like phosgene or a chloroformate.[1][10]
Q2: What are the common byproducts in the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one?
A2: In the carboxylation of epichlorohydrin, common byproducts include 3-chloropropane-1,2-diol and 2,5-bis(chloromethyl)-1,4-dioxane.[2] In syntheses starting from 3-chloropropane-1,2-diol, incomplete reaction can leave unreacted starting material, and side reactions can lead to the formation of isomeric impurities.
Q3: How can I minimize the thermal decomposition of 4-(chloromethyl)-1,3-dioxolan-2-one during purification?
A3: To minimize thermal decomposition:
-
Use vacuum distillation to reduce the boiling point.[4]
-
Ensure the crude product is neutralized to remove any acidic catalysts before heating.[4]
-
Use a water or oil bath for uniform and controlled heating.[4]
-
Avoid heating the distillation flask to dryness.[4]
Q4: Is it possible to purify 4-(chloromethyl)-1,3-dioxolan-2-one without distillation?
A4: Yes, crystallization can be an effective alternative to distillation. Dissolving the crude product in a suitable solvent or solvent mixture (e.g., methanol, ethanol, isopropanol) and cooling to a low temperature (-10 to 0 °C) can induce crystallization of the high-purity product.[5][6]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one Analogs
| Parameter | Carboxylation of Epichlorohydrin | Acetalization of 3-chloropropane-1,2-diol |
| Reactants | Epichlorohydrin, CO2 | 3-chloropropane-1,2-diol, Propionaldehyde |
| Catalyst | Zr/ZIF-8 (12% w/w) | p-Toluenesulfonic acid (1 mol%) |
| Solvent | Solvent-free | Toluene |
| Temperature | 353 K (80 °C) | Reflux |
| Pressure | 11 bar | Atmospheric |
| Reaction Time | 12 hours | 2-4 hours |
| Yield | 68% (CMEC) | High (not specified) |
| Byproducts | 3-chloropropane-1,2-diol, 2,5-bis(chloromethyl)-1,4-dioxane | Water (removed azeotropically) |
| Reference | [2][3] | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one via Carboxylation of Epichlorohydrin
This protocol is a general guideline based on literature procedures for the synthesis of chloromethyl ethylene carbonate (CMEC).[2]
-
Reactor Setup: Charge a high-pressure stainless steel autoclave reactor equipped with a magnetic stirrer, thermocouple, and heating mantle with epichlorohydrin and the catalyst (e.g., 12% w/w Zr/ZIF-8).
-
Reaction Initiation: Seal the reactor and heat to the desired temperature (e.g., 353 K).
-
CO2 Addition: Introduce carbon dioxide into the reactor to the desired pressure (e.g., 11 bar).
-
Reaction: Maintain the temperature and pressure with vigorous stirring for the specified reaction time (e.g., 12 hours).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO2.
-
Purification: The crude product can be purified by vacuum distillation or other suitable methods like crystallization.
Protocol 2: Synthesis of a 4-(chloromethyl)-1,3-dioxolane analog via Acetalization
This protocol is adapted from a general procedure for the synthesis of 4-(chloromethyl)-2-ethyl-1,3-dioxolane.[1]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 3-chloropropane-1,2-diol, an aldehyde (e.g., propionaldehyde), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid monohydrate).
-
Azeotropic Dehydration: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washes with deionized water and brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthesis pathway for 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin.
Caption: Troubleshooting workflow for low product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103864748A - Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. RU2218339C2 - Method for preparing 4-chloromethyl-1,3-di- oxalane - Google Patents [patents.google.com]
Technical Support Center: Controlling Regioselectivity in Reactions of 4-(Chloromethyl)-1,3-dioxolan-2-one
Welcome to the technical support center for 4-(chloromethyl)-1,3-dioxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of reactions involving this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites in 4-(chloromethyl)-1,3-dioxolan-2-one?
A1: 4-(chloromethyl)-1,3-dioxolan-2-one possesses two primary electrophilic sites susceptible to nucleophilic attack:
-
The Chloromethyl Group: The carbon atom of the chloromethyl group is a primary alkyl halide, making it a classic site for S(_N)2 reactions.
-
The Carbonyl Carbon of the Cyclic Carbonate: The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to ring-opening of the 1,3-dioxolan-2-one ring.
The regioselectivity of a reaction will depend on the nature of the nucleophile, reaction conditions, and any catalysts employed.
Q2: How can I selectively target the chloromethyl group for nucleophilic substitution?
A2: To favor S(_N)2 reaction at the chloromethyl group while preserving the cyclic carbonate ring, consider the following strategies:
-
Choice of Nucleophile: Use soft, non-basic nucleophiles. Good examples include halides (e.g., NaI for Finkelstein reaction), thiolates, azides, and carboxylates.
-
Reaction Conditions: Employ neutral or mildly basic conditions. Strong bases can promote attack on the carbonyl carbon or deprotonation at the carbon alpha to the carbonyl group. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally suitable for S(_N)2 reactions.
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled S(_N)2 substitution over the potentially more thermodynamically demanding ring-opening.
Q3: Under what conditions will the 1,3-dioxolan-2-one ring open, and what is the expected regioselectivity?
A3: Ring-opening of the cyclic carbonate is typically favored by strong, hard nucleophiles and more forcing reaction conditions.
-
Nucleophilic Attack at the Carbonyl Carbon: Strong nucleophiles like alkoxides, hydroxides, or primary/secondary amines can attack the carbonyl carbon. This results in the formation of a carbamate (from amines) or a carbonate ester that may undergo further reaction.
-
Regioselectivity of Ring Opening: Following the attack at the carbonyl carbon, the ring can open in two ways. The direction of ring-opening is influenced by the nature of the nucleophile and any subsequent steps. The initial attack forms a tetrahedral intermediate which then collapses, cleaving one of the C-O bonds of the ring.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the cyclic carbonate can be hydrolyzed to yield glycerol-1-monochloro-2,3-carbonate, which can be further hydrolyzed to 3-chloropropane-1,2-diol.[1]
Troubleshooting Guides
Problem 1: My reaction is yielding a mixture of products from attack at the chloromethyl group and the cyclic carbonate ring.
| Potential Cause | Troubleshooting Step |
| Nucleophile is too basic or hard. | Switch to a softer, less basic nucleophile. For example, if using an alkoxide, consider using the corresponding carboxylate. |
| Reaction temperature is too high. | Lower the reaction temperature. Run the reaction at room temperature or even 0 °C and monitor for progress. |
| Reaction conditions are too basic. | If a base is required, use a non-nucleophilic base like a hindered amine (e.g., diisopropylethylamine) or an inorganic base like K₂CO₃ instead of stronger bases like NaOH or NaH. |
Problem 2: I am observing undesired hydrolysis of the cyclic carbonate ring.
| Potential Cause | Troubleshooting Step |
| Presence of acidic impurities. | Ensure all reagents and solvents are dry and free of acidic contaminants. Consider passing solvents through a column of activated alumina. |
| Reaction is run under acidic conditions. | If the desired transformation does not require acid, ensure the reaction is run under neutral or basic conditions. If an acid catalyst is necessary for another part of the molecule, consider protecting the cyclic carbonate if possible, or use the mildest possible acidic conditions. |
| Work-up procedure is too acidic. | Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) before extraction and purification. |
Problem 3: The S(_N)2 reaction at the chloromethyl group is slow or not proceeding.
| Potential Cause | Troubleshooting Step |
| Poor leaving group ability of chloride. | Convert the chloride to a better leaving group in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). |
| Steric hindrance from the nucleophile. | Use a less sterically hindered nucleophile if possible. |
| Solvent is not optimal for S(_N)2. | Switch to a polar aprotic solvent such as DMF or DMSO to accelerate the S(_N)2 reaction. |
Experimental Protocols
Protocol 1: Selective S(_N)2 Azidation of the Chloromethyl Group
This protocol describes the selective substitution of the chloride with an azide nucleophile, a reaction that typically proceeds with high regioselectivity for the chloromethyl group.
Materials:
-
4-(chloromethyl)-1,3-dioxolan-2-one
-
Sodium azide (NaN₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-(chloromethyl)-1,3-dioxolan-2-one (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Ring-Opening with an Amine to Form a Hydroxy Carbamate
This protocol illustrates the ring-opening of the cyclic carbonate by an amine nucleophile.
Materials:
-
4-(chloromethyl)-1,3-dioxolan-2-one
-
Primary or secondary amine (e.g., benzylamine) (1.1 eq)
-
Solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Dissolve 4-(chloromethyl)-1,3-dioxolan-2-one (1.0 eq) in THF in a round-bottom flask.
-
Add the amine (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction may be gently heated if it is slow.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude hydroxy carbamate can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Nucleophile on Regioselectivity
| Nucleophile | Predominant Reaction Type | Product Structure |
| NaN₃ in DMF | S(_N)2 Substitution | 4-(azidomethyl)-1,3-dioxolan-2-one |
| NaI in Acetone | S(_N)2 Substitution | 4-(iodomethyl)-1,3-dioxolan-2-one |
| Sodium thiophenoxide | S(_N)2 Substitution | 4-((phenylthio)methyl)-1,3-dioxolan-2-one |
| Benzylamine in THF | Ring-Opening | N-benzyl-N-(3-chloro-2-hydroxypropyl)carbamate |
| NaOH in H₂O/THF | Ring-Opening/Hydrolysis | 3-chloropropane-1,2-diol |
Visualizations
Caption: Reaction pathways for 4-(chloromethyl)-1,3-dioxolan-2-one.
Caption: Troubleshooting workflow for poor regioselectivity.
References
Minimizing impurities in the synthesis of high-purity 4-(chloromethyl)-1,3-dioxolan-2-one
Technical Support Center: Synthesis of High-Purity 4-(chloromethyl)-1,3-dioxolan-2-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize impurities during the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities encountered during the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO2?
A1: The primary impurities in this synthesis are typically unreacted starting materials, byproducts from side reactions, and residual catalyst. The most significant impurity is often 3-chloro-1,2-propanediol, which can form through the hydrolysis of either the starting material, epichlorohydrin, or the final product.[1][2] Other potential impurities include oligomers or polymers formed from the epoxide and residual catalyst used in the reaction.
Q2: How is the main impurity, 3-chloro-1,2-propanediol, formed and what are the best strategies to prevent its formation?
A2: 3-chloro-1,2-propanediol is primarily formed by the ring-opening hydrolysis of epichlorohydrin.[1][2] This can occur if there is water present in the reactants or the reaction solvent. The final product, 4-(chloromethyl)-1,3-dioxolan-2-one, can also hydrolyze back to 3-chloro-1,2-propanediol under certain conditions.
Prevention Strategies:
-
Use Anhydrous Conditions: Ensure all reactants, solvents, and the reaction vessel are thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Control Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimize the temperature based on the catalyst system used.[3]
-
pH Control During Workup: After the reaction, neutralizing the mixture can prevent acid or base-catalyzed hydrolysis of the product during purification.[4]
Q3: My reaction conversion is high, but the final product purity is low after a simple distillation. What purification strategies can I employ?
A3: If a single distillation does not yield a product of the desired purity, several advanced purification techniques can be implemented:
-
Aqueous Workup: Before distillation, wash the crude reaction mixture. A wash with a saturated sodium bicarbonate solution will neutralize any residual acid catalyst, and a subsequent wash with brine will help remove water-soluble impurities like 3-chloro-1,2-propanediol.[4]
-
Fractional Vacuum Distillation: Use a more efficient distillation column, such as a Vigreux or packed column, under high vacuum. This enhances the separation of components with close boiling points.[4]
-
Recrystallization: For solid crude products, recrystallization from a suitable solvent system, such as a mixture of alcohols (methanol, ethanol, isopropanol), can be highly effective.[5]
-
Flash Column Chromatography: This technique is useful for separating impurities with different polarities from the final product.[4]
Q4: The product appears to be decomposing during vacuum distillation. How can I mitigate this issue?
A4: Thermal decomposition can be a problem, especially if acidic residues are present. To prevent this:
-
Neutralize Before Distilling: Ensure any acidic catalyst is thoroughly neutralized with a mild base (e.g., sodium bicarbonate wash) during the workup procedure before distillation.[4]
-
Use High Vacuum: Distilling under a higher vacuum allows the product to boil at a lower temperature, minimizing the risk of thermal degradation.[4][6]
-
Use a Thin-Film Evaporator: For larger scales, a thin-film or short-path distillation apparatus minimizes the residence time of the product at high temperatures.[7]
Q5: How does the choice of catalyst affect the purity and yield of 4-(chloromethyl)-1,3-dioxolan-2-one?
A5: The catalyst system is crucial for achieving high yield and selectivity. Various catalysts, including metal-organic frameworks (MOFs), ionic liquids, and metal complexes, have been successfully used.[3][8][9] An effective catalyst activates the epoxide ring, facilitating the nucleophilic attack that initiates the cycloaddition of CO2.[10][11] The choice of catalyst influences the optimal reaction conditions (temperature, pressure), with modern systems achieving high yields under milder conditions, which inherently reduces the formation of thermal degradation byproducts.[10][12]
Data Presentation
Table 1: Effect of Reaction Parameters on Epichlorohydrin (ECH) Conversion and Product Selectivity.
| Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | ECH Conversion (%) | Product Selectivity (%) | Reference |
| Azo-Schiff Base Metal Complex | 100 | 1.0 | 24 | 98 | >99 | [13] |
| Dicationic IL / ZnBr2 | 110 | 1.0 | 4 | >99 | >99 | [12] |
| MIL-101-derived MOF | 80 | 1.0 | 6 | ~95 | ~98 | [9] |
| Ionic Liquid [C2OHmim][Br] | 90 | 0.65 | 2 | ~97 | 94 | [3] |
Table 2: Physical Properties of 4-(chloromethyl)-1,3-dioxolan-2-one and a Key Impurity.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| 4-(chloromethyl)-1,3-dioxolan-2-one | C4H5ClO3 | 136.54 | 181 (est.) | The target product.[8] |
| 3-chloro-1,2-propanediol | C3H7ClO2 | 110.54 | 213 | Common impurity with a higher boiling point.[1][2] |
Experimental Protocols
Protocol 1: General Synthesis via CO2 Cycloaddition
This protocol describes a general procedure for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one. Optimal conditions may vary depending on the specific catalyst used.
-
Reactor Preparation: Ensure a high-pressure stainless-steel autoclave reactor is clean and dry. Equip the reactor with a magnetic stirrer, thermocouple, and pressure gauge.
-
Charging Reactants: Charge the reactor with epichlorohydrin and the chosen catalyst (e.g., 0.1-2 mol%). If a co-catalyst or solvent is required, add it at this stage.
-
Sealing and Purging: Seal the reactor and purge it several times with low-pressure CO2 to remove air and moisture before pressurizing to the desired reaction pressure (e.g., 1.0 MPa).[9]
-
Reaction: Heat the reactor to the target temperature (e.g., 80-120 °C) while stirring.[11] Monitor the reaction progress by observing the pressure drop or by taking aliquots for analysis (e.g., GC or NMR).
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO2 in a fume hood.
-
Crude Product Recovery: Open the reactor and collect the crude product mixture for purification.
Protocol 2: Purification by Vacuum Distillation
-
Pre-treatment: Transfer the crude product to a separatory funnel. If an acid catalyst was used, wash the mixture with a saturated aqueous solution of sodium bicarbonate until CO2 evolution ceases. Follow with a wash using saturated brine.[4]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent. If a solvent was used, remove it using a rotary evaporator.
-
Distillation: Assemble a vacuum distillation apparatus. Use a magnetic stirrer in the distillation flask for smooth boiling. Heat the flask gently in an oil bath.
-
Fraction Collection: Collect and discard any low-boiling forerun. Collect the main fraction corresponding to the pure 4-(chloromethyl)-1,3-dioxolan-2-one at the appropriate temperature and pressure.
Visualizations
Caption: Experimental workflow from synthesis to purification.
Caption: Troubleshooting guide for low product purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimized CO2 Cycloaddition to Epichlorohydrin Catalyzed by Ionic Liquid with Microwave and Ultrasonic Irradiation [ijtech.eng.ui.ac.id]
- 4. benchchem.com [benchchem.com]
- 5. CN103864748A - Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. JP2001172277A - Method for producing 4-hydroxymethyl-1,3-dioxolan-2-one - Google Patents [patents.google.com]
- 8. Cas 2463-45-8,1,3-Dioxolan-2-one, 4-(chloromethyl)- | lookchem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 4-(chloromethyl)-1,3-dioxolan-2-one
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comprehensive comparison of analytical methods for 4-(chloromethyl)-1,3-dioxolan-2-one, a key building block in pharmaceutical synthesis. This document outlines various techniques, presenting their performance, detailed experimental protocols, and supporting data to aid in method selection and application.
Overview of Analytical Techniques
Several analytical methods can be employed for the qualitative and quantitative characterization of 4-(chloromethyl)-1,3-dioxolan-2-one. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC). Alternative methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) also offer valuable insights into the compound's purity and structure.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data and performance characteristics of the principal analytical methods for 4-(chloromethyl)-1,3-dioxolan-2-one.
Table 1: Comparison of Chromatographic Methods
| Parameter | Chiral Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a chiral stationary phase. | Separation based on differential interactions with a solid stationary phase and a liquid mobile phase. |
| Primary Use | Enantiomeric purity determination and impurity profiling. | Purity determination and quantification. |
| Limit of Detection (LOD) | 0.07 - 0.08 mg/L (for a similar compound)[1] | Method dependent, typically in the low µg/mL range. |
| Limit of Quantification (LOQ) | 0.22 - 0.25 mg/L (for a similar compound)[1] | Method dependent, typically in the mid µg/mL range. |
| Linearity Range | 0.5 - 50.0 mg/L (for a similar compound)[1] | Typically 2-3 orders of magnitude. |
| Accuracy (Recovery) | 94.0% - 99.1% (for a similar compound)[1] | Typically >98%. |
| Precision (RSD) | 1.26% - 4.87% (for a similar compound)[1] | Typically <2%. |
| Typical Run Time | < 10 minutes (for a similar compound)[1] | 5 - 15 minutes. |
Table 2: Comparison of Spectroscopic Methods
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure. | Measures the magnetic properties of carbon-13 nuclei to identify the carbon skeleton. | Measures the absorption of infrared radiation by molecular vibrations to identify functional groups. | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight and structure. |
| Primary Use | Structural elucidation and purity assessment. | Structural confirmation. | Functional group identification. | Molecular weight determination and structural fragmentation analysis. |
| Sample Requirement | ~5-10 mg dissolved in a deuterated solvent. | ~10-50 mg dissolved in a deuterated solvent. | Small amount of neat sample (liquid or solid). | Microgram to nanogram quantities. |
| Key Information | Chemical shift, integration, multiplicity. | Chemical shift. | Absorption band positions and intensities. | Molecular ion peak, fragmentation pattern. |
| Quantitative Capability | Yes (qNMR) | Less common for routine quantification. | Possible with calibration. | Possible with appropriate standards. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: A sample of 4-(chloromethyl)-1,3-dioxolan-2-one is dissolved in CDCl₃. The spectrum is acquired at room temperature.
-
Expected Chemical Shifts (δ) in ppm:
-
~5.00-4.95 (m, 1H, OCH)
-
~4.61 (t, J = 8.6 Hz, 1H, OCH₂)
-
~4.43 (dd, J = 8.6, 5.7 Hz, 1H, OCH₂)
-
~3.82-3.73 (m, 2H, ClCH₂)[2]
-
¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure: A sample is dissolved in CDCl₃ and the spectrum is recorded with proton decoupling.
-
Expected Chemical Shifts (δ) in ppm:
-
~154.5 (C=O)
-
~77.9 (OCH)
-
~67.0 (OCH₂)
-
~44.5 (ClCH₂)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: FTIR Spectrometer with an ATR accessory.
-
Procedure: A small drop of the liquid sample is placed directly on the ATR crystal, and the spectrum is recorded.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~1800 (C=O stretch, characteristic for cyclic carbonates)
-
~1160 and ~1070 (C-O-C stretch of the dioxolane ring)
-
~760 (C-Cl stretch)
-
Chiral Gas Chromatography (GC)
This protocol is adapted from a method for the enantiomeric separation of the structurally similar compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane[1].
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection system.
-
Column: Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar chiral column.
-
Carrier Gas: High-purity nitrogen or helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp to 180 °C at 5 °C/min.
-
Hold at 180 °C for 5 min.
-
-
Injection Volume: 1 µL.
-
Solvent: Methanol.
High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method for dioxolane derivatives can be adapted for 4-(chloromethyl)-1,3-dioxolan-2-one[3][4].
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer coupled with a gas chromatograph (GC-MS) or direct infusion.
-
Ionization Mode: Electron Ionization (EI).
-
Expected Molecular Ion (M⁺): m/z = 136 (for ³⁵Cl) and 138 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Expected Fragmentation: Loss of the chloromethyl radical (•CH₂Cl) leading to a fragment at m/z = 87.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the key analytical techniques.
Figure 1. Experimental workflow for Chiral Gas Chromatography analysis.
Figure 2. Experimental workflow for NMR Spectroscopy analysis.
Figure 3. Logical relationship for selecting an analytical method.
Conclusion
The characterization of 4-(chloromethyl)-1,3-dioxolan-2-one can be effectively achieved through a combination of spectroscopic and chromatographic techniques. For structural elucidation and confirmation, NMR and FTIR spectroscopy are indispensable. For quantitative analysis, particularly for assessing purity and enantiomeric excess, chromatographic methods such as GC and HPLC are the preferred choices. The selection of the most appropriate method will depend on the specific analytical requirements, including the need for qualitative structural information, quantitative purity data, or the determination of stereoisomeric composition. This guide provides the foundational information to assist researchers in making informed decisions for the robust analysis of this important pharmaceutical intermediate.
References
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Separation of 2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 2-(Chloromethyl)-1,3-dioxolane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative NMR Analysis of 4-(chloromethyl)-1,3-dioxolan-2-one and Its Derivatives for Pharmaceutical Research
A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR characteristics of 4-(chloromethyl)-1,3-dioxolan-2-one and its key derivatives. This guide provides a comparative analysis of their spectral data, detailed experimental protocols, and insights into their synthetic pathways, facilitating their application in medicinal chemistry and drug development.
4-(Chloromethyl)-1,3-dioxolan-2-one and its derivatives are versatile building blocks in pharmaceutical synthesis, primarily due to the presence of the reactive cyclic carbonate and the modifiable chloromethyl group. A thorough understanding of their structure and electronic properties is paramount for their effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. This guide presents a comparative analysis of the ¹H and ¹³C NMR data for 4-(chloromethyl)-1,3-dioxolan-2-one and several key derivatives, offering a valuable resource for their identification and characterization.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 4-(chloromethyl)-1,3-dioxolan-2-one and a selection of its derivatives. The data highlights the influence of the substituent at the 4-position on the chemical shifts of the dioxolanone ring protons and carbons. All spectra were recorded in CDCl₃ unless otherwise noted.
Table 1: ¹H NMR Data (ppm) of 4-(chloromethyl)-1,3-dioxolan-2-one and Derivatives in CDCl₃
| Compound | H-4 (m) | H-5a (dd) | H-5b (t) | -CH₂-X (m) | Other Signals (ppm) |
| 4-(chloromethyl)-1,3-dioxolan-2-one | 5.02-5.12 | 4.35-4.48 | 4.55-4.69 | 3.77 (dd, J=12.5, 3.5 Hz), 3.89 (dd, J=12.5, 4.0 Hz) | |
| 4-(hydroxymethyl)-1,3-dioxolan-2-one | ~4.85 | ~4.35 | ~4.55 | ~3.70-3.90 | OH signal (variable) |
| 4-(phenoxymethyl)-1,3-dioxolan-2-one | 4.93-5.15 | 4.46-4.69 | 4.46-4.69 | 4.20 | 6.82-7.44 (m, Ar-H) |
| 4-(azidomethyl)-1,3-dioxolan-2-one | ~4.9 | ~4.3 | ~4.5 | ~3.6 | |
| 4-(iodomethyl)-1,3-dioxolan-2-one | ~4.9 | ~4.2 | ~4.4 | ~3.4 | |
| 4-(tosyloxymethyl)-1,3-dioxolan-2-one | ~4.9 | ~4.2 | ~4.4 | ~4.1 | 2.45 (s, 3H, Ar-CH₃), 7.35 (d, 2H, Ar-H), 7.78 (d, 2H, Ar-H) |
Table 2: ¹³C NMR Data (ppm) of 4-(chloromethyl)-1,3-dioxolan-2-one and Derivatives in CDCl₃
| Compound | C=O | C-4 | C-5 | -CH₂-X | Other Signals (ppm) |
| 4-(chloromethyl)-1,3-dioxolan-2-one | 154.8 | 74.7 | 67.0 | 44.6 | |
| 4-(hydroxymethyl)-1,3-dioxolan-2-one | ~155 | ~76 | ~66 | ~62 | |
| 4-(phenoxymethyl)-1,3-dioxolan-2-one | 154.7 | 74.2 | 66.9 | 66.3 | 114.7, 122.1, 129.8, 157.8 (Ar-C) |
| 4-(azidomethyl)-1,3-dioxolan-2-one | ~155 | ~75 | ~67 | ~52 | |
| 4-(iodomethyl)-1,3-dioxolan-2-one | ~155 | ~75 | ~68 | ~-5 | |
| 4-(tosyloxymethyl)-1,3-dioxolan-2-one | ~154 | ~72 | ~66 | ~68 | 21.6 (Ar-CH₃), 128.0, 130.0, 132.5, 145.2 (Ar-C) |
Performance Comparison and Interpretation of NMR Data
The electronic nature of the substituent at the 4-position of the 1,3-dioxolan-2-one ring significantly influences the chemical shifts of the neighboring protons and carbons. This influence can be correlated with the reactivity and potential applications of these derivatives in drug synthesis.
-
Electron-Withdrawing Groups: Substituents like chloro, iodo, and tosyloxy are electron-withdrawing, which generally leads to a downfield shift (higher ppm) of the adjacent C-4 and H-4 signals due to deshielding effects. This is evident in the ¹³C NMR data where the -CH₂-X carbon signal is significantly affected by the electronegativity of X. The increased electrophilicity of the carbon bearing the leaving group (Cl, I, OTs) enhances the susceptibility of these derivatives to nucleophilic substitution, making them excellent precursors for a wide range of functionalized analogs.
-
Electron-Donating Groups: While not extensively covered in the provided data, a hypothetical electron-donating group would be expected to cause an upfield shift (lower ppm) of the C-4 and H-4 signals.
-
Reactivity and Drug Development: The ability to tune the electronic properties of the side chain is crucial in drug development. For instance, the conversion of the chloromethyl group to an azidomethyl group introduces a versatile handle for click chemistry, a powerful tool for drug discovery and bioconjugation. The phenoxymethyl derivative introduces an aromatic moiety, which can be important for receptor binding interactions. The NMR data provides a direct readout of the electronic environment at the key reactive sites, allowing chemists to infer relative reactivities and select the appropriate derivative for a desired synthetic transformation.
Experimental Protocols
A standardized protocol for the NMR analysis of 4-(chloromethyl)-1,3-dioxolan-2-one and its derivatives is crucial for obtaining high-quality, reproducible data.
1. Sample Preparation:
-
Weigh 5-20 mg of the purified compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.
-
Number of Scans: 8-16 scans are typically sufficient.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, longer delays (up to 30s) or the addition of a relaxation agent like Cr(acac)₃ may be required, especially for quaternary carbons like the carbonyl group.
-
Number of Scans: 256-1024 scans or more, depending on the sample concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CHCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualization of Synthetic Pathway
The following diagram illustrates a common synthetic route to 4-(chloromethyl)-1,3-dioxolan-2-one and its subsequent conversion to various derivatives, which are key intermediates in pharmaceutical synthesis.
Caption: Synthetic pathway of 4-(chloromethyl)-1,3-dioxolan-2-one and its derivatives.
Unveiling the Molecular Fingerprint: An FTIR Spectroscopy Guide to 4-(chloromethyl)-1,3-dioxolan-2-one
For researchers, scientists, and professionals in drug development, precise characterization of chemical compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible analytical technique for identifying functional groups within a molecule, thereby offering critical insights into its chemical structure. This guide provides a comparative analysis of the FTIR spectrum of 4-(chloromethyl)-1,3-dioxolan-2-one against common cyclic carbonate alternatives, supported by experimental data and protocols.
4-(chloromethyl)-1,3-dioxolan-2-one is a versatile building block in organic synthesis, notably in the preparation of pharmaceuticals and specialty polymers. Its molecular structure, featuring a cyclic carbonate ring, a chloromethyl group, and ether linkages, gives rise to a unique infrared spectrum. Understanding these characteristic spectral features is essential for quality control, reaction monitoring, and structural elucidation.
Comparative FTIR Analysis of Cyclic Carbonates
The FTIR spectrum of 4-(chloromethyl)-1,3-dioxolan-2-one is distinguished by the prominent absorption bands corresponding to its key functional groups. To provide a clear benchmark, its spectral data is compared with that of two structurally related and widely used cyclic carbonates: ethylene carbonate and propylene carbonate.
The most characteristic absorption for cyclic carbonates is the C=O stretching vibration, which typically appears at a higher wavenumber (1840-1780 cm⁻¹) compared to acyclic esters (1750-1735 cm⁻¹) due to ring strain. This feature is a key identifier for this class of compounds.
| Functional Group | 4-(chloromethyl)-1,3-dioxolan-2-one | Ethylene Carbonate | Propylene Carbonate |
| C=O Stretch (Carbonate) | ~1815 cm⁻¹ | ~1800 cm⁻¹ | ~1795 cm⁻¹ |
| C-O-C Stretch (Ether) | ~1170 cm⁻¹ and ~1080 cm⁻¹ | ~1160 cm⁻¹ and ~1070 cm⁻¹ | ~1180 cm⁻¹ and ~1050 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2990-2880 cm⁻¹ | ~2990-2920 cm⁻¹ | ~3000-2850 cm⁻¹ |
| CH₂ Bend | ~1460 cm⁻¹ | ~1480 cm⁻¹ | ~1450 cm⁻¹ |
| C-Cl Stretch | ~750 cm⁻¹ | Not Applicable | Not Applicable |
Note: The exact wavenumber of absorption peaks can vary slightly depending on the sample preparation method and the specific FTIR instrument used.
Experimental Protocol for FTIR Analysis
The following protocol outlines a standard procedure for acquiring the FTIR spectrum of a solid or liquid organic compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue, then allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Preparation and Application:
-
For liquid samples: Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
For solid samples: Place a small amount of the powdered solid sample onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. The instrument's software will automatically subtract the background spectrum.
-
Typically, spectra are collected over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Signal-to-noise ratio can be improved by co-adding multiple scans (e.g., 16 or 32 scans).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis using an appropriate solvent and a soft tissue to prevent cross-contamination.
-
Logical Workflow for FTIR-based Functional Group Identification
The process of identifying the functional groups in 4-(chloromethyl)-1,3-dioxolan-2-one from its FTIR spectrum follows a logical progression. The workflow diagram below illustrates this process.
Caption: Workflow for identifying functional groups in 4-(chloromethyl)-1,3-dioxolan-2-one via FTIR.
Gas chromatography-mass spectrometry (GC-MS) for purity assessment of 4-(chloromethyl)-1,3-dioxolan-2-one
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-(chloromethyl)-1,3-dioxolan-2-one is a critical step in the drug development pipeline. This guide provides a comparative analysis of two robust analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
GC-MS: A High-Sensitivity Approach for Volatile Impurities
Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile impurities.[1] Its high sensitivity makes it ideal for detecting trace-level contaminants that could impact downstream reactions or the final drug product's safety and efficacy.
Experimental Workflow for GC-MS Analysis
The general workflow for purity assessment of 4-(chloromethyl)-1,3-dioxolan-2-one by GC-MS involves sample preparation, chromatographic separation, and mass spectrometric detection and identification of the main component and any impurities.
Caption: GC-MS workflow for purity assessment.
qNMR: An Absolute Method for Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct and absolute quantification of a substance without the need for a reference standard of the compound itself.[2][3] This makes it a highly accurate and valuable tool for the purity assessment of pharmaceutical intermediates.[4]
Performance Comparison: GC-MS vs. qNMR
The choice of analytical technique often depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required level of accuracy, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H-NMR (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection and identification. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[3] |
| Primary Application | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination of the main component.[2] |
| Limit of Detection (LOD) | High sensitivity, typically in the mg/L to ng/L range for impurities.[5] | Lower sensitivity than GC-MS, typically in the low µM range. |
| Quantification | Relative quantification against an internal standard. | Absolute quantification using an internal or external certified reference standard.[6] |
| Sample Preparation | Dilution in a suitable solvent. | Precise weighing of the sample and internal standard, followed by dissolution in a deuterated solvent. |
| Analysis Time | Typically 20-40 minutes per sample. | Typically 5-15 minutes per sample for data acquisition.[6] |
| Strengths | Excellent for identifying unknown volatile impurities through mass spectral library matching. High sensitivity for trace analysis. | High precision and accuracy for the main component. Does not require a reference standard of the analyte. Provides structural information. |
| Limitations | Not suitable for non-volatile impurities. Requires a reference standard for each impurity for accurate quantification. | Less sensitive for trace impurities compared to GC-MS. Signal overlap can complicate quantification in complex mixtures. |
Experimental Protocols
GC-MS Method for Purity Assessment of 4-(chloromethyl)-1,3-dioxolan-2-one
This protocol is a representative method adapted from general procedures for the analysis of chlorinated organic compounds and dioxolane derivatives.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the 4-(chloromethyl)-1,3-dioxolan-2-one sample.
-
Dissolve the sample in 10 mL of dichloromethane.
-
Add an appropriate internal standard (e.g., 1,2,3-trichloropropane) at a known concentration.
-
Vortex the solution to ensure homogeneity.
-
Transfer a portion of the solution to a GC vial.
-
-
GC Conditions:
-
Column: SH-I-5Sil MS (5% phenyl-arylene polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[5]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak for 4-(chloromethyl)-1,3-dioxolan-2-one based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity by the area percent normalization method, assuming all components have the same response factor. For higher accuracy, quantification of impurities should be performed using certified reference standards.
-
Quantitative ¹H-NMR (qNMR) Method for Purity Assessment of 4-(chloromethyl)-1,3-dioxolan-2-one
This protocol outlines a general procedure for determining the absolute purity of the target compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(chloromethyl)-1,3-dioxolan-2-one sample into a clean, dry vial.
-
Select a suitable, high-purity internal standard that has a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg) and add it to the vial containing the sample.
-
Record the exact weights of both the sample and the internal standard.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, characteristic signal for 4-(chloromethyl)-1,3-dioxolan-2-one and a signal for the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 4-(chloromethyl)-1,3-dioxolan-2-one
-
IS = Internal Standard
-
Conclusion
Both GC-MS and qNMR are powerful techniques for the purity assessment of 4-(chloromethyl)-1,3-dioxolan-2-one. GC-MS excels in the detection and identification of trace volatile impurities, making it an invaluable tool for impurity profiling. In contrast, qNMR provides a highly accurate and precise method for determining the absolute purity of the main component without the need for a specific reference standard for the analyte. For a comprehensive quality control strategy, these techniques can be used in a complementary fashion to ensure the identity, purity, and quality of pharmaceutical intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Comparison of 4-(chloromethyl)-1,3-dioxolan-2-one with other cyclic carbonates in polymerization
A Comparative Guide to the Polymerization of 4-(Chloromethyl)-1,3-dioxolan-2-one and Other Cyclic Carbonates
for Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of cyclic carbonates is a powerful technique for the synthesis of biodegradable and biocompatible polycarbonates, which are of significant interest for biomedical applications such as drug delivery and tissue engineering. This guide provides a comparative overview of the polymerization behavior of 4-(chloromethyl)-1,3-dioxolan-2-one, a functionalized five-membered cyclic carbonate, with other common cyclic carbonates, namely the six-membered trimethylene carbonate (TMC) and the five-membered ethylene carbonate (EC).
While direct comparative studies under identical experimental conditions are limited, this guide consolidates available data on their polymerization kinetics, molecular weight control, and resulting polymer properties. It also provides detailed experimental protocols for the polymerization of representative cyclic carbonates and outlines the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one.
General Principles of Cyclic Carbonate Polymerization
The polymerizability of cyclic carbonates is influenced by several factors, including ring size and the nature of any substituents.
-
Ring Size: Six-membered cyclic carbonates, like trimethylene carbonate (TMC), readily undergo ROP due to significant ring strain. In contrast, five-membered rings, such as ethylene carbonate (EC) and 4-(chloromethyl)-1,3-dioxolan-2-one, are less strained and their polymerization is thermodynamically less favorable.[1]
-
Substituents: Functional groups on the carbonate ring can influence reactivity, polymerization mechanism, and the properties of the resulting polymer. The chloromethyl group in 4-(chloromethyl)-1,3-dioxolan-2-one offers a site for post-polymerization modification, allowing for the introduction of various functionalities.
Comparative Analysis of Polymerization Behavior
This section compares the polymerization of 4-(chloromethyl)-1,3-dioxolan-2-one with the well-studied monomers, trimethylene carbonate (TMC) and ethylene carbonate (EC).
4-(Chloromethyl)-1,3-dioxolan-2-one
As a substituted five-membered cyclic carbonate, the homopolymerization of 4-(chloromethyl)-1,3-dioxolan-2-one is challenging due to low ring strain. However, its chloromethyl group provides a valuable handle for creating functional polymers. The presence of the electron-withdrawing chlorine atom can influence the reactivity of the monomer.
Trimethylene Carbonate (TMC)
TMC is a six-membered cyclic carbonate that is known for its high reactivity in ROP, leading to high molecular weight poly(trimethylene carbonate) (PTMC). PTMC is a flexible and biodegradable polymer with a low glass transition temperature.
Ethylene Carbonate (EC)
EC is the simplest five-membered cyclic carbonate. Its homopolymerization is difficult and often requires high temperatures, which can lead to side reactions like decarboxylation, resulting in the formation of ether linkages in the polymer backbone.[1]
Quantitative Data Summary
| Monomer | Catalyst/Initiator | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Ref. |
| Trimethylene Carbonate (TMC) | TBD / Benzyl Alcohol | 25 | 0.5 | >95 | 10,000-50,000 | 1.1-1.3 | |
| Ethylene Carbonate (EC) | Sn(Oct)₂ / Alcohol | 140-180 | 24-72 | 50-90 | 1,000-5,000 | 1.2-1.6 |
Note: TBD = 1,5,7-triazabicyclo[4.4.0]dec-5-ene, Sn(Oct)₂ = Tin(II) 2-ethylhexanoate, Mn = Number-average molecular weight, Đ = Polydispersity index.
Experimental Protocols
Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one
The synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one typically involves the reaction of epichlorohydrin with carbon dioxide.[2][3]
Materials:
-
Epichlorohydrin
-
Carbon Dioxide (CO₂)
-
Catalyst (e.g., tetra-n-butylammonium bromide)
-
Solvent (optional, can be performed neat)
Procedure:
-
A pressure reactor is charged with epichlorohydrin and the catalyst.
-
The reactor is sealed and pressurized with carbon dioxide.
-
The reaction mixture is heated to the desired temperature (e.g., 100-120 °C) and stirred for a specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the excess CO₂ is carefully vented.
-
The product is purified by distillation under reduced pressure.
Ring-Opening Polymerization of Trimethylene Carbonate (TMC)
This protocol describes a typical organocatalyzed ROP of TMC.
Materials:
-
Trimethylene carbonate (TMC)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Benzyl alcohol (initiator)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
In a glovebox, TMC is dissolved in anhydrous CH₂Cl₂ in a dried Schlenk flask.
-
A stock solution of TBD in CH₂Cl₂ is prepared.
-
A calculated amount of benzyl alcohol is added to the monomer solution.
-
The polymerization is initiated by the rapid addition of the TBD catalyst solution.
-
The reaction is stirred at room temperature for the desired time.
-
The polymerization is quenched by the addition of a small amount of benzoic acid.
-
The polymer is precipitated in a large excess of cold methanol, filtered, and dried under vacuum.
Ring-Opening Polymerization of Ethylene Carbonate (EC)
This protocol describes a typical metal-catalyzed ROP of EC.
Materials:
-
Ethylene carbonate (EC)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
1-Dodecanol (initiator)
Procedure:
-
EC, Sn(Oct)₂, and 1-dodecanol are added to a dried reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.
-
The mixture is heated to the desired temperature (e.g., 160 °C) under a nitrogen atmosphere.
-
The polymerization is allowed to proceed for the specified time.
-
The reaction is cooled to room temperature, and the resulting polymer is dissolved in a suitable solvent (e.g., chloroform).
-
The polymer is purified by precipitation in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.
Visualization of Polymerization Mechanisms
The ring-opening polymerization of cyclic carbonates can proceed through different mechanisms, primarily anionic, cationic, or coordination-insertion, depending on the catalyst and initiator used.
Anionic Ring-Opening Polymerization
Anionic ROP is often initiated by strong bases or nucleophiles. The initiator attacks the carbonyl group of the cyclic carbonate, leading to ring opening and the formation of an alkoxide propagating species.
Caption: Anionic Ring-Opening Polymerization Mechanism.
Cationic Ring-Opening Polymerization
Cationic ROP is typically initiated by strong acids or electrophiles. The initiator activates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by another monomer molecule.
References
Electrochemical stability window of electrolytes containing 4-(chloromethyl)-1,3-dioxolan-2-one
An Objective Comparison of the Electrochemical Stability of Electrolytes Containing 4-(chloromethyl)-1,3-dioxolan-2-one
The Influence of Chlorination on Electrochemical Stability
Recent studies have indicated that the introduction of chlorine atoms into carbonate solvents can significantly enhance their electrochemical stability, particularly at high voltages. The electron-withdrawing nature of the chlorine atom is believed to improve the oxidative stability of the solvent molecules.[1] This suggests that 4-(chloromethyl)-1,3-dioxolan-2-one, as a chlorinated carbonate, may possess a wider anodic stability limit compared to its non-chlorinated analogs such as propylene carbonate (PC).
Comparative Electrochemical Stability Window
To provide a quantitative comparison, the table below summarizes the experimentally determined electrochemical stability windows for two widely used electrolyte solvents: ethylene carbonate (EC) and propylene carbonate (PC). These values serve as a benchmark for evaluating the potential performance of CMDO-containing electrolytes.
| Electrolyte Solvent | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Total Window (V) |
| Ethylene Carbonate (EC) | ~6.78 - 6.84[2] | ~0.8[3] | ~5.98 - 6.04 |
| Propylene Carbonate (PC) | ~6.0 - 6.8[2] | ~0.8 - 1.0 | ~5.0 - 6.0 |
| 4-(chloromethyl)-1,3-dioxolan-2-one (CMDO) | Expected to be > 6.8 | To be determined | To be determined |
Note: The exact values for the electrochemical stability window can vary depending on the experimental conditions, including the choice of electrode material, salt concentration, and the cutoff current density used to define the limit.
Experimental Protocol for Determining Electrochemical Stability Window
The electrochemical stability window of an electrolyte is typically determined using linear sweep voltammetry (LSV) or cyclic voltammetry (CV). A standard experimental protocol involves a three-electrode setup.
1. Cell Assembly:
-
Working Electrode: A material that is electrochemically inert over a wide potential range, such as platinum (Pt), gold (Au), or glassy carbon, is commonly used.
-
Reference Electrode: A stable reference, typically a lithium metal electrode (Li/Li⁺), is used.
-
Counter Electrode: Lithium metal also serves as the counter electrode.
-
Electrolyte: The electrolyte to be tested consists of a lithium salt (e.g., LiPF₆) dissolved in the solvent of interest (e.g., CMDO, EC, or PC) at a specific concentration (e.g., 1 M).
2. Voltammetry Scan:
-
The potential of the working electrode is scanned from the open-circuit potential towards both anodic (positive) and cathodic (negative) directions.
-
A slow scan rate (e.g., 1-10 mV/s) is typically used to allow the system to reach a quasi-steady state.
3. Determination of Stability Limits:
-
The anodic and cathodic limits are defined as the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively.
-
A predefined cutoff current density (e.g., 0.1 mA/cm²) is often used to determine these potential limits objectively.
Experimental Workflow for ESW Determination
The following diagram illustrates the typical workflow for the experimental determination of the electrochemical stability window of an electrolyte.
Caption: Experimental workflow for determining the electrochemical stability window.
References
Evaluating 4-(chloromethyl)-1,3-dioxolan-2-one as an Electrolyte Additive for Enhanced Battery Performance
The pursuit of next-generation energy storage solutions has intensified research into novel electrolyte additives that can enhance the cycle life, performance, and safety of lithium-ion batteries. Among the various candidates, 4-(chloromethyl)-1,3-dioxolan-2-one has emerged as a compound of interest due to its potential to form a stable solid electrolyte interphase (SEI) on electrode surfaces. This guide provides a comparative analysis of 4-(chloromethyl)-1,3-dioxolan-2-one against other common electrolyte additives, supported by experimental data and detailed methodologies for evaluation.
Comparative Performance of Electrolyte Additives
The efficacy of an electrolyte additive is primarily judged by its ability to form a robust SEI layer, which prevents detrimental side reactions between the electrolyte and the electrode, thereby extending the battery's lifespan. While direct, comprehensive studies on the battery performance of 4-(chloromethyl)-1,3-dioxolan-2-one are limited in publicly available literature, its performance can be inferred and compared to well-studied alternatives based on the behavior of similar dioxolane and carbonate compounds.
Key performance indicators for electrolyte additives include their impact on coulombic efficiency, capacity retention over numerous cycles, and the suppression of impedance growth. The following table summarizes the reported performance of common electrolyte additives, which serve as a benchmark for evaluating new compounds like 4-(chloromethyl)-1,3-dioxolan-2-one.
| Additive | Chemical Structure | Key Advantages | Reported Performance Metrics |
| Vinylene Carbonate (VC) | C₃H₂O₃ | Forms a stable, thin SEI on graphite anodes.[1][2] | Improves capacity retention and coulombic efficiency.[1] Can lead to increased impedance over time.[2] |
| Fluoroethylene Carbonate (FEC) | C₃H₃FO₃ | Creates a LiF-rich SEI, enhancing stability.[3] | Superior performance in silicon-based anodes due to its flexible SEI. Can improve cycle life and reduce gas generation. |
| 1,3-Dioxolane (DOL) | C₃H₆O₂ | Known to polymerize at high voltages, forming a protective layer on the cathode.[4] | Can improve the stability of high-voltage cathodes.[4] Its polymerization can sometimes lead to increased impedance.[4][5] |
| Lithium Bis(oxalato)borate (LiBOB) | C₄BLiO₈ | Forms a stable, thermally robust SEI on both anode and cathode. | Can improve thermal stability and reduce capacity fade at high temperatures.[6] May increase initial impedance.[6] |
| 4-(chloromethyl)-1,3-dioxolan-2-one | C₄H₅ClO₃ | Hypothesized: The chlorinated functional group may promote targeted decomposition and formation of a stable SEI. The dioxolane ring is a known SEI former. | Expected: Potential for improved cycle life and thermal stability. Further experimental validation is required. |
Experimental Protocols for Evaluation
A standardized set of electrochemical tests is crucial for the objective evaluation of new electrolyte additives. The following protocols outline the key experiments for assessing the impact of 4-(chloromethyl)-1,3-dioxolan-2-one on battery performance.
1. Cell Assembly:
-
Electrodes: Standard graphite anodes and LiNiMnCoO₂ (NMC) or LiCoO₂ cathodes are typically used.
-
Electrolyte Preparation: The baseline electrolyte is commonly a solution of 1 M LiPF₆ in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC) in a 1:1 volume ratio). The additive, 4-(chloromethyl)-1,3-dioxolan-2-one, is then introduced at various weight percentages (e.g., 1%, 2%, 5%).
-
Cell Configuration: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox to prevent moisture contamination.[7][8] The cell consists of the anode, cathode, a separator (e.g., Celgard), and the prepared electrolyte.
2. Electrochemical Characterization:
-
Formation Cycles: The assembled cells undergo a few initial slow charge-discharge cycles (e.g., at a C/10 rate) to form a stable SEI layer.
-
Cyclic Voltammetry (CV): CV is performed to determine the electrochemical window of the electrolyte and to observe the reduction and oxidation peaks corresponding to the decomposition of the additive and the formation of the SEI.[3]
-
Galvanostatic Cycling: Long-term cycling performance is evaluated by repeatedly charging and discharging the cells at a constant current (e.g., C/2 or 1C rate) for hundreds of cycles.[9] Key metrics to record are capacity retention and coulombic efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is conducted at various cycle intervals to monitor the change in cell impedance.[3][9] An increase in impedance can indicate the growth of a resistive SEI layer or other degradation mechanisms.
3. Post-Mortem Analysis:
-
After cycling, the cells are disassembled in a glovebox.
-
The surfaces of the anode and cathode are analyzed using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the chemical composition and morphology of the SEI layer.[3][9]
Logical Workflow for Additive Evaluation
The following diagram illustrates the logical workflow for evaluating the impact of an electrolyte additive on battery performance.
Caption: Workflow for evaluating battery electrolyte additives.
Signaling Pathway: SEI Formation Mechanism
The primary mechanism by which 4-(chloromethyl)-1,3-dioxolan-2-one is expected to enhance battery performance is through its electrochemical decomposition on the anode surface during the initial charging cycles to form a stable SEI. The proposed mechanism involves the reduction of the carbonate group and potential reactions involving the chloromethyl group.
Caption: Proposed mechanism of SEI formation.
References
- 1. evengineeringonline.com [evengineeringonline.com]
- 2. Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mg2+ ion-catalyzed polymerization of 1,3-dioxolane in battery electrolytes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime [mdpi.com]
Comparative study of different catalysts for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one, a valuable intermediate in the pharmaceutical and fine chemical industries, is primarily achieved through the cycloaddition of carbon dioxide (CO2) with epichlorohydrin. The choice of catalyst is paramount in this reaction, directly influencing yield, selectivity, reaction conditions, and overall process sustainability. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The efficiency of the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one is significantly influenced by the catalyst employed. Below is a summary of the performance of different classes of catalysts under various conditions.
| Catalyst Type | Catalyst | Co-catalyst/Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | TON/TOF |
| Ionic Liquid | Amine-functionalized IL (AFIL) | Solvent-free | 80 | 0.1 | 6 | - | - | 94 | - |
| 1-Alkyl-3-methyl imidazolium salts | Solvent-free | 60-140 | Variable | - | Variable | ~100 | - | - | |
| [bmim][Ala] | Solvent-free | - | - | 18 | - | 97 | 96 | - | |
| 1-(2-hydroxyethyl)-3-methylimidazolium bromide | Solvent-free | 90 | 0.65 | 2 | 90 | 97 | 94 | TOF: 3.85 h⁻¹ | |
| Metal-Organic Framework | ZIF-8 | Solvent-free | 80 | 0.8 | 8 | - | - | - | - |
| Zr/ZIF-8 | Solvent-free | 80 | 0.8 | 8 | 93 | 91 | 71 | - | |
| MIL-101-tzmOH-Br | Solvent-free | 80 | 1 | 6 | - | - | >95 | - | |
| Metal Oxides | MgO nanomaterial | TBAB | Room Temp. | 0.1 | 4 | - | - | 99 | - |
| Metal Complexes | Cu2(OAc)2/SiO2 | DMAP | 80 | 2 | 14 | 90 | - | - | TOF: 75.0-97.5 h⁻¹ |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performances.
Synthesis using Amine-Functionalized Ionic Liquid (AFIL)
This protocol describes the cycloaddition of CO2 to epichlorohydrin using an amine-functionalized ionic liquid as a catalyst.[1]
Procedure:
-
A 50 mL stainless steel autoclave equipped with a magnetic stirrer is charged with epichlorohydrin (0.925 g, 10 mmol) and the AFIL catalyst (0.38 g, 0.1 mmol).
-
The autoclave is sealed and the reaction is carried out under atmospheric pressure of CO2 at 80°C with continuous stirring.
-
After the reaction is complete (e.g., 6 hours), the autoclave is cooled to room temperature.
-
To isolate the product and remove the ionic liquid, 50 mL of diethyl ether is added to the reaction mixture, and the mixture is filtered.
-
The filtrate, containing the product, is then analyzed by gas chromatography to determine the yield, using an internal standard such as dodecane.
Synthesis using Zirconium-Doped Zeolitic Imidazolate Framework (Zr/ZIF-8)
This procedure outlines the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one using a heterogeneous Zr/ZIF-8 catalyst in a solvent-free system.
Procedure:
-
A known amount of the freshly prepared Zr/ZIF-8 catalyst (e.g., 10% w/w of epichlorohydrin) and epichlorohydrin are loaded into a high-pressure stainless steel reactor equipped with a magnetic stirrer.
-
The reactor is sealed and heated to the desired reaction temperature (e.g., 80°C).
-
Once the temperature is stable, CO2 is introduced into the reactor to the desired pressure (e.g., 0.8 MPa).
-
The reaction mixture is stirred at a constant speed for the specified reaction time (e.g., 8 hours).
-
After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The solid catalyst is separated from the liquid product by centrifugation or filtration.
-
The liquid product is analyzed using gas chromatography to determine the conversion of epichlorohydrin and the selectivity and yield of 4-(chloromethyl)-1,3-dioxolan-2-one.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the proposed reaction pathways for different catalytic systems and a general experimental workflow.
Caption: Proposed reaction mechanisms for the synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one.
References
A Comparative Guide to the Structural Validation of Poly(4-(chloromethyl)-1,3-dioxolan-2-one)
This guide provides a comprehensive overview of the synthesis and structural validation of polymers derived from 4-(chloromethyl)-1,3-dioxolan-2-one. Aimed at researchers, scientists, and drug development professionals, this document outlines the experimental protocols for polymer synthesis and characterization, and compares the properties of the target polymer with relevant alternatives. The data presented is crucial for ensuring the quality and reproducibility of these functional polymers for various applications, including the development of advanced drug delivery systems.
Synthesis and Structural Characterization of Poly(4-(chloromethyl)-1,3-dioxolan-2-one)
Poly(4-(chloromethyl)-1,3-dioxolan-2-one) is a functional aliphatic polycarbonate that can be synthesized via ring-opening polymerization (ROP) of the 4-(chloromethyl)-1,3-dioxolan-2-one monomer. The presence of the chloromethyl group provides a versatile handle for post-polymerization modification, allowing for the attachment of various functional moieties.
Experimental Protocol: Ring-Opening Polymerization
Materials:
-
4-(chloromethyl)-1,3-dioxolan-2-one (monomer)
-
Benzyl alcohol (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the monomer, initiator, and anhydrous toluene are introduced.
-
The mixture is stirred until the monomer is completely dissolved.
-
The catalyst (DBU) is then added to initiate the polymerization.
-
The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified duration (e.g., 24-48 hours).
-
Upon completion, the reaction is quenched by the addition of a small amount of a weak acid (e.g., benzoic acid).
-
The polymer is precipitated by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Structural Validation
The successful synthesis and the structural integrity of the resulting polymer are validated using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the polymer structure. The disappearance of the monomer peaks and the appearance of new peaks corresponding to the polymer backbone are indicative of successful polymerization.
-
¹³C NMR: Confirms the carbonate linkages in the polymer backbone, typically with a characteristic peak around 154 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR spectroscopy is used to identify the functional groups present in the polymer. The spectrum of the polymer is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the carbonate group (around 1750 cm⁻¹).
Gel Permeation Chromatography (GPC):
-
GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A monomodal and narrow PDI is indicative of a controlled polymerization process.
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its thermal properties and morphology (amorphous or semi-crystalline).
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Comparison with Alternative Functional Polycarbonates
Functional polycarbonates derived from glycidyl ethers present a viable alternative to those from 4-(chloromethyl)-1,3-dioxolan-2-one. These polymers offer a high degree of functionality and have been more extensively characterized in the literature. A common example is the copolymerization of glycidyl ethers with carbon dioxide.[1][2]
Data Presentation: A Comparative Analysis
The following tables summarize the characteristic data for the monomer 4-(chloromethyl)-1,3-dioxolan-2-one and provide a comparative overview of the properties of its hypothetical polymer with a well-characterized functional polycarbonate, poly(benzyl glycidyl ether carbonate).
Table 1: Characterization Data for 4-(chloromethyl)-1,3-dioxolan-2-one Monomer
| Parameter | Value | Reference |
| ¹H NMR (CDCl₃, ppm) | 3.80 (dd), 4.45 (t), 4.60 (dd), 5.05 (m) | (Hypothetical data based on similar structures) |
| ¹³C NMR (CDCl₃, ppm) | 44.2, 68.9, 75.8, 154.5 | (Hypothetical data based on similar structures) |
| FT-IR (cm⁻¹) | ~1800 (C=O stretch) | (Hypothetical data based on similar structures) |
Table 2: Comparative Properties of Functional Polycarbonates
| Property | Poly(4-(chloromethyl)-1,3-dioxolan-2-one) (Hypothetical) | Poly(benzyl glycidyl ether carbonate) |
| Monomer(s) | 4-(chloromethyl)-1,3-dioxolan-2-one | Benzyl glycidyl ether, CO₂ |
| Mn ( g/mol ) | 5,000 - 15,000 | 5,000 - 25,000[1] |
| PDI | 1.1 - 1.5 | 1.2 - 2.3[3] |
| Tg (°C) | Not Reported | -21.6[1] |
| Key ¹H NMR Signals (ppm) | Polymer backbone protons | ~3.5-5.2 (backbone), ~7.3 (benzyl)[1] |
| Key ¹³C NMR Signal (ppm) | ~154 (carbonate) | ~154 (carbonate) |
| Key FT-IR Band (cm⁻¹) | ~1750 (C=O) | ~1750 (C=O) |
Visualizing the Workflow and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and logical relationships involved in the synthesis and validation of these polymers.
Caption: Workflow for the synthesis and structural validation of the target polymer.
Caption: Comparison of synthetic routes for the target and alternative polymers.
Conclusion
The structural validation of polymers synthesized from 4-(chloromethyl)-1,3-dioxolan-2-one is essential for their application in high-performance materials and biomedical devices. While detailed experimental data for the homopolymer is sparse, this guide provides a framework for its synthesis and characterization based on established methodologies for similar polycarbonates. The comparison with well-documented functional polycarbonates derived from glycidyl ethers highlights the properties that can be expected and provides researchers with alternative pathways to obtain polymers with desired functionalities. The presented protocols and characterization data serve as a valuable resource for the development and quality control of these promising materials.
References
Benchmarking the properties of materials modified with 4-(chloromethyl)-1,3-dioxolan-2-one
A Researcher's Guide to 4-(chloromethyl)-1,3-dioxolan-2-one for Material Modification
An Objective Analysis of a Versatile Functional Monomer
For researchers, scientists, and drug development professionals, the strategic modification of materials is a cornerstone of innovation. The choice of modifying agent is critical to achieving desired enhancements in properties such as mechanical strength, thermal stability, and biocompatibility. This guide provides a detailed overview of 4-(chloromethyl)-1,3-dioxolan-2-one, a heterocyclic compound with significant potential for material functionalization.
While direct, quantitative comparative studies benchmarking materials modified with 4-(chloromethyl)-1,3-dioxolan-2-one against other specific alternatives are not extensively available in peer-reviewed literature, this guide will provide a framework for such comparisons. We will explore the compound's reactive functionalities, propose experimental designs for property evaluation, and present generalized protocols for key experiments.
Chemical Profile and Modification Potential
4-(chloromethyl)-1,3-dioxolan-2-one possesses two key functional groups that make it a versatile tool for material science:
-
The Chloromethyl Group (-CH₂Cl): This is a reactive site that can readily undergo nucleophilic substitution reactions. This allows for the covalent attachment of a wide array of molecules, including amines, thiols, and alcohols, enabling the tailoring of surface chemistry. For instance, grafting biocompatible polymers like polyethylene glycol (PEG) or attaching bioactive molecules is a potential application.
-
The Cyclic Carbonate Ring (1,3-dioxolan-2-one): This five-membered ring can undergo ring-opening polymerization (ROP) to form polycarbonates. This functionality allows the compound to be used as a monomer for creating new polymers with pendant chloromethyl groups, which can then be further functionalized. The reactivity of five-membered cyclic carbonates is generally lower than that of six-membered rings, a factor to consider in polymerization kinetics.
These dual functionalities suggest that 4-(chloromethyl)-1,3-dioxolan-2-one can be employed in two primary modification strategies: as a surface functionalization agent for existing materials or as a monomer for the synthesis of new functional polymers.
Benchmarking Material Properties: A Framework for Comparison
To objectively assess the impact of modification with 4-(chloromethyl)-1,3-dioxolan-2-one, a systematic comparison with both the unmodified base material and materials modified with alternative agents is essential. The following tables provide a template for presenting such comparative data. For illustrative purposes, hypothetical data is included.
Table 1: Comparison of Mechanical Properties of Modified Polyurethane Films
| Property | Unmodified PU | PU modified with 4-(chloromethyl)-1,3-dioxolan-2-one | PU modified with Glycidyl Methacrylate |
| Tensile Strength (MPa) | 30 | 45 | 42 |
| Elongation at Break (%) | 600 | 450 | 480 |
| Young's Modulus (MPa) | 15 | 25 | 22 |
Table 2: Comparison of Thermal Properties of Modified Cellulose Nanocrystals
| Property | Unmodified CNCs | CNCs modified with 4-(chloromethyl)-1,3-dioxolan-2-one | CNCs modified with (3-Aminopropyl)triethoxysilane |
| Onset Decomposition Temp. (°C) | 280 | 310 | 305 |
| Glass Transition Temp. (Tg, °C) | N/A | 115 (of grafted layer) | 110 (of grafted layer) |
| Char Yield at 600°C (%) | 15 | 25 | 23 |
Table 3: Biocompatibility and Drug Release from Modified Hydroxyapatite
| Property | Unmodified HA | HA modified with 4-(chloromethyl)-1,3-dioxolan-2-one | HA modified with Silane Coupling Agent |
| Cell Viability (MTT Assay, %) | 100 ± 5 | 95 ± 4 | 98 ± 3 |
| Drug Elution (72h, %) | 85 | 60 (sustained) | 65 (sustained) |
| Inflammatory Response (in vivo) | Mild | Minimal | Minimal |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for key experiments.
Protocol 1: Surface Modification of a Polymer Film
-
Substrate Preparation: Clean the polymer film (e.g., polyurethane) by sonication in ethanol and deionized water for 15 minutes each. Dry under a stream of nitrogen.
-
Activation (if necessary): For less reactive polymer surfaces, plasma treatment (e.g., oxygen plasma for 5 minutes) can be used to generate hydroxyl or carboxyl groups.
-
Reaction Setup: In a three-neck flask under a nitrogen atmosphere, dissolve the polymer film in a suitable aprotic solvent (e.g., anhydrous THF).
-
Modification Reaction: Add 4-(chloromethyl)-1,3-dioxolan-2-one to the solution, followed by a non-nucleophilic base (e.g., triethylamine) to scavenge HCl produced. The molar ratio of modifying agent to reactive sites on the polymer should be optimized (e.g., start with a 10-fold excess).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Purification: After cooling, precipitate the modified polymer in a non-solvent (e.g., methanol). Wash the precipitate extensively with the non-solvent to remove unreacted reagents.
-
Drying: Dry the modified polymer film in a vacuum oven at 40°C to a constant weight.
-
Characterization: Confirm the modification using Fourier-Transform Infrared Spectroscopy (FTIR) by observing characteristic peaks of the carbonate group (around 1800 cm⁻¹) and the C-Cl bond. X-ray Photoelectron Spectroscopy (XPS) can provide surface elemental analysis.
Protocol 2: Mechanical Testing of Modified Films
-
Sample Preparation: Cut the modified and control polymer films into dumbbell shapes according to ASTM D638 standard.
-
Instrumentation: Use a universal testing machine equipped with a suitable load cell.
-
Test Conditions: Conduct the tensile test at a constant crosshead speed (e.g., 10 mm/min) at room temperature.
-
Data Acquisition: Record the stress-strain curve for each sample.
-
Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus. Test at least five samples for each material to ensure statistical significance.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Material Preparation: Sterilize the material samples (unmodified, modified with the target compound, and modified with an alternative) by UV irradiation for 30 minutes.
-
Cell Culture: Culture a relevant cell line (e.g., human fibroblasts) in appropriate media.
-
Direct Contact Test: Place the sterilized material samples into a 24-well plate. Seed the cells directly onto the materials at a density of 1 x 10⁴ cells/well.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Assay: At each time point, remove the culture medium and add MTT solution to each well. Incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the control (cells cultured without any material).
Visualizations
Signaling Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate key workflows and relationships.
A Comparative Analysis of Chlorinated vs. Non-Chlorinated Dioxolane Additives in High-Performance Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate additives is critical in optimizing the performance and safety of high-performance systems, ranging from advanced energy storage solutions to complex pharmaceutical formulations. Dioxolanes, a class of cyclic acetals, have garnered significant attention as versatile additives. This guide provides a comparative analysis of non-chlorinated and chlorinated dioxolane additives, offering insights into their respective performance characteristics based on available experimental data and established principles of halogenation in material science.
While extensive research exists for various non-chlorinated dioxolane derivatives, particularly in the realm of lithium-ion batteries, literature directly comparing their performance with chlorinated counterparts is limited. Therefore, this guide will first detail the established benefits and performance metrics of non-chlorinated dioxolanes. Subsequently, it will extrapolate the potential impacts of chlorination on dioxolane structures, drawing parallels from the known effects of chlorinated compounds in similar high-performance applications.
Non-Chlorinated Dioxolane Additives: Enhancing Performance in Lithium-Ion Batteries
Non-chlorinated dioxolanes, particularly 1,3-dioxolane and its derivatives, are widely recognized for their role in improving the performance of lithium-ion batteries. They primarily function as electrolyte additives that contribute to enhanced ionic conductivity and the formation of a stable solid electrolyte interphase (SEI) on the anode surface. This protective layer is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability.
Derivatives of dioxolane, such as fluorinated and silylated versions, have been shown to further enhance battery performance, including enabling faster charging capabilities.[1]
Quantitative Performance Data of Non-Chlorinated Dioxolane Additives
The following table summarizes key performance metrics of non-chlorinated dioxolane additives based on experimental studies in lithium-ion battery electrolytes.
| Performance Metric | Additive Type | Value | Application Context |
| Ionic Conductivity | 1,3-Dioxolane (DOL) based | 6.5 x 10⁻³ S/cm at 30 °C[2] | Lithium-Sulfur (Li-S) Battery Electrolyte |
| Initial Discharge Capacity | DOL/hydrocarbon solvent | ~1264 mAh/g[2] | Li-S Battery |
| Cycling Stability (Capacity Retention) | DOL/hydrocarbon solvent | 811 mAh/g after 120 cycles[2] | Li-S Battery |
| Capacity Retention | Fluorinated/Silylated Dioxolone | 81.5% after 400 cycles at 1C[3] | High-Energy-Density Li-ion Battery |
| Fast Charging Capability | Fluorinated/Silylated Dioxolone | 1.9% capacity fading after 100 cycles at 3C[3] | High-Energy-Density Li-ion Battery |
Chlorinated Dioxolane Additives: A Prospective Analysis
Direct experimental data on the performance of chlorinated dioxolane additives in high-performance applications is not widely available in peer-reviewed literature. However, the effects of chlorination on organic molecules are well-documented in various fields, allowing for a prospective analysis of their potential advantages and disadvantages as additives.
Chlorinated compounds are known for their flame-retardant properties and, in some cases, enhanced electrochemical stability. For instance, chlorine doping has been shown to improve the high-voltage performance of cathode materials in lithium-ion batteries.[4] Chlorinated flame retardants function by interfering with the combustion cycle in the gas phase.[5]
Potential Advantages of Chlorinated Dioxolane Additives:
-
Enhanced Safety: The primary theorized advantage of chlorinated dioxolanes is improved flame retardancy of the electrolyte, a critical safety concern in high-energy applications like lithium-ion batteries.
-
High-Voltage Stability: Chlorination could potentially increase the oxidative stability of the dioxolane molecule, making it a suitable additive for high-voltage battery systems.
Potential Disadvantages of Chlorinated Dioxolane Additives:
-
Environmental and Health Concerns: Chlorinated organic compounds can pose environmental and health risks, which may limit their application.
-
Electrochemical Compatibility: The interaction of chlorinated compounds with electrode materials, particularly the potential for corrosion or undesirable side reactions, would require thorough investigation. For example, some studies on halide-based electrolytes have shown differences in performance between chloride and bromide ions.[6]
Experimental Protocols
To conduct a direct comparative analysis of chlorinated versus non-chlorinated dioxolane additives, the following experimental protocols would be essential.
Electrochemical Performance Evaluation in Lithium-Ion Batteries
-
Electrolyte Preparation: Prepare electrolyte solutions with a standard composition (e.g., 1 M LiPF6 in a mixture of organic carbonates) and add a defined concentration (e.g., 1-5 wt%) of the non-chlorinated and chlorinated dioxolane additives to separate batches.
-
Cell Assembly: Assemble coin cells (e.g., CR2032) in an argon-filled glove box using standard cathode (e.g., NMC, LFP) and anode (e.g., graphite, silicon) materials.
-
Electrochemical Cycling:
-
Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, 1C, 5C) within a defined voltage window to determine the specific capacity, coulombic efficiency, and cycling stability.
-
Rate Capability Test: Subject the cells to progressively increasing C-rates to evaluate their high-power performance.
-
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze the charge transfer resistance and the properties of the SEI layer.
-
Cyclic Voltammetry (CV): Perform CV scans to determine the electrochemical stability window of the electrolytes containing the different additives.
Flame Retardancy Test
-
Self-Extinguishing Time (SET) Test:
-
Soak a separator in the prepared electrolytes.
-
Ignite the separator with a flame and measure the time it takes for the flame to self-extinguish after the ignition source is removed.
-
-
Flash Point Measurement: Determine the flash point of the electrolyte solutions using a standard flash point tester.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular structures of 1,3-dioxolane and a hypothetical chlorinated derivative.
Caption: A logical workflow for the comparative analysis of dioxolane additives.
Conclusion
Non-chlorinated dioxolane additives, particularly 1,3-dioxolane and its fluorinated or silylated derivatives, have demonstrated significant potential in enhancing the performance of high-energy-density lithium-ion batteries. They contribute to improved ionic conductivity, cycling stability, and fast-charging capabilities.
While direct experimental evidence is lacking for chlorinated dioxolane additives, a prospective analysis suggests they could offer benefits in terms of flame retardancy and high-voltage stability. However, their potential environmental impact and electrochemical compatibility require thorough investigation. The provided experimental protocols offer a framework for future research to directly compare these two classes of additives and validate the hypothesized properties of chlorinated dioxolanes. Such studies are crucial for the rational design of next-generation high-performance materials.
References
- 1. Replacing conventional battery electrolyte additives with dioxolone derivatives for high-energy-density lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 1,3-Dioxolan-2-one, 4-(chloromethyl)-: A Comprehensive Guide
The proper disposal of 1,3-Dioxolan-2-one, 4-(chloromethyl)-, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. Due to its potential hazards, including toxicity and flammability, a structured and cautious approach to its waste management is essential. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks.
This guide provides a step-by-step operational plan for the safe handling and disposal of this compound. Given the limited availability of specific data for 1,3-Dioxolan-2-one, 4-(chloromethyl)-, the following guidelines are based on best practices for handling structurally similar chlorinated organic compounds and ethers. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Immediate Safety Considerations
Before handling, it is crucial to recognize the primary hazards associated with this chemical class:
-
Toxicity : Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1] Direct contact with skin and eyes, and inhalation of vapors should be strictly avoided.[1]
-
Flammability : The compound is expected to be a combustible or flammable liquid. It must be kept away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use of explosion-proof electrical equipment is recommended.[1][2]
-
Peroxide Formation : As a dioxolane, this compound may form explosive peroxides when exposed to air and light.[1] Containers should be dated upon receipt and opening. It is advisable to dispose of unopened containers within one year and opened containers within six months.[1]
-
Environmental Hazard : This is a halogenated organic compound that requires special disposal methods to prevent environmental pollution.[1] It must not be disposed of down the drain.[1][4]
Quantitative Data for Structurally Similar Compounds
| Property | 2-Chloromethyl-1,3-dioxolane | 4-Vinyl-1,3-dioxolan-2-one |
| CAS Number | 2568-30-1 | 4427-96-7 |
| Molecular Formula | C4H7ClO2 | C5H6O3 |
| Molecular Weight | 122.55 g/mol | 114.10 g/mol |
| Boiling Point | 158 °C | 237 °C / 733 mmHg |
| Flash Point | 70 °C | Not Available |
| Density | 1.25 g/cm³ (20/20) | 1.188 g/mL at 25 °C |
| GHS Hazard Statements | H227, H302+H312+H332, H315, H319 | H301[5] |
Operational Plan for Disposal
This protocol outlines the necessary steps for the safe collection, storage, and disposal of 1,3-Dioxolan-2-one, 4-(chloromethyl)-.
Step 1: Personal Protective Equipment (PPE) and Handling
-
Work Area : Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[1][4]
-
Required PPE : Wear appropriate personal protective equipment at all times. This includes:
-
Static Discharge : Ground and bond containers and receiving equipment to prevent static discharges, which can be an ignition source.[1][2][7] Use non-sparking tools.[2]
Step 2: Waste Segregation and Collection
-
Waste Container : Designate a specific, properly labeled waste container for "Halogenated Organic Waste".[1]
-
Container Type : The container must be chemically compatible and have a secure screw-top cap to prevent leaks and evaporation.[1] Keep the container closed at all times, except when adding waste.[1][8]
-
No Mixing : Do not mix this waste with other non-halogenated or incompatible chemicals.[9]
-
Spill Containment : In case of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomaceous earth).[4][9][10] Collect the contaminated material and place it into a suitable, closed container for disposal.[4][8] Do not let the product enter drains.[4][5]
Step 3: Temporary Storage
-
Storage Location : Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][3][8]
-
Ignition Sources : The storage area must be away from heat, ignition sources, and direct sunlight.[1][7]
-
Labeling : Ensure the waste container is clearly labeled with its contents ("Waste 1,3-Dioxolan-2-one, 4-(chloromethyl)-") and the appropriate hazard symbols (e.g., "Toxic," "Flammable").
Step 4: Final Disposal
-
Professional Disposal : Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[1][2][3][5][11]
-
Regulations : Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[2][6][7] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to guidelines such as the US EPA 40 CFR Parts 261.3.[8]
-
Documentation : Maintain records of the waste generation and disposal as required by your institution and regulatory agencies.
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of 1,3-Dioxolan-2-one, 4-(chloromethyl)-.
Caption: Workflow for the safe disposal of halogenated organic waste.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloromethyl-1,3-dioxolane - Safety Data Sheet [chemicalbook.com]
- 3. repository.officiele-overheidspublicaties.nl [repository.officiele-overheidspublicaties.nl]
- 4. hpc-standards.com [hpc-standards.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,3-Dioxolan-2-one, 4-(chloromethyl)-
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Dioxolan-2-one, 4-(chloromethyl)-. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
1,3-Dioxolan-2-one, 4-(chloromethyl)-, also known as Chloroethylene carbonate, is a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation. Proper PPE is critical to minimize exposure and ensure safety.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side protection or a face shield.[1] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical resistant gloves (e.g., Nitrile rubber).[1][2] | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after.[3] |
| Respiratory Protection | Type ABEK (EN 14387) respirator filter for vapors and organic gases.[1] | Required when working with the substance in poorly ventilated areas or when vapors/aerosols are generated. |
| Body Protection | Protective clothing to prevent skin exposure.[3][4] | Minimizes the risk of skin contact. Contaminated clothing should be removed immediately. |
Experimental Protocols: Safe Handling and Disposal
Protocol for Safe Handling
-
Engineering Controls : Always handle 1,3-Dioxolan-2-one, 4-(chloromethyl)- in a certified chemical fume hood to ensure adequate ventilation.[5]
-
Personal Protective Equipment (PPE) Inspection : Before starting any work, inspect all PPE for integrity. Ensure gloves are free of punctures and that eye and respiratory protection are in good condition.
-
Dispensing and Use :
-
Hygiene Practices :
-
Storage :
Protocol for Disposal
-
Waste Identification : 1,3-Dioxolan-2-one, 4-(chloromethyl)- is a halogenated organic compound and must be disposed of as hazardous waste.[5] Do not dispose of this chemical down the drain.[5]
-
Waste Segregation and Collection :
-
Spill Management :
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through a licensed waste disposal company.[5]
-
Visual Workflow Guides
The following diagrams illustrate key decision-making and procedural workflows for handling 1,3-Dioxolan-2-one, 4-(chloromethyl)-.
References
- 1. carlroth.com [carlroth.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. repository.officiele-overheidspublicaties.nl [repository.officiele-overheidspublicaties.nl]
- 4. 1,3-Dioxolan-2-one(96-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
